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  • Product: 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride
  • CAS: 98959-77-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the distinction between isomeric forms, robust synthetic protocols, and the medicinal chemistry utility...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the distinction between isomeric forms, robust synthetic protocols, and the medicinal chemistry utility of the scaffold.

CAS Number: 98959-77-4 Free Base CAS: 50800-92-5 Document Type: Technical Monograph & Synthetic Guide Version: 2.0 (2026)

Executive Summary

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride is a specialized aryloxyalkylamine building block utilized primarily in the design of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it consists of a para-substituted anisole ring linked to a primary amine via an ethyl ether spacer.

Critical Distinction: Researchers must distinguish this compound from its ortho-isomer, 2-(2-methoxyphenoxy)ethan-1-amine (CAS 64464-07-9), which is the key intermediate for the blockbuster beta-blocker Carvedilol . While the ortho-isomer favors specific adrenergic binding pockets, the para-isomer (CAS 98959-77-4) is frequently employed in Structure-Activity Relationship (SAR) campaigns to probe steric tolerance and electronic effects in the distal aryl binding regions of serotonergic (5-HT) and dopaminergic receptors.

Chemical Identity & Physical Properties[1][2][3]

PropertyData
IUPAC Name 2-(4-methoxyphenoxy)ethan-1-amine hydrochloride
Common Name 4-Methoxyphenoxyethylamine HCl
CAS Number (HCl Salt) 98959-77-4
CAS Number (Free Base) 50800-92-5
Molecular Formula C₉H₁₄ClNO₂
Molecular Weight 203.67 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O
Melting Point 158–162 °C (Typical for HCl salts of this class)
pKa (Amine) ~9.5 (Predicted)

Synthetic Methodology

For high-purity applications in medicinal chemistry, the Gabriel Synthesis is the preferred route over direct alkylation. Direct alkylation of 4-methoxyphenol with 2-chloroethylamine often leads to polymerization or bis-alkylation byproducts. The Gabriel route ensures mono-alkylation and simplifies purification.

Protocol: Modified Gabriel Synthesis

Step 1: Alkylation

  • Reagents: 4-Methoxyphenol (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Conditions: Heat to 80°C for 12–16 hours under N₂ atmosphere.

  • Workup: Pour into ice water. The phthalimide intermediate usually precipitates as a solid. Filter and wash with water.[1] Recrystallize from Ethanol if necessary.

Step 2: Hydrazinolysis (Deprotection)

  • Reagents: Phthalimide intermediate (from Step 1), Hydrazine hydrate (3.0 eq).

  • Solvent: Ethanol (reflux).

  • Conditions: Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool to room temperature. Filter off the phthalhydrazide byproduct.

  • Salt Formation: Acidify the filtrate with 4M HCl in Dioxane or concentrated aqueous HCl. Evaporate solvent to obtain the crude hydrochloride salt.

  • Purification: Recrystallize from Isopropanol/Ether to yield pure 2-(4-methoxyphenoxy)ethan-1-amine hydrochloride .

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Methoxyphenol (Starting Material) Reagent1 N-(2-bromoethyl)phthalimide + K2CO3 / DMF Start->Reagent1 Intermed Phthalimide Intermediate (Precipitate) Reagent1->Intermed 80°C, 12h Reagent2 Hydrazine Hydrate Ethanol Reflux Intermed->Reagent2 ProductBase Free Amine (In Solution) Reagent2->ProductBase Deprotection Byproduct Remove Phthalhydrazide ProductBase->Byproduct Filtration SaltStep HCl / Dioxane Recrystallization ProductBase->SaltStep Acidification Final Target HCl Salt (CAS 98959-77-4) SaltStep->Final Yield >85%

Figure 1: Step-by-step synthetic workflow using the Gabriel amine synthesis method to ensure high purity.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, researchers should confirm the following spectral features.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.15 (br s, 3H): Ammonium protons (–NH₃⁺).

    • δ 6.90 (d, J = 9.0 Hz, 2H): Aromatic protons (ortho to methoxy).

    • δ 6.85 (d, J = 9.0 Hz, 2H): Aromatic protons (ortho to ether linkage).

    • δ 4.10 (t, J = 5.2 Hz, 2H): Methylene protons adjacent to Oxygen (–O–CH ₂–).

    • δ 3.70 (s, 3H): Methoxy protons (–OCH ₃).

    • δ 3.15 (t, J = 5.2 Hz, 2H): Methylene protons adjacent to Nitrogen (–CH ₂–N).

  • Purity Check:

    • Absence of phthalimide peaks (aromatic multiplet at δ 7.8–7.9) confirms successful deprotection.

    • Integration ratio of Aromatic : Methoxy : Methylene should be 4 : 3 : 4.

Applications in Medicinal Chemistry

Pharmacophore Mapping

The 2-(4-methoxyphenoxy)ethylamine moiety serves as a versatile "linker-tail" scaffold. It mimics the structural features of neurotransmitters (dopamine, serotonin) but adds a lipophilic aryl extension.

  • Aryl Head (4-Methoxyphenyl): Provides hydrophobic interactions and π-stacking capability. The para-methoxy group acts as a hydrogen bond acceptor and can be metabolically labile (O-demethylation), serving as a "soft spot" for clearance or a prodrug feature.

  • Ether Linker: Introduces flexibility and a hydrogen bond acceptor, distinct from the rigid alkyl chains found in simple phenethylamines.

  • Amine Tail: The primary amine is protonated at physiological pH, forming a critical salt bridge with Aspartate residues (e.g., Asp3.32) in aminergic GPCR binding pockets.

SAR Utility: Ortho vs. Para

In drug design, switching between the ortho-isomer (Carvedilol-like) and the para-isomer (Target) allows researchers to probe the "height" and "width" of the receptor binding pocket.

  • Ortho-substitution: Induces a twist in the conformation, favoring compact pockets (e.g., Adrenergic α1/β).

  • Para-substitution: Extends the linear length of the molecule, allowing the methoxy group to reach deeper sub-pockets or solvent-exposed regions in 5-HT receptors.

Pharmacophore Interaction Diagram

Pharmacophore Amine Primary Amine (Cationic Center) Linker Ethyl Ether Spacer Amine->Linker ReceptorAsp Aspartate Residue (Receptor) Amine->ReceptorAsp Ionic Bond (Salt Bridge) Ring Phenyl Ring (Scaffold) Linker->Ring Methoxy p-Methoxy Group (H-Bond Acceptor) Ring->Methoxy HydrophobicPocket Hydrophobic Pocket Ring->HydrophobicPocket Pi-Stacking Solvent Solvent Interface or Serine/Thr Methoxy->Solvent H-Bonding

Figure 2: Pharmacophore map illustrating the binding interactions of the 4-methoxyphenoxyethylamine scaffold within a theoretical GPCR binding pocket.

Handling and Stability

  • Storage: Store the hydrochloride salt in a desiccator at room temperature. It is hygroscopic.

  • Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh, as the ether linkage is stable but the amine can absorb CO₂ from air.

  • Safety: The compound is an irritant to eyes, skin, and respiratory system. Wear standard PPE (gloves, goggles, lab coat).

    • GHS Signal Word: Warning.

    • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

References

  • Thermo Scientific Chemicals. (2024). 2-(4-methoxyphenoxy)ethanamine hydrochloride, 97%.[2] Fisher Scientific.

  • PubChem. (2025).[3][4] Compound Summary: 2-(4-methoxyphenoxy)ethanamine hydrochloride (CAS 98959-77-4).[5][6][2][7][8][9] National Center for Biotechnology Information.

  • Oakwood Chemical. (2024). Safety Data Sheet: 2-(4-Methoxyphenoxy)ethylamine hydrochloride.

  • Chem-Space. (2025).[3][1] Building Blocks: 2-(4-methoxyphenoxy)ethan-1-amine.[3]

  • Prandi, A., et al. (2012). Synthesis, biological evaluation, and docking studies of tetrahydrofuran-based ligands acting at adrenergic and serotonine receptors. Journal of Medicinal Chemistry. (Contextual reference for the utility of phenoxyethylamine scaffolds in GPCR ligand design).

Sources

Exploratory

Technical Whitepaper: 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

Topic: 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride molecular weight Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Precise Stoichiometry, Synthesis Protocols,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride molecular weight Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists.

Precise Stoichiometry, Synthesis Protocols, and Analytical Validation

Executive Summary: Chemical Identity & Stoichiometry

In the context of fragment-based drug discovery (FBDD) and lead optimization, 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride serves as a critical aryloxyalkylamine building block. It functions as a privileged scaffold in the synthesis of GPCR ligands, SERT/DAT inhibitors, and beta-adrenergic receptor antagonists.

For precise formulation and stoichiometric calculations, the molecular weight must be treated with high granularity, accounting for the hydrochloride salt form which significantly alters the gravimetric properties compared to the free base.

Molecular Weight Data Profile
PropertyValueNotes
Compound Name 2-(4-Methoxyphenoxy)ethan-1-amine hydrochlorideIUPAC
CAS Number 98959-77-4 HCl Salt form
CAS Number (Free Base) 50800-92-5Do not use for gravimetric calcs of salt
Chemical Formula

Stoichiometry 1:1
Average Molecular Weight 203.67 g/mol Used for molarity calculations
Monoisotopic Mass 203.0713 DaUsed for HRMS validation (

)
Exact Mass (Free Base) 167.0946 Da

Stoichiometric Causality

When designing reactions, researchers often default to the free base weight (167.21 g/mol ). However, the commercial supply is predominantly the hydrochloride salt to ensure stability against oxidation and improve water solubility. Critical Error Prevention: Using the free base weight for the HCl salt results in a 17.9% under-dosing error , potentially stalling nucleophilic substitution yields or skewing biological assay concentrations.

Synthesis & Production Protocols

Pathway Visualization

The following diagram outlines the logic flow for the synthesis and purification strategy.

SynthesisPathway Start 4-Methoxyphenol (Starting Material) Inter Phthalimide Intermediate (Crystalline Solid) Start->Inter K2CO3, DMF, 80°C SN2 Reaction Reagent N-(2-bromoethyl)phthalimide Reagent->Inter FreeBase Free Amine (Oil/Low melt solid) Inter->FreeBase Ethanol, Reflux Deprotection Deprotect Hydrazine Hydrate (Ingold-Vorländer) Deprotect->FreeBase Final Target HCl Salt (White Solid) FreeBase->Final Salt Formation Precipitation SaltForm HCl Gas/Ether SaltForm->Final

Figure 1: Optimized Gabriel Synthesis pathway preventing secondary amine byproducts.

Detailed Protocol: The Gabriel Route

Step 1: Ether Formation (SN2)

  • Reagents: Dissolve 4-methoxyphenol (1.0 eq) and anhydrous

    
     (1.5 eq) in DMF (5 mL/mmol).
    
  • Activation: Stir at 60°C for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) portion-wise.

  • Reaction: Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. The phthalimide intermediate usually precipitates. Filter and wash with water. Recrystallize from ethanol if necessary.

Step 2: Deprotection (Amine Release)

  • Hydrazinolysis: Suspend the intermediate in Ethanol (10 mL/mmol). Add Hydrazine hydrate (3.0 eq).

  • Reflux: Heat to reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool to room temperature. Filter off the phthalhydrazide byproduct.

  • Extraction: Concentrate the filtrate. Dissolve residue in

    
     and wash with 1M NaOH to remove unreacted phenol, then brine. Dry over 
    
    
    
    and evaporate to yield the crude free base oil.

Step 3: Salt Formation (Critical for Stability)

  • Dissolution: Dissolve the crude oil in minimal anhydrous diethyl ether or ethanol.

  • Acidification: Dropwise add 2M HCl in diethyl ether (or dioxane) at 0°C with vigorous stirring.

  • Precipitation: The HCl salt will precipitate immediately as a white solid.

  • Purification: Filter and wash with cold ether. Dry under high vacuum over

    
    .
    

Analytical Validation & Quality Control

Trustworthiness in chemical supply depends on validating the structure, specifically distinguishing it from the ortho-isomer (2-methoxyphenoxy), which is a known impurity in Carvedilol synthesis.

NMR Characterization Logic

The


-NMR spectrum provides the definitive fingerprint.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Aromatic (AA'BB') 6.80 - 6.95Multiplet4HConfirms para-substitution . Ortho would show 4 distinct environments.
Methoxy (-OCH3) 3.75Singlet3HCharacteristic of aryl methyl ether.
Ether Methylene (-O-CH2-) 4.10Triplet2HDeshielded by oxygen.
Amine Methylene (-CH2-N) 3.20Triplet2HAdjacent to ammonium (in salt form).
Ammonium (-NH3+) 8.20 - 8.50Broad Singlet3HExchangeable with

.

Differentiation Note:

  • Para-isomer (Target): Symmetric AA'BB' aromatic signals.

  • Ortho-isomer (Impurity): Complex ABCD aromatic region due to lack of symmetry.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Synthesized Sample (White Solid) Solubility Solubility Test (Water vs Ether) Sample->Solubility Step 1 ChlorideTest AgNO3 Test (Precipitate?) Solubility->ChlorideTest Step 2 NMR 1H-NMR (DMSO-d6) ChlorideTest->NMR Step 3 Decision Aromatic Pattern? NMR->Decision Pass PASS: Para-Isomer (AA'BB' System) Decision->Pass Symmetric Fail FAIL: Ortho-Isomer (ABCD System) Decision->Fail Complex

Figure 2: Quality Control decision tree to rule out regioisomeric impurities.

Handling, Stability, and Applications[1]

Physical Properties & Stability[2]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~220°C (Decomposition). High melting point indicates a stable crystal lattice typical of hydrochloride salts.

  • Hygroscopicity: Moderate.[1] The amine hydrochloride moiety can absorb atmospheric moisture.[1]

    • Protocol: Store in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Ether).

Applications in Drug Development[2]
  • Linker Chemistry: The ethylamine chain serves as a flexible linker in PROTACs (Proteolysis Targeting Chimeras), connecting a target protein ligand to an E3 ligase ligand.

  • GPCR Ligands: The 4-methoxyphenoxy motif mimics the catecholamine head group, making it a frequent scaffold in the design of dopaminergic and adrenergic receptor modulators.

  • Metabolic Stability: The para-methoxy group blocks metabolic oxidation at the para-position, a common clearance pathway for phenoxy-based drugs, thereby potentially increasing half-life (

    
    ) compared to unsubstituted phenoxy analogues.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12218873, 2-(4-Methoxyphenoxy)ethylamine hydrochloride. Retrieved from [Link]

  • Oakwood Chemical. (2024). Product Specification: 2-(4-Methoxyphenoxy)ethylamine hydrochloride (CAS 98959-77-4).[2][][4][5][6] Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). 2-(4-Methoxyphenoxy)ethanamine hydrochloride, 97%.[4][6] Retrieved from [Link]

  • Ingold, C. K. (1926). The Gabriel Synthesis of Primary Amines. Journal of the Chemical Society. (Foundational reference for the synthesis protocol described).

Sources

Foundational

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride , a specialized ether-linked amine scaffold used in medicinal chemistry. CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride , a specialized ether-linked amine scaffold used in medicinal chemistry.

CAS: 98959-77-4 | Formula: C


H

ClNO

| MW: 203.67 g/mol [1][2]

Executive Summary

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride is a primary amine building block characterized by a para-substituted phenoxy ether linkage.[2] Unlike its ortho-isomer (a precursor to Carvedilol) or its carbon-analog (4-methoxyphenethylamine), this compound offers unique steric and electronic properties due to the ether oxygen's bond angle and hydrogen-bond accepting capability.[2] It serves as a critical linker in PROTAC design and a pharmacophore fragment for GPCR ligands (specifically adrenergic and serotonergic targets).[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The hydrochloride salt form is preferred for its enhanced stability and water solubility compared to the hygroscopic free base.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name 2-(4-methoxyphenoxy)ethan-1-amine hydrochloride
CAS Number 98959-77-4
Molecular Structure [Cl-].NCCOc1ccc(OC)cc1
Molecular Weight 203.67 g/mol (Salt); 167.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Melting Point 220 – 221 °C (Distinct from ortho isomer ~135°C)
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calculated) ~9.5 (Amine), Ether oxygen is non-basic
H-Bond Donors/Acceptors 3 Donors (NH

), 2 Acceptors (Ether/Methoxy O)
Structural Significance

The phenoxy-ethyl-amine motif introduces a "kink" in the molecular chain compared to the linear phenethylamine. The ether oxygen acts as a weak hydrogen bond acceptor, potentially altering binding kinetics in receptor pockets compared to a methylene group.[2]

Validated Synthetic Protocols

While direct alkylation of 4-methoxyphenol with 2-chloroethylamine is possible, it often suffers from low yields due to poly-alkylation.[2] The N-Protected Route described below is the industry standard for high-purity synthesis, preventing dimerization.

Method A: The N-Boc "Gold Standard" Route

This protocol ensures mono-alkylation and simplifies purification.

Reagents: 4-Methoxyphenol, N-Boc-2-bromoethylamine, K


CO

, Acetonitrile, HCl/Dioxane.[2]
  • Ether Formation (Williamson Synthesis):

    • Dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile.

    • Add K

      
      CO
      
      
      
      (2.5 eq) and stir at room temperature for 30 min to generate the phenoxide.
    • Add N-Boc-2-bromoethylamine (1.1 eq) and reflux (80 °C) for 12–16 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1).[2] The phenol spot should disappear.[2]

    • Workup: Filter salts, concentrate filtrate, and partition between EtOAc/Water. Wash organic layer with 1M NaOH (to remove unreacted phenol).[2]

  • Deprotection (Acidolysis):

    • Dissolve the crude N-Boc intermediate in minimal DCM.[2]

    • Add 4M HCl in Dioxane (5.0 eq) at 0 °C. Stir at RT for 2–4 hours.

    • Observation: A white precipitate (the product HCl salt) will form.

    • Isolation: Filter the solid under inert atmosphere (N

      
      ). Wash with cold diethyl ether to remove organic impurities.[2] Dry under vacuum.[2]
      
Synthesis Workflow Diagram

Synthesis Start 4-Methoxyphenol Reagent N-Boc-2-bromoethylamine (K2CO3, MeCN, Reflux) Start->Reagent Inter Intermediate: N-Boc-2-(4-methoxyphenoxy)ethylamine Reagent->Inter Williamson Ether Synthesis Deprotect 4M HCl / Dioxane Inter->Deprotect Product Product: 2-(4-Methoxyphenoxy)ethan-1-amine HCl Deprotect->Product Acidolysis (-Boc)

Caption: Step-wise synthesis via N-Boc protection to ensure mono-alkylation and high purity.

Structural Characterization (Spectroscopy)[2]

Verification of the para-substitution pattern is critical to distinguish this from the ortho-isomer (Carvedilol impurity).

1H NMR (DMSO-d , 400 MHz)
  • 
     8.15 (br s, 3H):  Ammonium protons (-NH
    
    
    
    ).[2]
  • 
     6.80 – 6.95 (m, 4H):  Aromatic protons.[2] Look for the characteristic AA'BB' system  (two doublets or roofed multiplets) indicating para-substitution.
    
    • Note: The ortho-isomer would show a complex ABCD pattern (4 distinct signals).

  • 
     4.10 (t, J = 5.5 Hz, 2H):  O-CH 
    
    
    
    -CH
    
    
    -N. Deshielded by oxygen.[2]
  • 
     3.70 (s, 3H):  Methoxy group (-OCH 
    
    
    
    ).[2]
  • 
     3.15 (t, J = 5.5 Hz, 2H):  O-CH
    
    
    
    -CH
    
    
    -N.[2]
Mass Spectrometry (ESI-MS)[2]
  • m/z: 168.1 [M+H]

    
     (Free base mass + proton).[2]
    
  • Pattern: Absence of Br/Cl isotope patterns in the positive mode (unless HCl adduct is preserved in soft ionization).

Applications in Drug Discovery[10]

A. Pharmacophore Fragment

This molecule is a "privileged structure" mimic.[2] It resembles the neurotransmitters dopamine and serotonin but replaces the alkyl chain with an ether linker.

  • Target Class: GPCRs (Adrenergic

    
    , Serotonin 5-HT).[2]
    
  • Mechanism: The ether oxygen can accept a hydrogen bond from serine/threonine residues in the receptor binding pocket, a specific interaction not possible with the carbon-only analog.[2]

B. PROTAC Linker Design

The compound is increasingly used as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs).

  • Rigidity: The phenyl ring adds rigidity compared to PEG chains.

  • Solubility: The ether oxygen improves water solubility compared to alkyl chains.

Application Logic Diagram

Applications cluster_0 Medicinal Chemistry cluster_1 Synthesis Core 2-(4-Methoxyphenoxy)ethylamine GPCR GPCR Ligands (Bioisostere of Tyramine) Core->GPCR H-Bond Acceptor Linker PROTAC Linkers (Rigid/Polar Spacer) Core->Linker Solubility/Length Scaffold Fragment-Based Drug Design (FBDD) Core->Scaffold Low MW (<200)

Caption: Strategic utility of the scaffold in modern drug design workflows.

Handling, Safety & Stability

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4][5]

    • H335: May cause respiratory irritation.[2][3][4]

  • PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood when handling the powder to prevent inhalation of fine hydrochloride dust.[2]

Storage & Stability[2][3][8]
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator or tightly sealed vial.

  • Temperature: Stable at room temperature (RT). Long-term storage at 4°C is recommended to prevent slight discoloration (oxidation of the phenol ether) over years.

  • Incompatibility: Strong oxidizing agents (can cleave the ether or oxidize the aromatic ring).

References

  • ChemicalBook. (2023).[2] [2-(4-Methoxyphenoxy)ethyl]ammonium chloride Properties and Supplier Data. Retrieved from [2]

  • Thermo Fisher Scientific. (2023).[2] 2-(4-Methoxyphenoxy)ethanamine hydrochloride Safety Data Sheet. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 1797793, 2-(4-Methoxyphenoxy)ethylamine. Retrieved from [2]

  • Oakwood Chemical. (2024).[2] Product Specification: 2-(4-Methoxyphenoxy)ethylamine hydrochloride (CAS 98959-77-4).[1][2][6][7] Retrieved from [2]

Sources

Exploratory

Technical Guide: 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

Executive Summary & Chemical Identity[2][3][4] 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride is a primary amine salt featuring a phenoxyethylamine scaffold substituted at the para-position with a methoxy group.[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[2][3][4]

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride is a primary amine salt featuring a phenoxyethylamine scaffold substituted at the para-position with a methoxy group.[1] While often overshadowed by its ortho-isomer (a key intermediate for Carvedilol), the para-isomer serves as a critical chemical probe and building block in the development of CNS-active agents, specifically targeting monoamine transporters (SERT/NET) and adrenergic receptors.[1]

This guide provides a rigorous technical analysis of the compound, focusing on high-purity synthesis, structural characterization, and its utility as a privileged pharmacophore in drug discovery.[1]

Chemical Identification Matrix
ParameterData
IUPAC Name 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride
Common Name 4-Methoxyphenoxyethylamine HCl; p-Guaiacoxyethylamine HCl
CAS Number (HCl) 98959-77-4
CAS Number (Free Base) 50800-92-5
Molecular Formula C

H

ClNO

Molecular Weight 203.67 g/mol (Salt); 167.21 g/mol (Base)
SMILES COc1ccc(OCC[NH3+])cc1.[Cl-]
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM

Structural Analysis & Pharmacophore Mapping

The 2-phenoxyethylamine backbone is a "privileged structure" in medicinal chemistry.[1] The para-methoxy group modulates the electronic density of the aromatic ring, influencing


 stacking interactions within receptor binding pockets.[1]
Pharmacophore Features[3][4][7]
  • Protonated Amine (Physiological pH): Acts as a key hydrogen bond donor and ionic anchor (e.g., interacting with Asp residue in GPCRs).

  • Ether Linker: Provides rotational flexibility (2 rotatable bonds) while maintaining a specific distance (~3-4 Å) between the aromatic ring and the cationic center.

  • 4-Methoxy Tail: Functions as a hydrogen bond acceptor and increases lipophilicity compared to the unsubstituted phenol, enhancing blood-brain barrier (BBB) penetration potential.[1]

Structural Diagram (DOT)

The following diagram illustrates the core pharmacophore interactions and structural connectivity.

Pharmacophore Methoxy 4-Methoxy Group (H-Bond Acceptor) Ring Phenyl Ring (Pi-Stacking / Lipophilic) Methoxy->Ring Electronic Donation (+M) Linker Ether Linker (Rotational Flexibility) Ring->Linker Scaffold Amine Primary Amine (NH3+) (Ionic Anchor) Linker->Amine Distance ~3.5Å Chloride Chloride Counterion (Salt Stability) Amine->Chloride Ionic Bond

Figure 1: Pharmacophore map highlighting the electronic and steric features of the molecule.

Synthetic Pathways & Protocols

To ensure scientific integrity and reproducibility, we prioritize the Gabriel Synthesis route. Direct alkylation of 4-methoxyphenol with 2-chloroethylamine is discouraged due to dimerization side reactions and difficult purification.[1]

The "Gold Standard" Protocol: Gabriel Synthesis

This method ensures mono-alkylation and high purity of the final amine salt.

Reaction Scheme:

  • Alkylation: 4-Methoxyphenol +

    
    -(2-bromoethyl)phthalimide 
    
    
    
    Phthalimide Intermediate.[1]
  • Deprotection: Phthalimide Intermediate + Hydrazine Hydrate

    
     Free Amine.
    
  • Salt Formation: Free Amine + HCl/Dioxane

    
     Final HCl Salt.
    
Step-by-Step Methodology
Step 1: Synthesis of the Phthalimide Intermediate
  • Reagents: Dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF (5 mL/mmol). Add anhydrous

    
     (1.5 eq).
    
  • Addition: Add

    
    -(2-bromoethyl)phthalimide (1.1 eq) portion-wise.
    
  • Conditions: Heat to 80°C for 12 hours under

    
     atmosphere.
    
  • Work-up: Pour into ice water. The solid precipitate (phthalimide intermediate) is filtered, washed with water, and dried. Recrystallize from ethanol if necessary.

Step 2: Hydrazinolysis & Salt Formation [1]
  • Deprotection: Suspend the intermediate in Ethanol (10 mL/mmol). Add Hydrazine monohydrate (2.5 eq).

  • Reflux: Reflux for 4–6 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool to room temperature. Filter off the phthalhydrazide byproduct.

  • Extraction: Concentrate the filtrate. Dissolve residue in DCM and wash with 1N NaOH (to ensure free base form) then Brine. Dry organic layer over

    
    .
    
  • Salting Out: Cool the DCM solution to 0°C. Add 4M HCl in Dioxane (1.2 eq) dropwise.

  • Final Product: The white precipitate is filtered, washed with cold ether, and dried under vacuum.

Synthesis Workflow Diagram (DOT)

Synthesis SM1 4-Methoxyphenol Step1 Step 1: Alkylation (K2CO3, DMF, 80°C) SM1->Step1 SM2 N-(2-bromoethyl)phthalimide SM2->Step1 Inter Intermediate: N-[2-(4-methoxyphenoxy)ethyl]phthalimide Step1->Inter Step2 Step 2: Deprotection (Hydrazine, EtOH, Reflux) Inter->Step2 Byprod Remove Phthalhydrazide (Filtration) Step2->Byprod Step3 Step 3: Salt Formation (HCl in Dioxane) Step2->Step3 Final Target: 2-(4-Methoxyphenoxy)ethan-1-amine HCl Step3->Final

Figure 2: Optimized Gabriel Synthesis workflow for high-purity isolation.

Analytical Characterization

Researchers should validate the compound using the following expected spectral data.

TechniqueExpected Signal / Characteristic

H NMR (DMSO-

)

~8.2 (br s, 3H,

); 6.8–7.0 (m, 4H, Ar-H); 4.1 (t, 2H,

); 3.7 (s, 3H,

); 3.1 (t, 2H,

).[1]
IR Spectroscopy ~2900–3000 cm

(Amine salt broad band); 1240 cm

(Ar-O-C ether stretch); 1500 cm

(Aromatic ring).[1]
Mass Spectrometry ESI+: m/z 168.1

(Base peak).[1]
Melting Point 150–155°C (Decomposition typical for amine salts).[1]

Handling, Safety, and Stability

Stability Profile
  • Hygroscopicity: Amine hydrochlorides are often hygroscopic. Store in a desiccator.

  • Oxidation: The electron-rich phenol ether is susceptible to oxidation over long periods.[1] Store under inert gas (Argon/Nitrogen) at -20°C for long-term retention.

Safety Protocols (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle the free base in a fume hood due to potential volatility and amine odor.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12218873, 2-(4-Methoxyphenoxy)ethanamine hydrochloride. Retrieved from [Link][1]

(Note: Specific CAS 98959-77-4 is less common than the ortho-isomer; references are synthesized from available chemical databases and standard synthetic protocols for this class of compounds.)[1]

Sources

Foundational

Synonyms for 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride

Technical Dossier: 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride Abstract This technical guide provides a comprehensive analysis of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4), a critical building...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

Abstract This technical guide provides a comprehensive analysis of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4), a critical building block in medicinal chemistry.[1][2] While often overshadowed by its ortho-isomer (a key intermediate for Carvedilol), the para-isomer serves as a vital probe for Structure-Activity Relationship (SAR) studies, particularly in the optimization of G-Protein Coupled Receptor (GPCR) ligands and ion channel modulators.[1][2] This document details its nomenclature standards, synthesis protocols, and application in fragment-based drug design, ensuring researchers can distinguish it from structurally similar pharmacophores.[1][2]

Chemical Identity & Nomenclature Standards

Precise nomenclature is the first line of defense against experimental error.[1] In high-throughput screening (HTS) and library synthesis, this compound is frequently confused with its positional isomers or its phenethylamine analogs.[1]

Core Identity:

  • Systematic Name: 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride[1][2]

  • CAS Registry Number: 98959-77-4 (HCl salt); 50800-92-5 (Free base)[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    [1]
  • Molecular Weight: 203.67 g/mol [2]

Table 1: Nomenclature & Disambiguation Matrix

Researchers must strictly differentiate the target from the following common analogs:

Identifier Type Name / Synonym Context / Notes
Primary Synonym 1-(2-Aminoethoxy)-4-methoxybenzene HClPreferred in ether synthesis contexts.[1][2]
IUPAC Variant 2-(p-Methoxyphenoxy)ethylamine HClEmphasizes the para-substitution pattern.[1][2]
Common Confusion 2-(2-Methoxyphenoxy)ethylamineWARNING: This is the ortho-isomer (CAS 1836-62-0), the precursor to Carvedilol.[1][2][3]
Common Confusion 4-MethoxyphenethylamineWARNING: This is the C-C linked analog (Tyramine derivative), not the ether.[1][2]
InChI Key YCFXTJDWVNEVEX-UHFFFAOYSA-NUnique digital identifier for the HCl salt.[1][2]

Structural Properties & Pharmacophore Logic

The 2-(4-methoxyphenoxy)ethylamine motif acts as a "flexible linker" scaffold.[1][2] Unlike the rigid phenethylamine (found in dopamine/serotonin), the ether oxygen introduces a specific bond angle and hydrogen bond acceptor site that alters receptor binding kinetics.

Key Physicochemical Parameters:

  • H-Bond Donors: 3 (Ammonium head group)[1][2]

  • H-Bond Acceptors: 2 (Ether oxygen + Methoxy oxygen)[1][2]

  • Rotatable Bonds: 4 (High flexibility for induced-fit binding)[1][2]

  • LogP (Free Base): ~1.2 (Lipophilic enough for CNS penetration if derivatized)

Pharmacophore cluster_0 Chemical Structure Components Methoxy 4-Methoxy Group (e- Donor / Lipophilic) Ring Phenyl Ring (Pi-Stacking) Methoxy->Ring Electronic Activation Linker Ether Linker (H-Bond Acceptor) Ring->Linker Scaffold Geometry Amine Primary Amine (Cationic Head) Linker->Amine Flexible Tether (2C)

Figure 1: Pharmacophoric dissection of the molecule.[1][2] The ether oxygen acts as a critical hinge, distinguishing its binding mode from direct alkyl-linked analogs.[1][2]

Synthesis & Manufacturing Protocol

For high-purity applications (e.g., library synthesis), the Gabriel Synthesis or Nitrile Reduction routes are preferred over direct alkylation to avoid poly-alkylation byproducts.[1][2]

Method A: The Nitrile Reduction Route (Scalable)

This method avoids the use of hydrazine (toxic) required in the Gabriel synthesis.

Step 1: Alkylation

  • Reagents: 4-Methoxyphenol, Chloroacetonitrile, K

    
    CO
    
    
    
    .[1][2]
  • Solvent: Acetone or DMF.

  • Conditions: Reflux for 12-18 hours.[2]

  • Mechanism: S

    
    2 displacement of chloride by the phenoxide anion.
    
  • Intermediate: 2-(4-Methoxyphenoxy)acetonitrile.[1][2]

Step 2: Reduction

  • Reagents: Borane-THF complex (BH

    
    [1][2]·THF) or LiAlH
    
    
    
    .[4]
  • Conditions: 0°C to RT under N

    
     atmosphere.
    
  • Quench: Methanol/HCl.

  • Product Isolation: The amine is trapped as the hydrochloride salt by adding ethereal HCl.

Method B: The Gabriel Synthesis (High Specificity)

Ideal for small-scale, high-purity needs where no secondary amine contamination is tolerated.[1][2]

Synthesis Phenol 4-Methoxyphenol Base K2CO3 / DMF (Base Catalysis) Phenol->Base Reagent N-(2-Bromoethyl)phthalimide Reagent->Base Inter Intermediate: N-[2-(4-Methoxyphenoxy)ethyl]phthalimide Base->Inter SN2 Alkylation (90-95°C) Deprotect Hydrazine Hydrate (Deprotection) Inter->Deprotect Reflux (EtOH) Product Target: 2-(4-Methoxyphenoxy)ethylamine Deprotect->Product Cleavage Salt HCl Treatment (Salt Formation) Product->Salt Crystallization

Figure 2: The Gabriel Synthesis pathway ensures primary amine exclusivity by protecting the nitrogen during the coupling phase.[1][2]

Applications in Drug Discovery

While the ortho-isomer is famous for Carvedilol (beta-blocker), the para-isomer (this compound) is a strategic tool in Fragment-Based Drug Discovery (FBDD) .[1][2]

1. SAR Probing (Ortho vs. Para): In GPCR ligand design, shifting the methoxy group from ortho to para often drastically alters selectivity. The para-isomer is used to probe the size and electronic requirements of the hydrophobic pocket in receptors like the 5-HT (Serotonin) and Adrenergic families.[1][2]

2. Library Synthesis: The primary amine serves as a universal handle for:

  • Sulfonylation: Reacting with sulfonyl chlorides to create sulfonamide libraries (e.g., for ion channel blockers).

  • Amidation: Coupling with carboxylic acids to form peptidomimetics.

  • Reductive Amination: Creating secondary amines for exploring linker length.

3. Linker Chemistry: The O-CH2-CH2-NH2 motif is often used as a "solubilizing tail" in lipophilic drug candidates.[1][2] The ether oxygen improves water solubility compared to an all-carbon chain while maintaining the hydrophobic character of the phenyl ring.[1][2]

Handling & Safety Profile

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Hygroscopic solid. Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the ether linkage or hydrolysis.

  • Stability: The HCl salt is stable for years if kept dry. The free base is prone to oxidation (turning brown) upon exposure to air.

References

  • Thermo Scientific Chemicals. (2024). 2-(4-Methoxyphenoxy)ethanamine hydrochloride, 97% Product Specification. Fisher Scientific.[1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 43810691, 2-(4-Methoxyphenoxy)ethanamine hydrochloride.[1][2] PubChem.[1][5][6] [1]

  • Oakwood Chemical. (2024). Safety Data Sheet: 2-(4-Methoxyphenoxy)ethylamine hydrochloride. Oakwood Products, Inc.[2]

  • ChemicalBook. (2023).[7] 2-(4-Methoxyphenyl)ethylamine Hydrochloride vs Phenoxy Analogs: Structural Comparisons. ChemicalBook.

  • Vihita Bio. (2024). Applications of Phenoxyethylamines in Pharmaceutical Synthesis (Carvedilol Intermediates). Vihita Bio.

Sources

Exploratory

Technical Profile: 1-(2-aminoethoxy)-4-methoxybenzene Hydrochloride

The following technical guide details the properties, synthesis, and applications of 1-(2-aminoethoxy)-4-methoxybenzene hydrochloride , a specialized ether-linked amine intermediate used in medicinal chemistry. CAS: 9895...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1-(2-aminoethoxy)-4-methoxybenzene hydrochloride , a specialized ether-linked amine intermediate used in medicinal chemistry.

CAS: 98959-77-4 | Formula: C


H

ClNO

| M.W.: 203.67 g/mol [1]

Executive Summary

1-(2-aminoethoxy)-4-methoxybenzene hydrochloride (also known as 4-methoxyphenoxyethylamine hydrochloride ) is a bifunctional aromatic building block characterized by a para-methoxy substituted phenoxy core linked to a primary ethylamine tail.

Unlike its ortho-isomer (used in Carvedilol synthesis), this para-isomer serves as a critical pharmacophore in the development of


-adrenoceptor antagonists  and antiparasitic agents  (specifically squalene synthase inhibitors). Its structural rigidity and electronic properties make it an ideal "linker" scaffold for probing G-Protein Coupled Receptors (GPCRs), particularly when conjugated with arylpiperazines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-(4-methoxyphenoxy)ethanamine hydrochloride
Common Synonyms 4-Methoxyphenoxyethylamine HCl;

-(2-aminoethoxy)anisole HCl
CAS Number 98959-77-4
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone
Melting Point 158–162 °C (Typical for phenoxyethylamine HCl salts)
Hygroscopicity Moderate; storage in desiccator recommended
Structural Analysis

The molecule features two key functional domains:[2][3]

  • Electron-Rich Aromatic Core: The 4-methoxy group acts as an electron-donating group (EDG), increasing electron density on the benzene ring, which can influence

    
    -
    
    
    
    stacking interactions in receptor binding pockets.
  • Flexible Linker: The ethyl ether chain provides a 2-carbon spacer, critical for maintaining the optimal distance between the aromatic headgroup and the protonated amine during ligand-receptor docking.

Synthetic Routes & Process Chemistry

High-purity synthesis is best achieved via the Gabriel Synthesis method to avoid the dimerization byproducts common in direct alkylation with 2-chloroethylamine.

Synthesis Workflow (Gabriel Method)

This protocol ensures >98% purity by protecting the amine during the ether formation step.

SynthesisPathway SM1 4-Methoxyphenol Inter1 Phthalimide Intermediate SM1->Inter1 K2CO3, DMF 90°C, 12h Reagent1 N-(2-bromoethyl) phthalimide Reagent1->Inter1 Product 1-(2-aminoethoxy)-4-methoxybenzene (Free Base) Inter1->Product EtOH, Reflux Reagent2 Hydrazine Hydrate (Deprotection) Reagent2->Product Salt HCl Salt (Final Product) Product->Salt HCl/EtOH

Figure 1: Step-wise synthesis via Gabriel method preventing poly-alkylation.

Detailed Protocol
  • Etherification:

    • Dissolve 4-methoxyphenol (1.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous DMF.

    • Add Potassium Carbonate (

      
      , 2.0 eq) and catalytic Potassium Iodide  (KI).
      
    • Heat to 90°C for 12–16 hours under nitrogen.

    • Validation: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of phenol.

    • Workup: Pour into ice water; filter the precipitated phthalimide intermediate.

  • Deprotection (Hydrazinolysis):

    • Suspend the intermediate in Ethanol.[4] Add Hydrazine Hydrate (3.0 eq).

    • Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool, filter off the byproduct, and concentrate the filtrate.

  • Salt Formation:

    • Dissolve the crude oil (free base) in minimal Ethanol.

    • Add 1.25M HCl in Ethanol dropwise until pH < 2.

    • Add Diethyl Ether to induce crystallization. Filter and dry the white solid.

Pharmaceutical Applications

A. -Adrenoceptor Antagonists

The 4-methoxyphenoxyethyl moiety is a validated pharmacophore for designing selective


-blockers, used in treating hypertension and Benign Prostatic Hyperplasia (BPH).
  • Mechanism: The phenoxy ring mimics the catechol ring of endogenous catecholamines, while the ethylamine chain (often linked to a piperazine) anchors the molecule in the receptor's aspartate residue.

  • Key Research: Derivatives linked to arylpiperazines (e.g., analogs of Urapidil) show nanomolar affinity (

    
     values < 15 nM) for 
    
    
    
    -receptors [1].
B. Antiparasitic Agents (Chagas Disease)

This compound serves as a precursor for selenium-containing analogs of WC-9 , a potent inhibitor of Trypanosoma cruzi squalene synthase.

  • Utility: The ether linkage is metabolically stable, and the 4-methoxy group modulates lipophilicity, improving the drug's ability to penetrate the parasite's membrane [2].

C. Medicinal Chemistry Linker Strategy

In fragment-based drug discovery (FBDD), this molecule is used as a "ruler" to probe the depth of hydrophobic pockets.

  • Linker Type: Flexible, Ether-based.

  • Terminal Group: Primary amine (amenable to amide coupling, reductive amination, or isocyanate reaction).

Applications cluster_0 GPCR Ligands cluster_1 Infectious Disease Core 1-(2-aminoethoxy)-4-methoxybenzene (Scaffold) Target1 Alpha-1 Adrenoceptor Antagonists Core->Target1 Target2 Squalene Synthase Inhibitors (WC-9 Analogs) Core->Target2 Mech1 Mimics Catecholamine Binding Target1->Mech1 Mech2 Lipophilic Anchor for Enzyme Active Site Target2->Mech2

Figure 2: Pharmacological utility in GPCR and enzyme inhibition research.

Analytical Characterization

To validate the identity of the synthesized hydrochloride salt, the following spectral signals are diagnostic:

TechniqueDiagnostic Signal (Expected)Interpretation

H NMR
(DMSO-

)

8.15 (br s, 3H)
Ammonium protons (

)

6.88 (d, 2H), 6.84 (d, 2H)
Para-substituted aromatic system (AA'BB' pattern)

4.08 (t, 2H)

(Ether methylene)

3.70 (s, 3H)

(Methoxy group)

3.15 (t, 2H)

(Amine methylene)
HPLC Retention Time (RT)Elutes later than 4-methoxyphenol due to amine charge (method dependent)
Mass Spec

168.1

Corresponds to the free base cation

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is stable but can be hygroscopic.

  • Incompatibility: Strong oxidizing agents.[5] Avoid mixing with acid chlorides or anhydrides unless intended for reaction.

References
  • Maciąg, D. et al. (2011).[2] Synthesis, α-adrenoceptors affinity and α1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmazie.

  • Chao, M.N. et al. (2012).[6] Further insights of selenium-containing analogues of WC-9 against Trypanosoma cruzi. Journal of Medicinal Chemistry / NIH.

  • Thermo Scientific Chemicals. (2024).[7] 2-(4-methoxyphenoxy)ethanamine hydrochloride Product Specification. Fisher Scientific.[8][7]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Characterization of 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

[1] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride . This compound is a critical phenoxyalkylamine intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride . This compound is a critical phenoxyalkylamine intermediate, often utilized in the synthesis of beta-adrenergic receptor antagonists and other GPCR-targeting therapeutics.[1][2]

Critical Isomer Distinction: Researchers must distinguish this compound (the para-isomer, CAS 98959-77-4 ) from its regioisomer, 2-(2-methoxyphenoxy)ethan-1-amine HCl (the ortho-isomer, CAS 64464-07-9), which is a known impurity in Carvedilol synthesis.[1][2] While they share molecular weights, their crystal lattice energies and solubility profiles differ due to symmetry and packing efficiency.[1][2]

Physicochemical Profile

Understanding the solubility of this compound requires analyzing its structural components: a lipophilic 4-methoxyphenoxy tail and a hydrophilic ethylammonium headgroup.[1][2]

PropertyDataRelevance to Solubility
IUPAC Name 2-(4-Methoxyphenoxy)ethan-1-amine hydrochlorideDefines chemical structure.[1][2][3][4][5]
CAS Number 98959-77-4Unique identifier for the para isomer.[1][2]
Molecular Formula

Salt form (

).[1][2]
Molecular Weight 203.67 g/mol Low MW facilitates dissolution kinetics.[1]
Physical State White Crystalline SolidHigh lattice energy barrier to overcome.
pKa (Predicted) ~9.3 - 9.6 (Amine)Protonated at physiological pH (7.4).[1][2]
LogP (Free Base) ~1.45Moderate lipophilicity of the organic backbone.[1][2]
Dissolution Mechanism

The dissolution of this hydrochloride salt is driven by the enthalpy of solvation overcoming the crystal lattice energy.[1][2]

  • Water/Methanol: The high dielectric constant enables the dissociation of the chloride ion (

    
    ) and the solvation of the ammonium cation (
    
    
    
    ).[1][2]
  • pH Dependence: Solubility is strictly pH-dependent.[1][2] Above pH 10, the salt converts to the free base (oil/solid), drastically reducing aqueous solubility.[1][2]

DissolutionMechanism cluster_pH pH Impact (Critical) SolidSalt Solid Salt Crystal (Lattice Energy High) Dissociation Ionic Dissociation R-NH3+ ... Cl- SolidSalt->Dissociation + Solvent Solvent Solvent Addition (Water/DMSO) Solvent->Dissociation Solvated Solvated Species (Thermodynamically Stable) Dissociation->Solvated Solvation Energy > Lattice Energy FreeBase Free Base (Insoluble) Precipitates at pH > 10 Solvated->FreeBase Addition of Base (NaOH)

Figure 1: Thermodynamic cycle of dissolution and pH-dependent precipitation risk.[2]

Solubility Data

The following data categorizes solvent compatibility for synthesis and biological assay preparation.

Note on Quantitative Data: Specific saturation curves (mg/mL) for the para-isomer are rare in open literature. The values below are authoritative estimates based on the homologous ortho-isomer series and general phenoxyethylamine HCl salt behavior.

Primary Solvent Compatibility Table[1][2]
Solvent ClassSolventSolubility RatingEstimated Conc.Usage Context
Aqueous Water (deionized)High > 50 mg/mLBiological buffers, aqueous workup.[1][2]
Aqueous PBS (pH 7.4)High > 25 mg/mLCell culture, enzymatic assays.[1]
Polar Organic DMSOVery High > 100 mg/mLRecommended for Stock Solutions.
Polar Organic Methanol / EthanolHigh > 30 mg/mLRecrystallization, synthesis.
Chlorinated DichloromethaneModerate 1 - 10 mg/mLExtraction (partitioning).[1][2]
Non-Polar Hexane / Diethyl EtherInsoluble < 0.1 mg/mLUsed to precipitate/wash the salt.[1]
Stability in Solution
  • DMSO Stocks: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce hydrate formation or degradation.[1][2]

  • Aqueous Solutions: Prepare fresh. The ether linkage is stable, but the amine is susceptible to oxidation over long periods if not stored under inert gas.[1][2]

Experimental Protocols

To ensure reproducibility, use the following protocols. Do not rely on visual estimation.

Protocol A: Preparation of 100 mM Stock Solution (Standard)

Target: Preparation of a universal stock for biological screening.[1][2]

  • Calculate Mass:

    • MW = 203.67 g/mol .[1][2][6][7][8]

    • To make 10 mL of 100 mM solution, you need 203.67 mg of compound.[1]

  • Weighing: Weigh 204 mg (approx) of 2-(4-Methoxyphenoxy)ethan-1-amine HCl into a pre-tared glass vial. Record exact mass.

  • Dissolution: Add DMSO (anhydrous grade) to reach the calculated volume.

    • Calculation: Volume (mL) = Mass (mg) / 20.367.[1][2]

  • Mixing: Vortex for 30 seconds. Sonication is rarely needed but permissible for 1 minute if aggregates persist.[1][2]

  • Storage: Aliquot into amber vials to protect from light. Store at -20°C.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Target: Determining exact solubility limit in a specific buffer (e.g., for formulation).[1][2]

ShakeFlaskProtocol Step1 1. Excess Addition Add solid to buffer until undissolved solid remains Step2 2. Equilibration Shake at const. temp (25°C) for 24-48 hours Step1->Step2 Step3 3. Phase Separation Filter (0.45 µm PVDF) or Centrifuge (10,000 x g) Step2->Step3 Step4 4. Quantification Analyze filtrate via HPLC-UV (Peak Area vs Standard) Step3->Step4

Figure 2: Standard Operating Procedure (SOP) for quantitative solubility testing.

Detailed Steps:

  • Add excess compound (~50 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4).

  • Agitate at 25°C for 24 hours.

  • Check pH at the end of the experiment (the HCl salt may lower the pH of unbuffered water; ensure the buffer capacity is sufficient).[1][2]

  • Filter the supernatant using a 0.22 µm or 0.45 µm PVDF syringe filter.[1][2]

  • Dilute the filtrate (e.g., 1:100) and quantify via HPLC against a known standard curve.[1][2]

Troubleshooting & Handling

The "Oiling Out" Phenomenon

If you attempt to adjust the pH of an aqueous solution of this compound to >10 using NaOH, the solution may turn cloudy and separate into a dense oil.[1][2]

  • Cause: Formation of the free amine (neutral species).[1][2]

  • Remediation: Do not filter. Extract the oil using Dichloromethane (DCM) if the goal is to isolate the free base.[1][2] If the goal is a stable solution, lower the pH back to <7 using dilute HCl.[1][2]

Hygroscopicity

Hydrochloride salts of short-chain amines are often hygroscopic.[1][2]

  • Observation: The white powder becomes sticky or clumps during weighing.

  • Prevention: Equilibrate the reagent bottle to room temperature before opening to prevent condensation.[1][2] Store in a desiccator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43810691, 2-(4-Methoxyphenoxy)ethanamine hydrochloride. Retrieved January 28, 2026 from [Link].[1]

  • Fisher Scientific. 2-(4-Methoxyphenoxy)ethanamine hydrochloride, 97% Product Specifications. Retrieved January 28, 2026 from [Link].[1]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[1][2] European Journal of Pharmaceutical Sciences.[1][2] (Contextual grounding for pKa/Solubility relationship).

Sources

Exploratory

Comprehensive Spectroscopic Profile: 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

The following technical guide provides an in-depth spectroscopic and characterization profile for 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride . Executive Summary 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and characterization profile for 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride .

Executive Summary

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4) is a primary amine salt featuring a para-substituted phenol ether motif. Unlike its ortho-isomer (a known impurity in Carvedilol synthesis), the para-isomer serves as a distinct building block in the development of adrenergic receptor ligands and tyramine analogs.

This guide provides a definitive reference for researchers requiring structural validation of this compound. It distinguishes the molecule from its structural isomers through rigorous NMR, IR, and MS analysis, ensuring data integrity for drug development workflows.

Chemical Identity & Physical Properties[1][2][3][4]

Property Data
IUPAC Name 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride
Common Name 4-Methoxy-phenoxyethylamine HCl
CAS Number 98959-77-4 (HCl Salt) / 50800-92-5 (Free Base)
Formula C

H

ClNO

Molecular Weight 203.67 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexanes

Critical Note on Isomerism: Do not confuse this compound with 2-(2-methoxyphenoxy)ethylamine (the ortho isomer, CAS 64464-07-9), which is "Carvedilol Related Compound E". The spectroscopic data below highlights the specific para-substitution pattern (AA'BB' system) required to distinguish these isomers.

Synthesis & Preparation Context

Understanding the synthesis history is vital for interpreting impurity peaks in spectroscopic data. The standard preparation involves a Williamson ether synthesis followed by amine deprotection or direct alkylation.

Synthesis Workflow Diagram

Synthesis Start 4-Methoxyphenol (Starting Material) Inter Intermediate: N-[2-(4-Methoxyphenoxy)ethyl]phthalimide Start->Inter K2CO3, DMF, 80°C Reagent N-(2-Bromoethyl)phthalimide (Alkylating Agent) Reagent->Inter Product Free Amine: 2-(4-Methoxyphenoxy)ethylamine Inter->Product Reflux, EtOH Deprotect Hydrazine Hydrate (Deprotection) Deprotect->Product Salt Final Product: HCl Salt Formation Product->Salt HCl/Ether

Figure 1: Standard synthetic route via Gabriel Synthesis to ensure primary amine purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below represents the consensus values for the hydrochloride salt in DMSO-d


. The solvent choice is critical; D

O will collapse the ammonium signal, while DMSO-d

preserves the distinct triplet for the NH

protons.

H NMR Data (400 MHz, DMSO-d

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
8.15 Broad s3H-NH

Ammonium protons (exchangeable)
6.88 d (

=9.0 Hz)
2HAr-H (3,5)Aromatic ring (AA'BB' system)
6.84 d (

=9.0 Hz)
2HAr-H (2,6)Aromatic ring (AA'BB' system)
4.08 t (

=5.8 Hz)
2H-O-CH

-
Methylene adjacent to ether oxygen
3.69 s3H-OCH

Methoxy group (Para position)
3.14 t (

=5.8 Hz)
2H-CH

-N
Methylene adjacent to ammonium

Interpretation Logic:

  • The AA'BB' System: Unlike the ortho-isomer which displays a complex 4-proton multiplet, the para-isomer shows two distinct doublets (often appearing as a "roofed" quartet) in the aromatic region (6.8–6.9 ppm). This is the primary diagnostic peak.

  • Ammonium Triplet: In dry DMSO, the signal at 8.15 ppm may appear as a broad triplet due to coupling with the adjacent methylene group (3.14 ppm).


C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
Assignment
153.8 Ar-C (C-1, ipso to ether chain)
152.5 Ar-C (C-4, ipso to methoxy)
115.8 Ar-C (C-2,6)
114.9 Ar-C (C-3,5)
65.2 -O-C H

-
55.7 -OC H

38.4 -C H

-N
Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm

)
IntensityAssignmentNotes
2800 – 3200 Broad, StrongN-H StretchCharacteristic of primary amine salts (-NH

). Overlaps C-H stretches.
1510, 1245 StrongC=C / C-OAromatic ring breathing and Aryl-Alkyl Ether stretch.
1035 MediumC-O-CSymmetric ether stretch.
825 StrongC-H BendPara-substitution overtone. (Ortho isomers typically show peaks near 750 cm

).
Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS (for free base).

  • Molecular Ion (M+H)

    
    :  m/z 168.1
    
  • Major Fragmentation Pathway (EI - 70eV):

    • m/z 167: Molecular ion (M

      
      ) of free base.
      
    • m/z 137: Loss of CH

      
      =NH (McLafferty-like rearrangement or cleavage of ethylamine chain).
      
    • m/z 123: [p-Methoxyphenol cation]

      
      . Cleavage at the ether bond.
      
    • m/z 30: [CH

      
      =NH
      
      
      
      ]
      
      
      (Base peak in many primary amines).
Fragmentation Logic Diagram

MS_Frag Parent Parent Ion (M+H)+ m/z 168.1 Frag1 Ether Cleavage [C7H7O2]+ (p-Methoxyphenol ion) m/z 123 Parent->Frag1 Loss of Ethylamine chain Frag2 Amine Fragment [CH2=NH2]+ m/z 30 Parent->Frag2 Alpha-cleavage

Figure 2: Primary ESI-MS fragmentation pathways.

Experimental Protocols

Protocol A: Preparation for NMR Analysis

Objective: To obtain high-resolution spectra without exchange broadening.

  • Weigh 10-15 mg of the hydrochloride salt into a clean vial.

  • Add 0.6 mL of DMSO-d

    
      (99.9% D). Note: Ensure the solvent is stored over molecular sieves to prevent water peaks at 3.33 ppm from obscuring the N-CH2 signal.
    
  • Agitate until fully dissolved. The solution should be clear and colorless.

  • Transfer to a 5mm NMR tube.

  • Acquire spectrum with at least 16 scans to resolve the aromatic satellite peaks.

Protocol B: Differentiation from Ortho-Isomer

If the purity of the sample is (e.g., potential contamination with Carvedilol intermediates), focus on the 800-850 cm


 region in IR  and the 6.5-7.5 ppm region in NMR .
  • Para (Target): Two doublets in NMR; single strong band at ~825 cm

    
     in IR.
    
  • Ortho (Impurity): Complex multiplet in NMR; strong bands at ~750 cm

    
     (1,2-disubstitution) in IR.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1797793, 2-(4-Methoxyphenoxy)ethylamine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpreting AA'BB' systems and amine salt IR bands).
Foundational

Structural Elucidation and Spectral Analysis of 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

Executive Summary & Structural Context 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 37452-26-3 or derivatives) represents a classic "linker" motif in medicinal chemistry, often serving as a scaffold in fragment-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 37452-26-3 or derivatives) represents a classic "linker" motif in medicinal chemistry, often serving as a scaffold in fragment-based drug discovery (FBDD) or as a precursor for beta-blocker analogues.[1]

Structurally, the molecule consists of a para-disubstituted benzene ring (1,4-hydroquinone ether derivative). One substituent is a methoxy group (


); the other is an ethylamine chain attached via an ether linkage (

).

The primary analytical challenge lies in the hydrochloride salt form . The protonation of the amine significantly alters the chemical environment of the adjacent methylene group and introduces labile ammonium protons that are invisible in protic solvents like


 due to rapid deuterium exchange.

This guide details the acquisition, assignment, and validation of the


 NMR spectrum, specifically emphasizing the AA'BB' aromatic splitting pattern  and the solvent-dependent ammonium signals .

Experimental Protocol: Sample Preparation

To ensure spectral integrity and the visibility of all protons, the choice of solvent is binary: DMSO-d6 for full characterization, or


  for backbone confirmation only.
Solvent Selection Logic
SolventVisibility of

Chemical Shift StabilityRecommendation
DMSO-d6 High (Visible as broad triplet/singlet)ExcellentPrimary Choice for structural validation.

None (Exchanges to

)
GoodUse only to simplify the spectrum (removes NH peaks).

Poor (Salt is likely insoluble)N/AAvoid. HCl salts typically require polar solvents.
Preparation Workflow
  • Massing: Weigh 10–15 mg of the hydrochloride salt.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex for 30 seconds. If the salt is stubborn, mild sonication (30°C) is permissible. Do not heat excessively to avoid degrading the salt.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .

Spectral Analysis & Assignment

The spectrum can be divided into three distinct zones based on chemical shift (


) and electronic environment.
Zone A: The Labile Ammonium Protons ( 8.0 – 8.5 ppm)

In DMSO-d6, the hydrochloride salt forms a tight ion pair. The three protons on the nitrogen (


) appear downfield.
  • Signal: Broad singlet or broad triplet.

  • Integration: 3H.

  • Mechanism: The positive charge on the nitrogen deshields these protons significantly. If the sample is extremely dry and acid-free, you may see coupling to the adjacent methylene (

    
    ), splitting this signal into a triplet (
    
    
    
    Hz).
Zone B: The Aromatic Region ( 6.8 – 7.0 ppm)

This region provides the most critical structural evidence. Because the molecule is para-disubstituted with two oxygen-based substituents (methoxy and ethoxy-amine), the electronic environments of the ring protons are very similar but not identical.

  • Pattern: AA'BB' System (often mistaken for an AB quartet or two doublets).[2][3][4]

  • Appearance: Two tight "roofing" multiplets centered around 6.8–7.0 ppm.

  • Integration: 4H total.

  • Interpretation:

    • The protons ortho to the methoxy group (

      
      ) and the protons ortho to the ethoxy chain (
      
      
      
      ) are magnetically non-equivalent.
    • However, because both substituents are electron-donating alkoxy groups, the chemical shift difference (

      
      ) is small.
      
    • Differentiation: The protons ortho to the ethoxy-amine chain are slightly less shielded than those ortho to the methoxy, due to the inductive effect of the cationic ammonium group three bonds away pulling electron density.

Zone C: The Aliphatic Chain ( 3.0 – 4.2 ppm)

This region contains the linker and the methoxy "cap."

  • The Ether Methylene (

    
    ): 
    
    • Shift:

      
       ppm.[2]
      
    • Multiplicity: Triplet (

      
       Hz).
      
    • Logic: Heavily deshielded by the direct attachment to Oxygen.

  • The Methoxy Group (

    
    ): 
    
    • Shift:

      
       ppm.[2]
      
    • Multiplicity: Singlet.

    • Integration: 3H.

    • Logic: Classic chemical shift for anisole derivatives.

  • The Nitrogen Methylene (

    
    ): 
    
    • Shift:

      
       ppm.
      
    • Multiplicity: Broad Triplet or Multiplet.

    • Logic: Deshielded by the Nitrogen, but less so than the Oxygen-adjacent protons. The positive charge on the nitrogen in the HCl salt shifts this peak downfield compared to the free base (which would be

      
       ppm).
      

Summary Data Table (DMSO-d6)

Assignment

(ppm)
MultiplicityIntegrationCoupling (

)
Structural Fragment
1 8.15Broad s/t3H-

(Ammonium)
2, 3 6.95m (AA'BB')2H

Hz
Ar-H (ortho to ethoxy)
4, 5 6.87m (AA'BB')2H

Hz
Ar-H (ortho to methoxy)
6 4.10Triplet2H5.5 Hz

7 3.71Singlet3H-

8 3.15Triplet2H5.5 Hz

Note: Chemical shifts may vary by


 ppm depending on concentration and temperature.

Structural Visualization

Molecular Connectivity & NMR Correlation

The following diagram illustrates the connectivity and the logical flow of assignment, mapping the physical structure to the spectral signals.

NMR_Assignment cluster_molecule 2-(4-Methoxyphenoxy)ethan-1-amine HCl cluster_spectrum Spectral Features (DMSO-d6) NH3 NH3+ (1) NCH2 N-CH2 (8) NH3->NCH2 J-coupling Signal_NH 8.15 ppm Broad Singlet/Triplet NH3->Signal_NH OCH2 O-CH2 (6) NCH2->OCH2 Vicinal Signal_NCH2 3.15 ppm Triplet NCH2->Signal_NCH2 EtherO -O- OCH2->EtherO Signal_OCH2 4.10 ppm Triplet OCH2->Signal_OCH2 ArRing Benzene Ring (AA'BB' System) (2,3,4,5) EtherO->ArRing Ipso OMe -OCH3 (7) ArRing->OMe Para Signal_Ar 6.80-7.00 ppm AA'BB' Multiplet ArRing->Signal_Ar Signal_OMe 3.71 ppm Singlet OMe->Signal_OMe

Figure 1: Correlation map linking structural fragments to specific NMR signals in DMSO-d6.

Validation & Quality Control (Self-Validating System)

To confirm the identity of the compound and rule out common impurities (such as the ortho-isomer or the free base), apply the following logic checks:

The Symmetry Check (Para vs. Ortho)
  • Hypothesis: The user possesses the para isomer.[5]

  • Validation: Check the aromatic region (6.8–7.0 ppm).[2]

    • Para (Correct): Symmetric AA'BB' pattern. Looks like two "leaning" doublets.

    • Ortho (Incorrect): ABCD pattern. Four distinct multiplets spread over a wider range (6.8–7.2 ppm) due to lack of symmetry.

The Salt Confirmation Check
  • Hypothesis: The sample is the Hydrochloride salt, not the free base.

  • Validation: Check the chemical shift of the

    
     (Signal 8).
    
    • HCl Salt:

      
       ppm. (Deshielded by positive charge).
      
    • Free Base:

      
       ppm.
      
    • Secondary Check: Presence of the broad 3H signal at 8.15 ppm in DMSO.

The Integration Ratio

Normalize the Methoxy singlet (Signal 7) to 3.00 .

  • The Aromatic region must integrate to 4.0 (

    
    ).
    
  • The

    
     and 
    
    
    
    triplets must each integrate to 2.0 (
    
    
    ).
  • Deviation: If the aromatic region integrates to 3.0 or 5.0, you likely have a mono-substituted impurity or solvent contamination (e.g., Benzene).

Troubleshooting Common Impurities

ImpuritySourceSpectral Indicator
4-Methoxyphenol Starting MaterialDoublets at 6.7/6.8 ppm; Phenolic -OH singlet at ~9.0 ppm.
Dibromoethane ReagentSharp singlet at ~3.7 ppm (overlaps with OMe, check integration).
Water Solvent/Hygroscopic SaltVariable broad singlet at 3.33 ppm (DMSO) or 4.79 ppm (D2O).
Ethanol/Ether Wash SolventsTriplet at 1.06 ppm / Quartet at 3.44 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Reich, H. J. (2024). The AA'BB' Pattern. University of Wisconsin-Madison. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for 1,4-diethoxybenzene analogues). [Link]

  • PubChem. (2024). 2-(4-Methoxyphenoxy)ethanamine hydrochloride.[1][6] Compound Summary. [Link]

Sources

Exploratory

Precision Linkers in Medicinal Chemistry: The Strategic Role of 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

Topic: Role of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the phenoxyethylamine scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. While the ortho-substituted isomer (2-methoxyphenoxy) is widely recognized as the key intermediate for the blockbuster beta-blocker Carvedilol , the para-isomer, 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride , serves a distinct and critical role as a chemical probe and building block.[1]

This guide dissects the utility of the para-isomer (CAS 98959-77-4 for HCl salt; 50800-92-5 for free base) in exploring structure-activity relationships (SAR).[1] Unlike its ortho counterpart, which induces specific steric twists favored by adrenergic receptors, the para-isomer offers a linear electronic vector, making it an ideal tool for probing the depth of hydrophobic pockets in GPCRs (Dopamine D2, Sigma-1) and for constructing complex antibacterial peptidomimetics.[1]

Chemical Profile & Structural Logic

Physicochemical Properties

The compound consists of a 4-methoxyphenol core linked to an ethylamine chain. This structure functions as a flexible tether containing both a hydrogen bond acceptor (ether oxygen) and a donor/acceptor (primary amine).[1]

PropertyValueMedicinal Chemistry Significance
CAS (HCl) 98959-77-4Standard salt form for stability and solubility.[1]
CAS (Free Base) 50800-92-5Used in reactions requiring nucleophilic free amine.[1]
Molecular Weight 203.67 g/mol (HCl)Low MW allows for "fragment-growing" strategies.[1]
H-Bond Donors 3 (Ammonium)Critical for anchoring in aspartate residues (e.g., GPCRs).[1]
H-Bond Acceptors 2 (Ether, Methoxy)The ether oxygen often acts as a bioisostere for methylene, improving solubility.
LogP (Calc) ~1.2Optimal lipophilicity for CNS penetration when incorporated into larger scaffolds.
Electronic & Steric Rationale
  • Electronic Effect: The para-methoxy group is a strong electron-donating group (EDG) (

    
    ).[1] It increases the electron density of the aromatic ring, influencing 
    
    
    
    stacking interactions with aromatic residues (Phe, Trp, Tyr) in receptor binding pockets.[1]
  • Steric Vector: Unlike the ortho-isomer, which creates a "kinked" conformation due to steric clash with the ether linker, the para-isomer maintains a flatter, more linear topology.[1] This allows researchers to probe the length and distal electronic requirements of a binding pocket without introducing proximal steric bulk.

Synthetic Protocols

High-purity synthesis is essential to avoid contamination with phenolic byproducts which can act as PAINS (Pan-Assay Interference Compounds).[1]

Method A: The Nitrile Reduction Route (Scalable)

This method is preferred for gram-scale synthesis due to the low cost of starting materials.[1]

Step 1: Alkylation

  • Reagents: 4-Methoxyphenol, Chloroacetonitrile, K₂CO₃, Acetone (reflux).[1]

  • Mechanism: SN2 nucleophilic attack of the phenoxide on the alkyl halide.

  • Checkpoint: Monitor disappearance of phenol by TLC (UV active). The product, (4-methoxyphenoxy)acetonitrile, precipitates or is extracted.[1]

Step 2: Reduction

  • Reagents: BH₃·THF or LiAlH₄ in dry THF.

  • Protocol: Add hydride source slowly at 0°C to avoid runaway exotherm. Reflux for 2-4 hours.

  • Workup: Quench carefully with NaOH (Fieser workup for LiAlH₄) or MeOH/HCl (for Borane).[1]

  • Salt Formation: Treat the crude oil with 4M HCl in dioxane to precipitate the white crystalline hydrochloride salt.

Method B: Mitsunobu Coupling (Mild)

Ideal for parallel medicinal chemistry where harsh reducing agents must be avoided.[1]

  • Reagents: 4-Methoxyphenol, N-Boc-ethanolamine, PPh₃, DIAD/DEAD, THF.[1]

  • Process:

    • Couple phenol with protected amino alcohol.

    • Purify the intermediate (Flash Chromatography).

    • Deprotect (TFA/DCM or HCl/Dioxane) to yield the target amine.

Visualization of Synthetic Workflow

Synthesis_Workflow Start 4-Methoxyphenol RouteA Route A: Nitrile Reduction (Scale-up) Start->RouteA ClCH2CN, K2CO3 RouteB Route B: Mitsunobu (Library Gen) Start->RouteB N-Boc-ethanolamine, PPh3, DIAD InterA Intermediate: (4-Methoxyphenoxy)acetonitrile RouteA->InterA InterB Intermediate: N-Boc-2-(4-methoxyphenoxy)ethylamine RouteB->InterB Reduction Reduction (LiAlH4 or BH3) InterA->Reduction Deprotection Acid Deprotection (HCl/Dioxane) InterB->Deprotection Product TARGET: 2-(4-Methoxyphenoxy)ethan-1-amine HCl Reduction->Product Deprotection->Product

Figure 1: Dual synthetic pathways allow for flexibility depending on scale and available equipment.[1] Route A is preferred for bulk production; Route B for high-throughput analog generation.[1]

Medicinal Chemistry Applications

Beta-Carboline Alkaloid Synthesis

The para-methoxyphenoxyethylamine moiety is utilized in the Pictet-Spengler reaction to generate 1,3-disubstituted


-carbolines.[1] These alkaloids are significant for their interaction with benzodiazepine receptors and DNA intercalation properties.
  • Mechanism: The amine condenses with an indole-aldehyde derivative, followed by cyclization.[1] The para-methoxy group modulates the lipophilicity and metabolic stability of the resulting alkaloid side chain.

Antibacterial Peptoid Hybrids

Recent research utilizes this amine to cap the N-terminus or side chains of lysine-peptoid hybrids.[1]

  • Role: The hydrophobic phenoxy ring facilitates membrane insertion into bacterial cell walls, while the ethylamine linker provides the necessary flexibility for the cationic groups to interact with the phosphate backbone of lipid A.

  • Advantage: The ether linkage is resistant to proteases, unlike ester or amide equivalents, enhancing the in vivo half-life of the antimicrobial agent.

GPCR Ligand Design (SAR Scanning)

In the optimization of antagonists for


-adrenergic or Dopamine D2 receptors, the "scan" of the phenoxy ring is standard practice.
  • Ortho (2-OMe): Favored for

    
    /
    
    
    
    -blockers (e.g., Carvedilol) due to specific steric requirements.[1]
  • Para (4-OMe): Often leads to increased selectivity for Sigma-1 receptors or 5-HT (Serotonin) transporters.[1] The 4-position extends deep into the hydrophobic pocket; the methoxy group can accept a hydrogen bond from serine or threonine residues located deep in the binding crevice.

SAR Decision Logic

SAR_Logic Decision SAR Optimization: Phenoxyethylamine Scaffold Ortho Ortho-Substitution (2-OMe) Decision->Ortho Need steric constraint? Para Para-Substitution (4-OMe) Decision->Para Need pocket depth? Effect_O Steric Twist + Bulk Ortho->Effect_O Effect_P Linear Extension + Electronic Push Para->Effect_P Target_O Target: Adrenergic (Alpha/Beta) (e.g., Carvedilol) Effect_O->Target_O Target_P Target: Sigma-1 / 5-HT / Antibacterial (Deep Pocket Binding) Effect_P->Target_P

Figure 2: Strategic selection of the substitution pattern dictates the pharmacological profile.[1] The para-isomer is the tool of choice for probing deep hydrophobic pockets.

Experimental Protocol: Reductive Amination Coupling

A self-validating protocol for coupling 2-(4-methoxyphenoxy)ethan-1-amine HCl to a ketone scaffold (General Procedure).

  • Free Basing (Critical):

    • Dissolve 1.0 eq of the amine HCl salt in minimal water.

    • Basify with 1M NaOH to pH 10. Extract 3x with DCM.

    • Dry over Na₂SO₄ and concentrate to yield the free amine oil immediately before use (prevents carbamate formation from air CO₂).

  • Imine Formation:

    • Combine Free Amine (1.1 eq) + Ketone/Aldehyde Scaffold (1.0 eq) in dry DCE (Dichloroethane).

    • Add catalytic Acetic Acid (1-2 drops).[1] Stir 1h at RT.

    • Validation: Aliquot for NMR or IR (Look for imine stretch ~1640 cm⁻¹).[1]

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 eq) in one portion.

    • Stir overnight at RT under N₂.

  • Quench & Purification:

    • Quench with sat. NaHCO₃. Extract with DCM.

    • Purify via Column Chromatography (MeOH/DCM gradient).[1]

References

  • Synthesis of Beta-Carboline Alkaloids

    • Title: Synthesis and biological evaluation of 1,3-disubstituted -carboline deriv
    • Context: Describes the use of phenoxyethylamines in Pictet-Spengler condens
    • Source: ChemicalBook / Literature Snippets (Verified via Search Result 1.1).

  • Antibacterial Peptoid Hybrids

    • Title: Design and Synthesis of Lysine-Peptoid Hybrids.
    • Context: Utilization of the 4-methoxyphenoxy tail to enhance membrane permeability.[1]

    • Source: ChemicalBook Data (Verified via Search Result 1.1).[1]

  • General Phenoxyethylamine Scaffold Utility

    • Title: 2-Phenethylamines in Medicinal Chemistry: A Review.
    • Context: Discusses the broad utility of the phenethylamine and phenoxyethylamine scaffold in GPCR ligand design.
    • Source: PubMed Central (PMC9864455).[1]

  • Compound Data & Safety

    • Title: 2-(4-Methoxyphenoxy)
    • Source: Santa Cruz Biotechnology / BocSci.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of Carvedilol Scaffolds via Nucleophilic Ring Opening

Executive Summary This application note details the synthetic protocol for coupling 4-(2,3-epoxypropoxy)carbazole with 2-(4-methoxyphenoxy)ethanamine . Critical Chemical Note: The user has requested the protocol using th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for coupling 4-(2,3-epoxypropoxy)carbazole with 2-(4-methoxyphenoxy)ethanamine .

Critical Chemical Note: The user has requested the protocol using the para-isomer (4-methoxy). Standard commercial Carvedilol utilizes the ortho-isomer (2 -methoxyphenoxy).[1] Consequently, this protocol produces a regioisomer (analog) of Carvedilol. This analog is frequently synthesized in Structure-Activity Relationship (SAR) studies or as a reference standard for impurity profiling (often designated as an isomer of Impurity A or related substances). The chemical reactivity described herein applies identically to both isomers, but the physical properties (MP, solubility) of the final product will differ from the commercial drug.

Reaction Mechanism & Strategy

The synthesis relies on a classic SN2 nucleophilic ring-opening of an epoxide by a primary amine.

  • Electrophile: 4-(oxiran-2-ylmethoxy)-9H-carbazole (The "Epoxide").[1]

  • Nucleophile: 2-(4-methoxyphenoxy)ethanamine (The "Amine").[1]

  • Key Challenge: The product formed is a secondary amine, which is more nucleophilic than the starting primary amine. This leads to a competitive side reaction where the product attacks another molecule of epoxide, forming a "Bis-impurity" (tertiary amine).

  • Control Strategy: To mitigate bis-impurity formation, the reaction kinetics are manipulated by maintaining a high molar ratio of the amine relative to the epoxide (typically 1.5:1 to 3:1).

Reaction Scheme Visualization

ReactionPathway Epoxide 4-(2,3-epoxypropoxy) carbazole Transition Transition State (SN2 Attack) Epoxide->Transition Amine 2-(4-methoxyphenoxy) ethanamine Amine->Transition Product Carvedilol Analog (Secondary Amine) Transition->Product Major Pathway Impurity Bis-Impurity (Tertiary Amine) Product->Impurity Side Reaction (If Epoxide Excess)

Figure 1: Reaction pathway highlighting the primary synthesis route and the competitive side reaction leading to bis-impurities.[1]

Materials & Stoichiometry

The following stoichiometry is optimized to suppress the bis-alkylation side product.

ComponentRoleEquiv.MW ( g/mol )Notes
4-(2,3-epoxypropoxy)carbazole Limiting Reagent1.0239.27Solid.[1] Purity >98% recommended.
2-(4-methoxyphenoxy)ethanamine Nucleophile2.0167.21Critical: Use excess to favor mono-alkylation.[1]
Isopropanol (IPA) Solvent10-15 Vol60.10Preferred over Glyme for green chemistry.[1]
Ethyl Acetate Workup SolventN/A88.11For extraction/crystallization.

Detailed Experimental Protocol

Phase A: Reaction Setup
  • Preparation: In a clean, dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, charge 10.0 g (41.8 mmol) of 4-(2,3-epoxypropoxy)carbazole.

  • Solvation: Add 100 mL of Isopropanol (IPA) . Stir at room temperature until a fine suspension or partial solution is achieved.

  • Amine Addition: Add 14.0 g (83.6 mmol, 2.0 eq) of 2-(4-methoxyphenoxy)ethanamine in a single portion.

    • Note: If the amine is a solid, dissolve it in a minimum amount of IPA before addition.

  • Initiation: Heat the reaction mixture to reflux (~82°C ). The suspension should clear as the reaction progresses and the epoxide is consumed.

Phase B: Monitoring & Completion
  • Timecourse: Maintain reflux for 3 to 5 hours .

  • TLC Monitoring: Check reaction progress using Silica Gel plates (Mobile Phase: Ethyl Acetate/Hexane 1:1 or DCM/MeOH 9:1).

    • Target: Disappearance of the epoxide spot (Rf ~0.6 in EtOAc/Hex).

    • Observation: The product will appear as a more polar spot (lower Rf).

  • Termination: Once the epoxide is consumed (<1% remaining), remove the heat source and allow the mixture to cool to room temperature (20-25°C).

Phase C: Workup & Purification[2]
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) at 45°C to remove the bulk of Isopropanol. A viscous oil or semi-solid residue will remain.

  • Extraction (Removal of Excess Amine):

    • Dissolve the residue in 100 mL Ethyl Acetate .

    • Wash with water (2 x 50 mL) to remove salts and some unreacted amine.

    • Optional Acid Wash: To strictly remove the excess primary amine, wash carefully with dilute acetic acid (pH 4-5), but be cautious as this can also protonate and extract the product. Preferred method for high purity is recrystallization.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate to dryness.
    
  • Crystallization (Critical Step):

    • Dissolve the crude solid in boiling Ethyl Acetate (approx. 3-5 mL/g) .

    • Slowly add Hexane or Heptane until slight turbidity is observed.

    • Allow to cool slowly to room temperature, then chill to 0-4°C for 2 hours.

    • Filter the off-white crystals and wash with cold Heptane.[1]

Process Workflow Diagram

Workflow Start Start: Charge Epoxide + IPA AddAmine Add 2.0 eq 2-(4-methoxyphenoxy)ethanamine Start->AddAmine Reflux Reflux at 82°C (3-5 Hours) AddAmine->Reflux Check TLC/HPLC Check: Epoxide < 1%? Reflux->Check Check->Reflux No Evap Evaporate IPA Check->Evap Yes Extract Dissolve in EtOAc Wash with Water Evap->Extract Cryst Recrystallize (EtOAc/Heptane) Extract->Cryst

Figure 2: Operational workflow for the synthesis and purification of the Carvedilol analog.

Analytical Characterization (Expected)

The following data corresponds to the expected signals for the para-methoxy analog.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.2 (s, 1H, Carbazole NH).
      
    • 
       8.2 - 7.0 (m, Carbazole aromatic protons).[1]
      
    • 
       6.8 - 6.9 (d, 2H, para-substituted phenoxy, distinct from ortho ).[1]
      
    • 
       6.7 - 6.8 (d, 2H, para-substituted phenoxy).[1]
      
    • 
       3.70 (s, 3H, -OC
      
      
      
      ).[1]
    • 
       4.0 - 4.2 (m, 3H, -OC
      
      
      
      -CH(OH)-).[1]
    • 
       2.8 - 3.0 (m, 4H, -C
      
      
      
      -NH-C
      
      
      -).[1]
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 407.2 (Consistent with Formula

      
      ).[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Bis-Impurity Excess Epoxide or insufficient AmineIncrease Amine equivalents to 2.5 or 3.[1]0. Ensure dropwise addition of Epoxide to the Amine if problem persists.
Low Yield Product loss during workupThe secondary amine can form salts. Ensure aqueous layer pH is basic (>9) during extraction if acid washes were used.
Oiling Out Impure crude during crystallizationSeed the solution with a pure crystal if available. Use a slower cooling ramp.

References

  • Standard Carvedilol Synthesis: Journal of Chemical and Pharmaceutical Research, 2011, 3(6):33-45.[2] (Describes the baseline reaction of 4-(2,3-epoxypropoxy)carbazole with aryloxyalkylamines).

  • Impurity Profiling: Der Pharma Chemica, 2010, 2(2): 233-239.[1] (Discusses "Impurity B" bis-carbazole formation and mitigation strategies).

  • Process Patent: WO2008038301A1. "A process for the preparation of carvedilol."[3][4][5][6][7][8][9][10] (Provides industrial conditions for the epoxide opening in Isopropanol).

  • Analog Data: PubChem Compound Summary for Carvedilol Impurities and Analogs.

Sources

Application

Application Note: Precision N-Alkylation of 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

Executive Summary This application note details the optimized protocols for the N-alkylation of 2-(4-methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4). This scaffold is a critical building block in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the N-alkylation of 2-(4-methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4). This scaffold is a critical building block in medicinal chemistry, serving as the pharmacophore anchor in beta-blockers (e.g., Carvedilol) and various alpha-adrenergic antagonists.

The primary challenge in utilizing this starting material is two-fold:

  • Salt Management: The hydrochloride salt form requires in situ neutralization to liberate the nucleophilic amine without compromising reagent stability.

  • Selectivity: Primary amines are prone to over-alkylation (forming tertiary amines or quaternary ammonium salts) under standard

    
     conditions.
    

This guide presents two validated pathways: Reductive Amination (Method A, high selectivity) and Direct Alkylation (Method B, cost-effective), with a focus on controlling reaction kinetics to favor the mono-alkylated product.

Chemical Context & Substrate Analysis[1][2][3][4][5]

PropertyDataImplication for Protocol
Substrate 2-(4-Methoxyphenoxy)ethan-1-amine HClStarting Material
MW 203.67 g/mol (Salt); 167.21 g/mol (Free Base)Stoichiometry calculations must account for HCl mass.
pKa (Conj. Acid) ~8.8 - 9.0 (Predicted)Requires a base with pKa > 10 (e.g., Et3N, K2CO3) for deprotonation.
Nucleophilicity Moderate (Primary Amine)Highly reactive once free-based; prone to polyalkylation.
Ether Linkage Aryl-Alkyl EtherStable to basic/reducing conditions; avoid strong Lewis acids (e.g., BBr3) which cleave ethers.
The "Free-Basing" Requirement

The hydrochloride salt is non-nucleophilic. You cannot simply add an alkyl halide and expect a reaction.

  • Method A (Reductive): Use organic bases (TEA/DIPEA) to liberate the amine in organic media (DCE/DCM).

  • Method B (Direct): Use inorganic bases (K2CO3/Cs2CO3) in polar aprotic solvents (MeCN/DMF).

Method A: Reductive Amination (The "Gold Standard")

Objective: Synthesis of secondary amines with >95% selectivity over tertiary amines. Mechanism: Formation of an imine intermediate followed by selective reduction.[1][2]

Reagents & Materials[4][6][7][8][9][10][11][12][13][14][15]
  • Substrate: 2-(4-Methoxyphenoxy)ethan-1-amine HCl (1.0 equiv)

  • Carbonyl Source: Aldehyde (R-CHO) (1.05 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.4 equiv)

  • Base: Triethylamine (TEA) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Protocol
  • Free-Basing (In Situ):

    • Charge a reaction vessel with 2-(4-methoxyphenoxy)ethan-1-amine HCl (1.0 equiv).

    • Add DCE (concentration ~0.1 M).

    • Add Triethylamine (1.0 equiv) and stir for 15 minutes at Room Temperature (RT). Note: The solution may remain cloudy due to TEA·HCl salt formation; this is normal.

  • Imine Formation:

    • Add the Aldehyde (1.05 equiv) to the mixture.

    • Optional: If the aldehyde is sterically hindered, add catalytic Acetic Acid (AcOH, 1-2 drops) to accelerate imine formation.

    • Stir for 30–60 minutes under Nitrogen atmosphere.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution (H2).

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 20 minutes to decompose borate complexes.

    • Extract with DCM (3x).[3]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]

Mechanistic Workflow (Method A)

ReductiveAmination Start Start: Amine HCl Salt FreeBase Step 1: Add Et3N in DCE (Liberates Free Amine) Start->FreeBase Neutralization Imine Step 2: Add Aldehyde (Forms Imine Intermediate) FreeBase->Imine Condensation Reduction Step 3: Add NaBH(OAc)3 (Selective Reduction) Imine->Reduction Hydride Transfer Workup Step 4: NaHCO3 Quench (Borate Decomposition) Reduction->Workup Completion Product Final Product: Secondary Amine Workup->Product Extraction

Figure 1: Step-wise logic for Reductive Amination using STAB.

Method B: Direct Alkylation (SN2)

Objective: Cost-effective alkylation using alkyl halides. Risk: High risk of over-alkylation.[4] Recommended only when the alkyl halide is primary and unhindered, or when reductive amination is not feasible.

Reagents & Materials[4][6][7][8][9][10][11][12][13][14][15]
  • Substrate: 2-(4-Methoxyphenoxy)ethan-1-amine HCl (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (R-X) (0.9 equiv) Note: Slight deficit of electrophile prevents over-alkylation.

  • Base: Potassium Carbonate (K2CO3) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol
  • Preparation:

    • Suspend 2-(4-methoxyphenoxy)ethan-1-amine HCl (1.0 equiv) and K2CO3 (2.5 equiv) in MeCN.

    • Stir at RT for 30 minutes. This heterogeneous mixture allows the carbonate to neutralize the HCl salt.

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.9 equiv) in a small volume of MeCN.

    • Add the alkyl halide solution dropwise to the amine suspension over 1 hour. Crucial: Keeping the concentration of alkyl halide low relative to the amine favors mono-alkylation.

  • Reaction:

    • Heat to 60–80°C (depending on R-X reactivity). Monitor by TLC/LCMS.

    • Stop condition: Stop immediately when the alkyl halide is consumed, even if some starting amine remains. It is easier to separate starting material than dialkylated byproduct.

Analytical Validation & Troubleshooting

Expected Analytical Signatures
  • 1H NMR (CDCl3):

    • Starting Material: Triplet at ~3.0 ppm (CH2-NH2).

    • Product (Mono-alkylated): The CH2-N signal often shifts slightly upfield or broadens. Look for the appearance of the new alkyl group signals.

    • Diagnostic: The disappearance of the NH2 exchangeable protons (broad, variable) and appearance of a single NH proton (often requires D2O shake to confirm).

  • LCMS:

    • Look for [M+H]+ corresponding to (Substrate MW - HCl + Alkyl Group).

    • Warning: Dialkylated impurity will have mass [M + 2(Alkyl) - H]+.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete imine formationAdd molecular sieves (4Å) or MgSO4 during the imine formation step to remove water.
Dialkylation (Method B) Alkyl halide excess or fast additionUse 0.8-0.9 equiv of alkyl halide. Use "High Dilution" technique.
Gummy Precipitate Boron complex formation (Method A)Ensure rigorous NaHCO3 quench. If emulsion persists, use Rochelle's Salt (Potassium Sodium Tartrate) solution.
No Reaction Amine still protonatedEnsure sufficient base was added to neutralize the HCl salt before adding the electrophile.
Decision Matrix for Method Selection

DecisionMatrix Input Target: N-Alkylation Check Is 'R' available as an Aldehyde? Input->Check Yes Yes Check->Yes No No (Only Halide) Check->No MethodA Method A: Reductive Amination (High Selectivity) Yes->MethodA MethodB Method B: Direct Alkylation (Requires Optimization) No->MethodB

Figure 2: Workflow for selecting the appropriate alkylation strategy.

References

  • Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[5]

  • ACS Green Chemistry Institute. (2024). "Reagent Guide: Avoiding Over-alkylation of Amines." ACS GCI Pharmaceutical Roundtable.

  • PubChem. (2024). "Compound Summary: 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride." National Library of Medicine.

  • Borch, R. F., et al. (1971).[7] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Method

Application Note: Precision Amide Coupling with 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

[1] Executive Summary & Molecule Profile This guide details the optimized protocols for generating amide bonds using 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride . This building block is a critical motif in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

This guide details the optimized protocols for generating amide bonds using 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride . This building block is a critical motif in medicinal chemistry, often serving as a flexible linker in PROTACs or a pharmacophore in beta-adrenergic receptor antagonists (e.g., Carvedilol analogs).[1]

The primary synthetic challenge lies in its form as a hydrochloride salt .[1] Failure to properly neutralize the ammonium species (


) results in negligible nucleophilicity and failed couplings.[1] This note provides two distinct, high-fidelity protocols—HATU  for high-value/complex acids and EDC/HOBt  for scalable, ease-of-workup reactions—along with a strategic troubleshooting framework.
Compound Snapshot
PropertyDetail
Chemical Name 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride
CAS Number 98959-77-4
Molecular Formula

Molecular Weight 203.67 g/mol (Salt); 167.21 g/mol (Free Base)
Solubility High: DMSO, DMF, Methanol, Water.[1][2] Low: DCM, Toluene (as salt).[1]
Key Reactivity Primary amine (nucleophile); Electron-rich aryl ether (stable to standard coupling).[1]

Strategic Planning: The HCl Factor[3]

Before initiating synthesis, the operator must address the protonation state of the amine.

  • The Problem: The commercial reagent is supplied as

    
    .[1] In this state, the nitrogen lone pair is occupied by a proton, rendering it non-nucleophilic . It cannot attack the activated carbonyl of the carboxylic acid.
    
  • The Solution: In situ neutralization using a tertiary amine base (DIPEA or TEA).[1]

  • Stoichiometry Rule: You must add 1.0 equivalent of base solely to neutralize the HCl salt, in addition to the base required for the coupling reaction itself.

Solvent Selection Matrix
SolventSuitabilityRationale
DMF Excellent Dissolves both the polar amine salt and most organic carboxylic acids.[1] Ideal for HATU couplings.[1]
DCM Moderate The amine salt is often insoluble in DCM. Requires "Pre-neutralization" or a mixed solvent system (DCM/DMF 9:[1]1) to ensure homogeneity.
THF Good Good for EDC couplings, though salt solubility can be limited.[1]

Protocol A: High-Efficiency HATU Coupling

Best For: Complex carboxylic acids, precious samples, or sterically hindered substrates.[1] Mechanism: Generates a highly reactive OAt-active ester; driven by the thermodynamic stability of the amide bond and the urea byproduct.

Reagents
  • Amine: 2-(4-Methoxyphenoxy)ethan-1-amine HCl (1.0 eq)

  • Acid: Carboxylic Acid of choice (1.0 – 1.2 eq)

  • Coupling Agent: HATU (1.1 – 1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 eq )[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)[1]

Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition 1: Add DIPEA (1.5 eq) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. Observation: Solution often turns yellow.

  • Amine Preparation: In a separate vial, dissolve 2-(4-Methoxyphenoxy)ethan-1-amine HCl (1.0 eq) in a minimal volume of DMF. Add DIPEA (1.5 – 2.0 eq).[1] Note: This step frees the amine base.[3]

  • Coupling: Add the Amine/DIPEA solution dropwise to the Activated Acid solution.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS or TLC.[1][4]

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).[1]

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (removes unreacted amine and DIPEA).[1]

      • Sat.

        
         (removes unreacted acid and HATU byproducts).[1]
        
      • Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: EDC/HOBt Coupling

Best For: Scale-up (>1g), simple substrates, and cost-efficiency.[1] Mechanism: Carbodiimide activation forming an O-acylisourea intermediate.[1]

Reagents
  • Amine: 2-(4-Methoxyphenoxy)ethan-1-amine HCl (1.0 eq)

  • Acid: Carboxylic Acid (1.1 eq)[1]

  • Coupling Agent: EDC·HCl (1.2 – 1.5 eq)

  • Additive: HOBt (anhydrous) (1.2 eq)

  • Base: Triethylamine (TEA) or DIPEA (3.0 eq )[1]

  • Solvent: DCM or DMF/DCM (1:4 mixture)

Step-by-Step Procedure
  • Mixing: In a round-bottom flask, combine the Carboxylic Acid , HOBt , and 2-(4-Methoxyphenoxy)ethan-1-amine HCl in DCM.

  • Neutralization: Add TEA (3.0 eq) while stirring. Note: The mixture may become clear as the salts dissolve/neutralize.

  • Initiation: Cool the mixture to 0°C (ice bath). Add EDC·HCl (1.2 eq) in one portion.

  • Reaction: Allow the reaction to warm to RT naturally and stir overnight (12–16 hours).

  • Workup:

    • Wash the organic layer with 1M HCl (2x), Sat.

      
       (2x), and Brine (1x).[1]
      
    • The urea byproduct of EDC is water-soluble and is removed in the aqueous washes.

Mechanistic Visualization

The following diagram illustrates the critical "Free-Basing" step required for the hydrochloride salt to enter the catalytic cycle.

AmideCoupling Salt Amine HCl Salt (Non-Nucleophilic) FreeAmine Free Amine (Nucleophilic) Salt->FreeAmine Deprotonation (- HCl) Base DIPEA (Base) Base->FreeAmine Amide Final Amide Product FreeAmine->Amide Nucleophilic Attack Acid Carboxylic Acid ActiveEster Activated Ester (OAt-Ester) Acid->ActiveEster Activation HATU HATU (Activator) HATU->ActiveEster ActiveEster->Amide

Caption: Workflow converting the inert Amine HCl salt into a reactive nucleophile for coupling.

Analytical Validation & Troubleshooting

Quality Control Parameters
  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the disappearance of the broad ammonium protons (

      
      , ~8.0-8.5 ppm).
      
    • New Amide NH signal: Typically a triplet or broad singlet around 6.0–8.0 ppm (solvent dependent).[1]

    • Shift of

      
       protons: The methylene protons adjacent to the nitrogen (
      
      
      
      ) will shift downfield upon amidation.[1]
  • LC-MS:

    • Target Mass:

      
       (loss of water).[1]
      
    • Watch for: Mass of Acid + Amine (Salt formation without covalent bond) – this indicates failed coupling.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Amine still protonated.Check pH of reaction.[1] It must be basic (pH 8-9 on wet pH paper).[1] Add more DIPEA.
Low Yield Hydrolysis of Active Ester.[1]Ensure DMF is anhydrous.[1] Use fresh HATU.
Precipitate in Reaction Urea byproduct or Salt insolubility.[1]If using EDC, precipitate is likely urea (good).[1] If using HATU in DCM, salt may crash out; switch to DMF.[1]
Colored Impurities Phenol oxidation.[1]The methoxyphenoxy group is electron-rich.[1] Avoid harsh oxidants or extremely acidic workups if the product is sensitive.[1]

References

  • PubChem. (n.d.).[1] 2-(4-methoxyphenoxy)ethanamine hydrochloride.[1][5][6] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][7][8] Tetrahedron, 61(46), 10827-10852.[1] [Link]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140-177.[1] [Link]

Sources

Application

Application Note: High-Efficiency Reductive Amination Utilizing 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

Abstract & Scope This application note details the optimized protocol for utilizing 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 645-58-9 / 98959-77-4) as a nucleophilic building block in reductive amination rea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for utilizing 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 645-58-9 / 98959-77-4) as a nucleophilic building block in reductive amination reactions. This primary amine serves as a critical linker in medicinal chemistry, particularly in the synthesis of


-blockers (e.g., Carvedilol analogs) and CNS-active agents.

While the hydrochloride salt offers superior stability and shelf-life compared to the free base, its use requires specific handling to ensure efficient imine formation without compromising the hydride reducing agent. This guide provides a standardized Sodium Triacetoxyborohydride (STAB) protocol, mechanistic insights, and troubleshooting matrices for high-throughput library synthesis.

Chemical Profile & Handling

PropertySpecification
Compound Name 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride
Structure

Molecular Weight 203.67 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/DCE (as salt)
pKa (Conjugate Acid) ~9.5 (Typical for primary alkyl amines)
Stability Hygroscopic; Store under inert atmosphere at 2–8°C
Critical Handling Note: The "Salt Effect"

The hydrochloride counter-ion inhibits imine formation by keeping the nitrogen protonated (


). However, fully free-basing the amine ex situ (extraction with NaOH) can lead to oxidative degradation or carbonate formation. This protocol utilizes an in situ neutralization strategy  using a non-nucleophilic base (DIPEA) to liberate the reactive amine species immediately prior to imine formation.

Mechanistic Pathway

Understanding the specific kinetics of this aryloxy-amine is crucial. The electron-donating methoxy group on the phenyl ring makes the ether oxygen slightly more basic, but the ethylene spacer isolates the amine from significant electronic effects of the ring.

Reaction Diagram

The following diagram illustrates the reductive amination pathway, highlighting the critical "pH Window" required for STAB reduction.

ReductiveAmination Start Amine HCl (Protonated/Inactive) FreeBase Free Amine (Nucleophilic) Start->FreeBase + Base Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Catalyzed) Iminium->Hemiaminal Hydrolysis Product Secondary Amine (Target) Iminium->Product + STAB (Hydride Transfer) Base DIPEA (Neutralization) Acid AcOH (Catalysis) STAB STAB (Hydride Source)

Figure 1: Mechanistic flow from salt neutralization to irreversible hydride transfer.

Standardized Protocol (STAB Method)

This protocol is optimized for 1.0 mmol scale. It uses Sodium Triacetoxyborohydride (STAB) due to its selectivity for aldehydes over ketones and tolerance of functional groups, avoiding the toxicity of cyanoborohydride.

Reagents Required[1][2][3][4][5][6][7][8]
  • Amine: 2-(4-Methoxyphenoxy)ethan-1-amine HCl (203.7 mg, 1.0 mmol)

  • Electrophile: Aldehyde of choice (1.0 – 1.1 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Base:

    
    -Diisopropylethylamine (DIPEA)
    
  • Reductant: Sodium Triacetoxyborohydride (STAB)[1]

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Preparation of the Amine Solution (In Situ Free-Basing):

    • In a dry 20 mL scintillation vial or round-bottom flask, suspend 1.0 equiv (203.7 mg) of 2-(4-Methoxyphenoxy)ethan-1-amine HCl in 5 mL of DCE.

    • Add 1.0 equiv of DIPEA (approx. 174 µL).

    • Observation: The suspension should clear significantly as the free base dissolves. Stir for 5–10 minutes at Room Temperature (RT).

  • Imine Formation:

    • Add 1.0–1.1 equiv of the Aldehyde.

    • Optional: If the aldehyde is sterically hindered, add 1.0 equiv of Glacial Acetic Acid. For reactive aliphatic aldehydes, this is unnecessary.

    • Stir at RT for 30–60 minutes.

    • Checkpoint: If using LCMS, verify imine formation (M+H of product - 2 mass units) before proceeding.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) if the substrate is sensitive; otherwise, remain at RT.

    • Add 1.4–1.5 equiv of STAB portion-wise over 5 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench and Workup:

    • Quench the reaction by adding 10 mL of saturated aqueous

      
      . Stir vigorously for 15 minutes to destroy excess borohydride complexes.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude material is often pure enough for biological screening.

    • If purification is required, flash chromatography (Silica, DCM:MeOH 95:5 to 90:10) is recommended.

Experimental Workflow & Decision Tree

Use this logic flow to adapt the protocol for difficult substrates.

Workflow Start Start Synthesis Solubility Is Amine HCl soluble in DCE/DCM? Start->Solubility SwitchSolvent Switch to THF or MeOH (use NaBH3CN) Solubility->SwitchSolvent No AddBase Add 1.0 eq DIPEA Stir 10 min Solubility->AddBase Yes SwitchSolvent->AddBase AddAldehyde Add Aldehyde AddBase->AddAldehyde CheckImine LCMS Check: Imine Formed? AddAldehyde->CheckImine AddAcid Add 1.0 eq AcOH Heat to 40°C CheckImine->AddAcid No/Slow AddSTAB Add 1.5 eq STAB CheckImine->AddSTAB Yes AddAcid->CheckImine Workup NaHCO3 Quench & Extraction AddSTAB->Workup

Figure 2: Operational decision tree for reaction optimization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion HCl salt not neutralized.Ensure 1.0 eq DIPEA is added before aldehyde.
Bis-alkylation Primary amine is too nucleophilic; Aldehyde in excess.Use slow addition of aldehyde; Ensure >5:1 amine:aldehyde ratio if mono-alkylation is critical (then recycle amine).
No Reaction Steric hindrance or wet solvent.Add 1.0 eq Acetic Acid; Use molecular sieves (4Å) during imine formation step.
Emulsion during Workup Boron salts acting as surfactants.Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NaHCO3 for the quench.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link

  • PubChem. (n.d.).[6][7] "2-(4-Methoxyphenoxy)ethanamine hydrochloride (Compound)."[8] National Library of Medicine. Link

  • Tripathy, P. B., et al. (2016). "Synthesis and biological evaluation of some novel carbazole derivatives as potential antimicrobial agents." Journal of Chemical and Pharmaceutical Research, 8(4), 115-122.
  • Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[2][3][1][5][9] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Method

Application Note: Using 2-(4-Methoxyphenoxy)ethan-1-amine HCl in Synthetic Medicinal Chemistry

[1][2][3] Executive Summary & Compound Profile 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride is a versatile primary amine building block belonging to the aryloxyethylamine class.[1][2][3] Structurally analogous to the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Compound Profile

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride is a versatile primary amine building block belonging to the aryloxyethylamine class.[1][2][3] Structurally analogous to the pharmacophores found in non-selective


-blockers (e.g., Carvedilol) and 

-antagonists (e.g., Tamsulosin), this compound serves as a critical "linker" and "tail" motif in modern drug discovery.[3]

Its primary utility lies in introducing the 4-methoxyphenoxyethyl moiety—a lipophilic, electron-rich ether chain that often improves potency by targeting hydrophobic pockets in GPCRs and Kinases while maintaining reasonable aqueous solubility due to the ether oxygen.[1][3]

Chemical Identity Table[2][3][4]
PropertySpecification
IUPAC Name 2-(4-methoxyphenoxy)ethan-1-amine hydrochloride
CAS Number 98959-77-4 (HCl Salt) / 50800-92-5 (Free Base)
Molecular Formula

Molecular Weight 203.67 g/mol (Salt) / 167.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in DCM/EtOAc (Salt form)
pKa (Conj.[1][2][3][4][5] Acid) ~9.5 (Typical for primary alkyl amines)

Strategic Applications in Drug Design

A. GPCR & Ion Channel Ligand Design

The aryloxyalkylamine scaffold is a "privileged structure" in medicinal chemistry.[2][3] The ethylene spacer (


) places the basic nitrogen at an optimal distance from the aromatic ring to interact with Aspartate residues in GPCR binding pockets (e.g., Adrenergic, Serotonergic receptors).[2][3]
  • Mechanism: The 4-methoxy group functions as a hydrogen bond acceptor and a weak electron donor, potentially interacting with serine or threonine residues in the receptor active site.

B. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a rigid-yet-flexible linker.[1][2][3]

  • Advantage: The ether oxygen increases hydrophilicity compared to an all-carbon chain, improving the physicochemical profile (LogD) of the final chimera.

C. Fragment-Based Drug Discovery (FBDD)

Used as a "growing" vector.[1][2][3] When a fragment hit contains a carboxylic acid or aldehyde, this amine is coupled to explore the "deep pocket" regions of a protein target.

Reaction Landscape & Connectivity

The following diagram illustrates the three primary synthetic pathways for this building block.

ReactionLandscape Start 2-(4-Methoxyphenoxy) ethan-1-amine HCl Base Neutralization (DIPEA/TEA) Start->Base Free-basing Amide Amide Product (Stable Linker) Base->Amide + R-COOH (HATU/EDC) SecAmine Secondary Amine (Reductive Amination) Base->SecAmine + R-CHO (NaBH(OAc)3) Urea Urea/Carbamate (Peptidomimetic) Base->Urea + R-NCO (Isocyanate)

Figure 1: Synthetic divergence from the hydrochloride salt.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Attaching the scaffold to carboxylic acid-containing drug cores.[1][2][3]

Context: The HCl salt is acidic. Failure to neutralize it completely is the #1 cause of low yields. You must add enough base to neutralize the HCl and activate the carboxylic acid.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][3]

  • 2-(4-Methoxyphenoxy)ethan-1-amine HCl (1.1 equiv)[1][2][3]

  • HATU (1.1 equiv)[2][3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv )[1][2][3]

  • Solvent: DMF or DCM (Anhydrous)[2][3]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (2.0 mmol).[2][3] Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Preparation: In a separate vial, dissolve/suspend the Amine HCl salt (1.1 mmol) in DMF (1 mL) and add the remaining DIPEA (2.0 mmol). Ensure the solid dissolves.

  • Coupling: Add the amine solution to the activated acid solution dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass: Acid MW + 167 - 18).[1][2][3]

  • Workup:

    • Dilute with EtOAc (30 mL).[2][3]

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA.[2][3]

    • Wash with Sat. NaHCO

      
       (2 x 10 mL) to remove unreacted acid.[2][3]
      
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[3]
Protocol B: Reductive Amination

Best for: Creating flexible secondary amine linkages (common in kinase inhibitors).[3]

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[2][3]

  • 2-(4-Methoxyphenoxy)ethan-1-amine HCl (1.1 equiv)[1][2][3]

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)[2][3]

  • Acetic Acid (catalytic, 1-2 drops)[1][2][3]

  • DIPEA (1.1 equiv)[2][3][5]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1][2][3]

Step-by-Step:

  • Free Basing In-Situ: Suspend the Amine HCl (1.1 mmol) in DCE (5 mL). Add DIPEA (1.1 mmol) and stir for 5 mins until clear.

  • Imine Formation: Add the Aldehyde (1.0 mmol).[2][3] If reaction is sluggish, add 1 drop of Acetic Acid.[3] Stir for 30–60 mins.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir overnight at RT under Nitrogen.

  • Quench: Add Sat. NaHCO

    
     solution (10 mL) and stir vigorously for 15 mins.
    
  • Extraction: Extract with DCM (3x). Dry organic layer over MgSO

    
    .[2][3]
    

Critical Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield (Amide Coupling) Incomplete neutralization of HCl salt.Increase DIPEA to 4.0 equivalents. The first equivalent is sacrificed solely to strip the HCl.
Precipitate in DMF The HCl salt is insoluble in pure DCM.[1]Use a DMF/DCM co-solvent system or pre-dissolve the salt in minimal MeOH before adding to the reaction (if using EDC).
Product is Oily/Sticky The methoxy-ether chain adds lipophilicity but reduces crystallinity.[1][2][3]Do not rely on recrystallization.[2][3] Purify via Flash Chromatography (Hexane/EtOAc) or convert the final product to an HCl salt to precipitate it.[2][3]
Side Reaction: O-Alkylation Highly basic conditions (NaH) + Alkyl Halides.[1][2][3]The phenoxy oxygen is stable, but the methoxy group makes the ring electron-rich. Avoid strong Lewis acids (e.g., BBr

) which will cleave the methyl ether.[3]

Workflow Visualization

Workflow Step1 Step 1: Weighing (Hygroscopic Salt) Step2 Step 2: Neutralization (Solvent + Base) Step1->Step2 Dissolve in DMF Step3 Step 3: Coupling (Add Electrophile) Step2->Step3 Free Amine Generated Step4 Step 4: Acidic Wash (Remove excess amine) Step3->Step4 Reaction Complete Step5 Final Product (Pure Amide/Amine) Step4->Step5 Evaporation

Figure 2: Optimized workflow for handling the HCl salt form.

Safety & Regulatory (MSDS Highlights)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).

  • Handling: The HCl salt is a fine powder; use a dust mask.

  • Storage: Store at RT, desiccated. Hygroscopic nature may lead to clumping; this does not affect chemical purity but makes weighing difficult.[2][3]

References

  • PubChem Compound Summary. "2-(4-Methoxyphenoxy)ethylamine hydrochloride."[1][2][3][6] National Center for Biotechnology Information.[2][3] Accessed Oct 2023.[3] Link[2][3]

  • Wang, L. et al. (2020). "Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities."[3] Chemical Biology & Drug Design. (Demonstrates the utility of the aryloxyethylamine scaffold in neuroprotection). Link

  • Sigma-Aldrich Product Sheet. "2-(4-Methoxyphenoxy)ethylamine hydrochloride."[1][2][3] (Physical properties and handling data).[2][3][7][8][9][10] Link

  • Domainex. "Developments in synthetic chemistry: β-Arylethylamine scaffolds."[1][2][3] (Review of the scaffold's importance in drug discovery). Link

Sources

Application

Application Note: Precision Aminolysis of Epoxides using 2-(4-methoxyphenoxy)ethanamine

[1] -Amino Alcohol Synthesis via Nucleophilic Ring-Opening[1] Abstract & Utility This Application Note details the experimental protocols for the regioselective ring-opening of epoxides using 2-(4-methoxyphenoxy)ethanami...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Amino Alcohol Synthesis via Nucleophilic Ring-Opening[1]

Abstract & Utility

This Application Note details the experimental protocols for the regioselective ring-opening of epoxides using 2-(4-methoxyphenoxy)ethanamine . This specific primary amine is a privileged pharmacophore fragment, frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and


-adrenergic receptor antagonists.

The resulting


-amino alcohols are critical structural motifs in medicinal chemistry.[1] However, the reaction presents specific challenges:
  • Regiocontrol: Directing nucleophilic attack to the desired carbon (distal vs. proximal).[1]

  • Chemo-fidelity: Preventing "over-alkylation" (formation of tertiary amine byproducts).

  • Kinetics: Overcoming steric hindrance in substituted epoxides.

This guide provides two distinct protocols: a Thermal/Solvent-Promoted Method (Standard) and a Lewis Acid-Catalyzed Method (High-Performance), ensuring reproducibility across diverse epoxide substrates.[1]

Mechanistic Grounding

The reaction proceeds via an


 mechanism.[1][2][3][4] The nucleophilic nitrogen lone pair of the amine attacks the electrophilic carbon of the oxirane ring.
Regioselectivity Matrix

Regioselectivity is dictated by the interplay between Steric Factors and Electronic Activation .[1]

  • Scenario A (Basic/Neutral Conditions): The reaction is sterically controlled.[1][3] The amine attacks the less substituted carbon.

  • Scenario B (Acidic/Catalytic Conditions): Coordination of a Lewis Acid (LA) to the epoxide oxygen increases the electrophilicity of the carbons. While steric control often dominates, electronic stabilization of the developing positive charge can shift attack toward the more substituted carbon (especially in styrene oxide derivatives).

Visualization of Reaction Pathway

The following diagram illustrates the bifurcation of regioselectivity based on conditions.

G Start Epoxide Substrate Cond_Therm Thermal/Protic (Steric Control) Start->Cond_Therm Cond_Cat Lewis Acid (LA) (Electronic Bias) Start->Cond_Cat Amine 2-(4-methoxyphenoxy) ethanamine Amine->Cond_Therm Amine->Cond_Cat TS_Steric Transition State (Attack at Less Subst. C) Cond_Therm->TS_Steric Reflux/EtOH TS_Elec Transition State (LA-Activated) Cond_Cat->TS_Elec Ca(OTf)2 or LiClO4 Prod_Major Major Product (Terminal Opening) TS_Steric->Prod_Major >95% Selectivity TS_Elec->Prod_Major Mixed Selectivity Prod_Minor Minor/Inverted Product (Internal Opening) TS_Elec->Prod_Minor Substrate Dependent

Figure 1: Mechanistic pathway showing the divergence of regioselectivity based on reaction conditions.

Experimental Protocols

Pre-Experiment Data: Reactant Profile
ComponentChemical NameMW ( g/mol )StateRole
Nucleophile 2-(4-methoxyphenoxy)ethanamine167.21Solid/OilReactant
Electrophile Target EpoxideVariableLiquid/SolidReactant
Solvent A Ethanol (EtOH) or Isopropanol (IPA)-LiquidProtic Promoter
Catalyst Calcium Triflate (

)
338.22SolidLewis Acid
Protocol A: Thermal Solvent-Promoted Synthesis (Green Method)

Best for: Terminal epoxides, unhindered substrates, and scale-up.[1]

Rationale: Protic solvents like Ethanol facilitate the ring-opening by hydrogen-bonding to the epoxide oxygen, activating it for nucleophilic attack without the need for metal catalysts.[1]

Step-by-Step Workflow:

  • Stoichiometry Setup:

    • To prevent bis-alkylation (formation of tertiary amine), use a 1.2 to 1.5 molar excess of the amine relative to the epoxide.

    • Calculation: For 1.0 mmol Epoxide, use 1.2 - 1.5 mmol Amine.

  • Dissolution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of Epoxide in Ethanol (concentration ~0.5 M).

    • Add 1.2–1.5 equiv of 2-(4-methoxyphenoxy)ethanamine.

  • Reaction:

    • Fit the flask with a reflux condenser.[1]

    • Heat to reflux (approx. 78°C) under an inert atmosphere (

      
       or Ar) to prevent amine oxidation.
      
    • Monitoring: Check TLC or LCMS every 2 hours. Most reactions complete within 4–12 hours.

  • Workup (Acid-Base Extraction):

    • Evaporate volatiles under reduced pressure.[1]

    • Redissolve residue in DCM or EtOAc.[1]

    • Crucial Step: Wash with water to remove excess unreacted amine (if water-soluble) or perform a mild acid wash (0.5 M HCl) to pull the product into the aqueous phase, wash the organic phase (removes non-basic impurities), then basify the aqueous phase (pH > 10) and re-extract with DCM.

  • Purification:

    • Concentrate the organic layer.[1]

    • If necessary, purify via Flash Column Chromatography (SiO2).[1]

    • Eluent: DCM:MeOH (95:5 to 90:10) + 1%

      
       (to prevent streaking of the amine).
      
Protocol B: Lewis Acid Catalyzed (High-Performance)

Best for: Internal epoxides, sluggish substrates, or temperature-sensitive moieties.[1]

Rationale: Metal triflates (


, 

) or Lithium Perchlorate (

) act as mild Lewis Acids.[1] They coordinate strongly to the epoxide oxygen, significantly lowering the activation energy, allowing the reaction to proceed at Room Temperature (RT) .

Step-by-Step Workflow:

  • Catalyst Preparation:

    • Weigh 1.0 equiv of Epoxide and 1.1 equiv of Amine.[1]

    • Weigh 5–10 mol% of Calcium Triflate (

      
      ).
      
  • Reaction Assembly:

    • Dissolve Epoxide and Amine in Acetonitrile (MeCN) or Dichloromethane (DCM) (0.5 M).[1]

    • Add the catalyst.[1][5]

    • Stir vigorously at Room Temperature.

  • Monitoring:

    • Reaction rates are significantly faster.[1] Monitor by TLC after 30 minutes.

    • Note: If using styrene oxide derivatives, watch for regioselectivity shifts.[1][4]

  • Quench & Isolation:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with EtOAc (3x).[1]

    • Dry over

      
       and concentrate.
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Bis-alkylation (Tertiary amine formation)Product is more nucleophilic than starting amine; Amine concentration too low.[1]Increase Amine equivalents to 3.0–5.0 eq. Use slow addition of Epoxide to the Amine solution.[1]
Low Conversion Steric hindrance or poor activation.[1]Switch from Protocol A to Protocol B (Catalytic). Increase concentration (to 1.0 M).
Poor Regioselectivity Electronic bias of substrate (e.g., Styrene oxide).Use non-polar solvents (Toluene) to maximize steric control. Avoid strong Lewis Acids if "normal" opening is desired.[1]
Amine Oxidation Air sensitivity of the methoxy-aniline derivative.[1]Degas solvents.[1] Perform reaction under strict Nitrogen/Argon balloon.

Experimental Workflow Diagram

Workflow Setup 1. Setup Calculate Stoichiometry (1.0 eq Epoxide : 1.2 eq Amine) Choice Select Protocol Setup->Choice Path_A Protocol A: Thermal Solvent: EtOH/IPA Temp: Reflux Choice->Path_A Standard Path_B Protocol B: Catalytic Cat: 5% Ca(OTf)2 Solvent: MeCN @ RT Choice->Path_B Difficult Substrate Monitor Monitor (TLC/LCMS) Check for Disappearance of Epoxide Path_A->Monitor Path_B->Monitor Workup Workup Acid/Base Extraction Strategy Monitor->Workup Purify Purification Flash Chromatography (DCM:MeOH + NH4OH) Workup->Purify

Figure 2: Decision tree and workflow for optimizing the aminolysis protocol.

References

  • Chini, M., Croti, P., & Gardelli, C. (1992).[1] Regiochemical control in the ring opening of epoxides by means of metal salts.[1][6] Tetrahedron, 48(18), 3805-3812.

  • Azizi, N., & Saidi, M. R. (2005).[1] LiClO4-catalyzed efficient aminolysis of epoxides under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507.

  • Shivani, Pujala, B., & Chakraborti, A. K. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide rings by amines: A highly regioselective and efficient methodology for the synthesis of β-amino alcohols. Journal of Organic Chemistry, 72(10), 3713–3722.

  • Caron, M., & Sharpless, K. B. (1985).[1] Ti(O-i-Pr)4-mediated opening of 2,3-epoxy alcohols. Journal of Organic Chemistry, 50(9), 1557–1560.

  • PubChem Compound Summary. (2024). 2-(4-methoxyphenoxy)ethanamine.[1][7] National Center for Biotechnology Information.

Sources

Method

Boc protection of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride

Application Note: High-Efficiency Boc Protection of 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride [1][2] Abstract This application note details a robust, scalable protocol for the N-tert-butyloxycarbonyl (Boc) protecti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Boc Protection of 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride [1][2]

Abstract

This application note details a robust, scalable protocol for the N-tert-butyloxycarbonyl (Boc) protection of 2-(4-methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4).[1][2] Unlike standard free-amine protocols, this procedure addresses the specific solubility and neutralization requirements of the hydrochloride salt. The method utilizes a homogeneous organic phase system (DCM/DIPEA) to ensure complete conversion, followed by a chemically validated workup strategy designed to remove unreacted amine and excess anhydride without chromatography.

Introduction & Strategic Rationale

The target molecule, tert-butyl (2-(4-methoxyphenoxy)ethyl)carbamate , is a critical intermediate in the synthesis of PROTAC linkers and peptidomimetics.[1] The starting material is supplied as a hydrochloride salt to ensure stability, but this salt form presents two challenges during protection:

  • Nucleophilicity: The ammonium salt (

    
    ) is non-nucleophilic.[2] It must be efficiently deprotonated in situ to react with di-tert-butyl dicarbonate (
    
    
    
    ).[1][2]
  • Stoichiometry: The first equivalent of base is consumed solely for neutralization.[2] Insufficient base leads to stalled reactions; excess base can catalyze side reactions or racemization (in chiral substrates, though not applicable here).[2]

Why this protocol? We employ a Dichloromethane (DCM) / Diisopropylethylamine (DIPEA) system.[2] DCM solubilizes the lipophilic Boc-protected product immediately, while DIPEA acts as a non-nucleophilic base that buffers the HCl.[1] This prevents the formation of aqueous emulsions common in biphasic (Schotten-Baumann) conditions.[2]

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the free amine on the carbonyl carbon of


. The breakdown of the tetrahedral intermediate releases 

and tert-butanol.[2]

BocMechanism Salt Amine HCl Salt (R-NH3+ Cl-) FreeAmine Free Amine (R-NH2) Salt->FreeAmine Deprotonation Base DIPEA (Base) Base->FreeAmine - DIPEA·HCl Intermediate Tetrahedral Intermediate FreeAmine->Intermediate Nucleophilic Attack Boc2O Boc2O (Reagent) Boc2O->Intermediate Product Boc-Protected Product Intermediate->Product Elimination Byproducts CO2 (Gas) + t-BuOH Intermediate->Byproducts

Figure 1: Mechanistic pathway for the base-mediated Boc protection of amine salts.[1][2]

Experimental Protocol

Reagents & Stoichiometry

Scale: 10.0 mmol basis

ReagentMW ( g/mol )Equiv.[2][3][4][5][6]AmountRole
Amine HCl Salt 203.671.02.04 gSubstrate
Boc Anhydride (

)
218.251.22.62 gProtecting Group
DIPEA (Hünig's Base) 129.242.54.35 mLBase (Neutralization + Catalysis)
DCM (Dichloromethane) --40 mLSolvent (0.25 M)
Citric Acid (aq, 5%) --50 mLAcidic Wash (Remove amine)
Step-by-Step Procedure

Step 1: Solubilization & Neutralization [1][2]

  • Charge a 100 mL round-bottom flask (RBF) with Amine HCl Salt (2.04 g) and a magnetic stir bar.

  • Add DCM (30 mL). The salt will likely remain as a suspension.[2]

  • Cool the mixture to 0°C (ice bath). Critical: Neutralization is exothermic.[1]

  • Add DIPEA (4.35 mL) dropwise over 5 minutes.

    • Observation: The suspension should clear significantly as the free amine forms and dissolves in DCM.

Step 2: Reaction

  • Dissolve

    
      (2.62 g) in the remaining DCM (10 mL).
    
  • Add the

    
     solution to the reaction mixture dropwise at 0°C.
    
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours .

    • Monitoring: Check by TLC (System: 30% EtOAc in Hexanes) or LCMS.[2] Ninhydrin stain will show the disappearance of the free amine (purple spot).

Step 3: Workup (The "Self-Validating" Purification) Note: This workup is designed to remove all impurities chemically, negating the need for column chromatography.

  • Quench: Add 10 mL water to the reaction mixture. Stir for 5 minutes.

  • Phase Separation: Transfer to a separatory funnel. Dilute with additional DCM (20 mL).

  • Acid Wash (Removes Unreacted Amine & DIPEA):

    • Wash organic layer with 5% Citric Acid (2 x 25 mL).[2]

    • Why Citric Acid? It is mild enough to protonate residual DIPEA and starting amine (pulling them into the aqueous phase) without deprotecting the acid-labile Boc group. Avoid strong HCl.[2][7]

  • Base Wash (Removes Phenols/Acids):

    • Wash organic layer with Saturated

      
        (2 x 25 mL).[2][6]
      
  • Drying: Wash with Brine (saturated NaCl), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotovap, 40°C bath).

Workup Logic Flowchart

WorkupFlow Reaction Crude Reaction Mixture (Product, DIPEA, Excess Boc2O, Trace Amine) AcidWash Wash: 5% Citric Acid Reaction->AcidWash AqLayer1 Aqueous Layer: Removes DIPEA, Unreacted Amine AcidWash->AqLayer1 OrgLayer1 Organic Layer: Product + Excess Boc2O AcidWash->OrgLayer1 BaseWash Wash: Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer: Removes Citric Acid, Trace Phenols BaseWash->AqLayer2 OrgLayer2 Organic Layer: Product + Trace Boc2O BaseWash->OrgLayer2 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry Final Final Product (>95% Purity) Dry->Final

Figure 2: Purification logic.[1][2] The sequence of washes chemically strips impurities.

Results & Quality Control

Expected Yield
  • Yield: 90–98%[1]

  • Appearance: Colorless oil or white waxy solid (crystallizes upon standing).[2]

Analytical Validation
  • 1H NMR (400 MHz, CDCl3):

    • 
       1.45 (s, 9H) – Boc tert-butyl group .[1][2]
      
    • 
       3.50 (q, 2H) – Methylene adjacent to Nitrogen (
      
      
      
      -NH).[1][2]
    • 
       3.77 (s, 3H) – Methoxy group  (-OCH3).[1][2]
      
    • 
       4.00 (t, 2H) – Methylene adjacent to Oxygen (
      
      
      
      -O).[1][2]
    • 
       6.83 (m, 4H) – Aromatic protons  (Para-substituted pattern).[2]
      
    • 
       5.00 (br s, 1H) – Carbamate NH.[2]
      
  • LCMS:

    • Observe mass:

      
       (loss of t-butyl is common, often seeing fragment 212.1 or 
      
      
      
      ).[2]

Senior Scientist Troubleshooting Tips

IssueRoot CauseSolution
Low Yield Incomplete neutralization of HCl salt.Ensure DIPEA is fresh and added before

. Check pH of reaction; it must be basic (pH > 8).[2]
Product is Oily/Sticky Residual

or solvent.[2][5]
Pro Tip: Add 0.5 eq of N,N-dimethyl-1,3-propanediamine (DMAPA) 15 mins before workup.[1][2] This amine reacts with excess

to form a highly polar urea that washes out in the acidic extraction [1].[2]
Boc Loss Acid wash was too strong or too long.[2]Switch from 1M HCl to 0.5M Citric Acid or 0.5M KHSO4 . Keep the wash cold and brief.[2]
Emulsion during Workup Surfactant-like properties of the carbamate.[1][2]Add a small amount of Methanol to the biphasic mixture or filter through a pad of Celite to break the emulsion.

References

  • Removal of Excess Boc Anhydride: Krow, G. R., et al. "Removal of excess Boc2O from reaction mixtures." Journal of Organic Chemistry, 2008 , 73, 2922.

  • Boc Protection Mechanisms: Basel, Y., & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols."[1][2] The Journal of Organic Chemistry, 2000 , 65(20), 6368-6380.

  • General Protocol for Amine HCl Salts: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 .[1] [2]

  • Substrate Properties (PubChem): 2-(4-methoxyphenoxy)ethanamine hydrochloride.[1][2][8] PubChem Database.[2] [2]

Sources

Application

Application Note: High-Fidelity Deprotection of Boc-Protected 2-(4-Methoxyphenoxy)ethan-1-amine

Executive Summary This Application Note details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 2-(4-methoxyphenoxy)ethan-1-amine . While Boc deprotection is a routine transf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 2-(4-methoxyphenoxy)ethan-1-amine . While Boc deprotection is a routine transformation, this specific substrate presents a latent risk: the electron-rich 4-methoxyphenoxy (anisole-like) moiety is susceptible to electrophilic attack by the tert-butyl cation generated during acidolysis.

Failure to address this mechanism often leads to the formation of tert-butylated impurities (Friedel-Crafts alkylation products) that are difficult to separate from the desired amine salt. This guide provides a scavenger-assisted protocol to ensure >98% purity and quantitative yield.

Strategic Analysis: The Cation Management Necessity

The Chemical Challenge

The deprotection of Boc groups under acidic conditions follows an E1-like elimination mechanism. The protonated carbamate fragments to release CO₂, the free amine, and a tert-butyl cation (


).[1]
  • Standard Substrates: The

    
     typically eliminates a proton to form isobutylene (gas), which escapes the system.
    
  • Target Substrate (Risk): The 2-(4-methoxyphenoxy)ethan-1-amine contains an electron-rich aromatic ring (activated by the alkoxy group). This ring acts as an internal nucleophile. If the

    
     is not intercepted immediately, it will attack the aromatic ring ortho to the oxygen, resulting in a stable, alkylated impurity.
    
The Solution: Scavenger-Assisted Acidolysis

To mitigate this, we employ Triethylsilane (TES) or Triisopropylsilane (TIPS) as cation scavengers. These silanes act as "hydride donors," irreversibly reducing the


 to isobutane (gas), thereby protecting the aromatic ring.
Mechanistic Visualization

The following diagram illustrates the competing pathways and the scavenger intervention.

BocDeprotection Substrate Boc-Protected Precursor Intermediate Protonated Intermediate Substrate->Intermediate + TFA Cation tert-Butyl Cation (t-Bu+) Intermediate->Cation Fragmentation Product Target Amine Salt (High Purity) Intermediate->Product - CO2 Impurity Alkylated Impurity (Friedel-Crafts) Cation->Impurity Attack on Ar-Ring (No Scavenger) Isobutane Isobutane (Gas) (Inert) Cation->Isobutane + Silane Scavenger (Reduction)

Figure 1: Mechanistic pathway showing the critical role of silane scavengers in preventing aromatic alkylation.

Experimental Protocols

Protocol A: The "Gold Standard" (TFA/DCM + Scavenger)

Recommended for highest purity and medicinal chemistry applications.

Reagents:

  • Substrate: tert-Butyl (2-(4-methoxyphenoxy)ethyl)carbamate

  • Solvent: Dichloromethane (DCM), anhydrous

  • Acid: Trifluoroacetic Acid (TFA)[1][2][3][4][5]

  • Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS)

  • Precipitation Solvent: Diethyl Ether (

    
    ) or MTBE
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the Boc-protected substrate in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add 2.5 equivalents of Triethylsilane (TES).

    • Note: The solution should remain clear.

  • Acidification: Cool the solution to 0°C (ice bath). Dropwise, add TFA to achieve a final ratio of 1:1 or 2:1 (DCM:TFA).

    • Why: Cooling prevents exotherms that could degrade the ether linkage.

  • Reaction: Remove the ice bath and stir at room temperature.

    • Monitoring: Monitor by TLC (disappearance of starting material) or LCMS. Reaction is typically complete in 1–2 hours.

  • Quenching & Isolation (Precipitation Method):

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess TFA and DCM. A viscous oil will remain.

    • Co-evaporation: Add toluene (2x) and re-evaporate to azeotrope off residual TFA.

    • Precipitation: Redissolve the minimal residue in a small amount of DCM (~1 mL/g) and add cold Diethyl Ether (excess, ~20 mL/g) with vigorous stirring.

    • The product will precipitate as a white TFA salt. Filter and wash with cold ether.

Protocol B: The "Volatile Removal" (HCl in Dioxane)

Recommended for scale-up or when a hydrochloride salt is strictly required.

Reagents:

  • Substrate: tert-Butyl (2-(4-methoxyphenoxy)ethyl)carbamate

  • Reagent: 4.0 M HCl in 1,4-Dioxane (commercial solution)

  • Solvent: 1,4-Dioxane (optional, for dilution)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in a minimal volume of 1,4-dioxane.

  • Acidolysis: Add 5–10 equivalents of 4.0 M HCl in Dioxane.

    • Critical: If the reaction turns pink/red, it indicates cation attack on the anisole ring. To prevent this in this system, add 5% v/v water or 2 eq. Anisole (as a sacrificial scavenger) to the mixture.

  • Reaction: Stir at room temperature for 1–3 hours.

  • Isolation:

    • The amine hydrochloride salt often precipitates directly from the dioxane solution.

    • Filter the solid under nitrogen (hygroscopic risk).

    • Wash the filter cake with dry Diethyl Ether or Hexanes.

Analytical Validation & QC

To certify the success of the reaction, compare the product data against the specifications below.

ParameterExpected ResultInterpretation
LC-MS

Mass of free amine (C9H13NO2). Loss of Boc (-100 Da).
1H-NMR (DMSO-d6)

8.0–8.3 ppm (br s, 3H)
Ammonium protons (

). Confirms salt formation.[1]
1H-NMR (Aliphatic) No singlet at ~1.4 ppmAbsence of tert-butyl group (Boc).
1H-NMR (Aromatic) 4H system (AA'BB')Symmetry of the p-substituted ring maintained. Asymmetry indicates alkylation impurity.
QC Workflow Diagram

QC_Workflow Start Crude Product Isolated NMR_Check 1H-NMR Analysis Start->NMR_Check Decision Is 1.4 ppm singlet present? NMR_Check->Decision Aromatic_Check Check Aromatic Region (6.8 - 7.0 ppm) Decision->Aromatic_Check No Fail_Inc FAIL: Incomplete Deprotection (Re-treat with Acid) Decision->Fail_Inc Yes Pass PASS: Pure Product Aromatic_Check->Pass Symmetric AA'BB' Fail_Imp FAIL: Alkylated Impurity (Recrystallize or Prep-HPLC) Aromatic_Check->Fail_Imp Complex/Split Peaks

Figure 2: Quality Control Decision Tree for validation of the deprotection.

Troubleshooting Guide

  • Issue: Product is an oil/gum and won't precipitate.

    • Cause: Residual TFA or solvent trapped in the lattice.

    • Fix: Triturate the oil with hexanes or pentane. Scratch the flask glass with a spatula to induce nucleation. If that fails, dissolve in water and lyophilize (freeze-dry) to obtain a powder.

  • Issue: Pink/Red coloration during reaction.

    • Cause: Formation of electron-transfer complexes or polymerization of isobutylene byproducts.

    • Fix: This is often cosmetic. However, if yield is low, increase the amount of scavenger (TES) in the next run.

  • Issue: LCMS shows M+56 peak.

    • Cause: This is the tert-butylated impurity (Substrate + 56 Da).

    • Fix: The scavenger was insufficient. This impurity is very lipophilic; purify via Reverse Phase Flash Chromatography (C18) using a water/acetonitrile gradient.

References

  • Greene's Protective Groups in Organic Synthesis. (Standard Reference). Wuts, P. G. M.[6] Wiley-Interscience. Provides the foundational stability data for carbamates and aryl ethers.

  • Mechanistic Insight on Boc Deprotection. Lundt, B. F., et al. "Selective Removal of the t-Butyloxycarbonyl Group." Int. J. Pept. Protein Res. (1978). Establishes the use of scavengers for acid-sensitive substrates.[3]

  • Common Organic Chemistry Protocols. "Boc Deprotection Conditions." Verified experimental conditions for TFA and HCl mediated cleavage.[1]

  • Sigma-Aldrich Technical Bulletin. "Cleavage of Boc-Protected Amines."

  • Reagent Guide. "Boc Deprotection." ACS GCI Pharmaceutical Roundtable. Discusses green chemistry alternatives and solvent selection.

Sources

Method

Application Note: Recrystallization of Primary Amine Hydrochlorides

Introduction: The Criticality of Salt Purity Primary amine hydrochlorides ( ) are ubiquitous intermediates in drug development due to their enhanced stability and water solubility compared to free bases. However, their s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Salt Purity

Primary amine hydrochlorides (


) are ubiquitous intermediates in drug development due to their enhanced stability and water solubility compared to free bases. However, their synthesis—often via deprotection (e.g., Boc-removal with HCl) or direct salt formation—frequently yields hygroscopic solids contaminated with excess acid, unreacted starting materials, or colored oxidation byproducts.

Recrystallization of these salts is non-trivial. Unlike neutral organic molecules, ionic interactions dictate the lattice energy. A common failure mode is "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.[1] This guide provides a mechanistic approach to solvent selection and process control to ensure high-purity crystalline recovery.

Strategic Solvent Selection

The choice of solvent is the single determinant of success. For amine hydrochlorides, the solvent must balance ionic solvation (to dissolve the salt hot) with lipophilicity (to exclude organic impurities).

The Dielectric Dilemma

High-dielectric solvents (Water, Methanol) dissolve HCl salts too well, leading to poor recovery. Low-dielectric solvents (Hexanes, Ether) cannot overcome the lattice energy. The "Goldilocks" zone usually lies with C2–C4 Alcohols .

Table 1: Solvent Matrix for Amine HCl Salts
Solvent SystemRolePolarity (

)
Application ContextExpert Insight
Isopropanol (IPA) Primary 17.9The Standard. Best balance of solubility vs. recovery.often sufficient as a single solvent.
Ethanol (EtOH) Primary24.5For highly polar/insoluble salts.Often requires an anti-solvent (e.g., Et₂O) to induce crystallization.
Methanol (MeOH) Solvent33.0Only for extremely insoluble salts.Too powerful for general use; yield will be low without aggressive anti-solvent.
Acetonitrile (MeCN) Alternative37.5For polar impurities.Unique solvation profile; useful if alcohols cause transesterification side-reactions.
MTBE / Et₂O Anti-Solvent 2.6 / 4.3Induces nucleation.MTBE is preferred over Diethyl Ether in industry due to higher flash point and lower volatility.
Ethyl Acetate Hybrid6.0Slurry washing.Excellent for removing non-polar impurities; rarely dissolves the salt fully.

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Routine purification of crude salts with moderate solubility.

Materials
  • Crude Amine HCl salt

  • Isopropanol (HPLC Grade)

  • Heat source (Oil bath or heating block—avoid open flame)

  • Hirsch/Buchner funnel

Step-by-Step Methodology
  • Saturation: Place crude solid in an Erlenmeyer flask. Add Isopropanol dropwise while heating to boiling (

    
    C).
    
    • Critical Check: Add solvent only until the solid dissolves. If 5-10% remains insoluble after 5 minutes of boiling, these are likely inorganic salts (e.g., NaCl, NH₄Cl) or dust. Filter this hot solution immediately.

  • The "20-Second Rule": Once dissolved, add an excess of solvent (approx. 5-10% of total volume) and boil for 20 more seconds.

    • Why? This prevents premature crystallization in the funnel stem during transfer.

  • Slow Cooling (Nucleation Phase): Remove from heat. Place the flask on a cork ring or wood block. Do not touch it.

    • Mechanism:[2][3][4][5][6] Rapid cooling traps impurities in the lattice. Insulating the flask bottom allows the temperature gradient to drop slowly, favoring the growth of pure, geometric crystals.

  • Cold Finish: Once at room temperature, move to an ice bath (

    
    C) for 20 minutes to maximize yield.
    
  • Filtration: Collect crystals via vacuum filtration.[4]

  • The Displacement Wash: Wash the filter cake with cold Isopropanol.

    • Technique: Disconnect vacuum, cover crystals with cold solvent, let sit for 10 seconds, then reconnect vacuum. This ensures the solvent permeates the cake to wash away mother liquor.

Protocol B: Multi-Solvent (Craig Tube / Anti-Solvent)

Best for: Highly soluble salts or valuable milligram-scale samples.

Methodology
  • Dissolution: Dissolve the salt in the minimum amount of Methanol or Ethanol at boiling point.

  • The Cloud Point: While keeping the solution hot, add the anti-solvent (Diethyl Ether or MTBE ) dropwise.

    • Observation: Continue until a persistent turbidity (cloudiness) appears.

  • Clarification: Add one drop of the primary solvent (alcohol) to turn the solution clear again.

  • Crystallization: Remove from heat. Cover the flask (ether is volatile). Allow to cool slowly.

    • Note: If an oil forms instead of crystals, see Section 5.

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out occurs when the compound separates as a liquid emulsion before crystallizing.[1][7] This is common with amine salts due to traces of free amine or water.

Rescue Workflow
  • Re-heat: Dissolve the oil back into the solution by heating.

  • Seed: Add a single crystal of pure product (if available) to the cooling solution at the temperature just above where oiling occurred.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The micro-abrasions serve as nucleation sites.

  • Trituration: If the oil persists upon cooling, decant the solvent. Add fresh non-polar solvent (Ether/Hexane) and grind the oil with a spatula. This physical stress often induces solidification.

Visual Logic: Solvent & Troubleshooting Decision Tree

RecrystallizationLogic Start Start: Crude Amine HCl SolubilityCheck Check Solubility in Boiling IPA Start->SolubilityCheck Soluble Dissolves Fully? SolubilityCheck->Soluble ProtocolA Protocol A: Single Solvent (IPA) Cool Slowly Soluble->ProtocolA Yes TooSoluble Too Soluble? (Dissolves in cold IPA) Soluble->TooSoluble No (Too Soluble) Cooling Cooling Phase ProtocolA->Cooling ProtocolB Protocol B: Dissolve in min. EtOH/MeOH Add Et2O/MTBE to Cloud Point TooSoluble->ProtocolB ProtocolB->Cooling ResultCheck Result? Cooling->ResultCheck Success Crystalline Solid (Filter & Dry) ResultCheck->Success Crystals OilingOut Oiling Out (Liquid droplets) ResultCheck->OilingOut Oil Rescue Rescue Steps: 1. Re-heat to dissolve 2. Add Seed Crystal 3. Scratch Glass OilingOut->Rescue Rescue->Cooling Retry

Figure 1: Decision matrix for solvent selection and remediation of oiling-out events.

Validation & Characterization

A white powder is not proof of purity. You must validate the salt formation.

  • Melting Point (MP): Amine salts typically have high, sharp melting points (>200°C) often with decomposition. Broad ranges indicate wetness or impurity.[8]

  • Silver Nitrate Test: Dissolve a small amount in water; add

    
    . A heavy white precipitate (
    
    
    
    ) confirms the presence of the chloride counterion.
  • 1H-NMR (DMSO-d6):

    • Look for the ammonium protons (

      
      ). These appear as a broad singlet (integration 3H) typically between 8.0 – 9.5 ppm .
      
    • Note: Do not use

      
       if the salt is insoluble; however, if soluble, the ammonium protons may not be visible due to exchange. DMSO-d6 is preferred for salts.
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • University of Massachusetts Amherst. (n.d.). Recrystallization Protocol and Theory. UMass Organic Chemistry Labs.

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Application Note.

  • University of Alberta. (n.d.). Single Solvent Recrystallization Procedure. Department of Chemistry.

  • ResearchGate Discussion. (2017). Purification of organic hydrochloride salt?

Sources

Application

Purification of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride by column chromatography

[1][2][3] Abstract & Chemical Context The purification of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride presents a classic "amine problem" in chromatography. As a primary amine salt, the compound exhibits strong silano...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Chemical Context

The purification of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride presents a classic "amine problem" in chromatography. As a primary amine salt, the compound exhibits strong silanophilic interactions, leading to peak tailing, irreversible adsorption, and poor recovery on standard silica gel.

This Application Note defines two robust protocols to overcome these challenges. We prioritize the "Free-Base & Re-Salt" strategy (Method A) for scalability and cost-efficiency, and the Reverse Phase (C18) strategy (Method B) for maximum purity and speed.[1][2]

Physicochemical Profile
PropertyDataImplication for Chromatography
Compound Name 2-(4-Methoxyphenoxy)ethan-1-amine HClTarget Analyte
Structure Type Primary Amine EtherPolar head, Lipophilic tail
MW (Free Base) 167.21 g/mol Low UV absorbance (detect at 210/254 nm)
MW (HCl Salt) 203.67 g/mol Ionic, Water/MeOH soluble
pKa (Est.) ~9.5 - 10.0 (Amine)Highly ionized at neutral pH
Solubility Water, MeOH, DMSOPoor solubility in pure DCM/Hexane

Decision Matrix: Selecting the Right Protocol

Before initiating purification, select the method based on your available equipment and purity requirements.[2]

DecisionMatrix Start Input: Crude Reaction Mixture (Containing Amine HCl) ScaleCheck Scale > 500 mg? Start->ScaleCheck PurityCheck Target Purity > 99%? ScaleCheck->PurityCheck No (Small Scale) MethodA METHOD A: Modified Normal Phase (DCM/MeOH/NH4OH) ScaleCheck->MethodA Yes (Cost Effective) PurityCheck->MethodA No (Standard) MethodB METHOD B: Reverse Phase (C18) (Water/ACN + Modifier) PurityCheck->MethodB Yes (High Res) Output Output: Purified HCl Salt MethodA->Output Requires Re-salting Step MethodB->Output Direct Lyophilization

Figure 1: Workflow decision tree for selecting the optimal purification strategy.

Method A: Modified Normal Phase (The "Free-Base" Strategy)

Best for: Scale-up (>1g), removing non-polar impurities, and labs lacking Prep-HPLC.[3][1][2]

The Mechanism

Standard silica is acidic (pKa ~5).[1][2] If you load an amine salt directly, it undergoes cation exchange with silanols (


), causing the compound to stick.[3][1][2] To prevent this, we use a basified mobile phase  to suppress ionization and compete for silanol sites.[2]
Protocol Steps
Step 1: Sample Preparation (Free-Basing)

Crucial Step:[3][1][2] Do not load the HCl salt directly onto silica.[1][2]

  • Dissolve the crude HCl salt in a minimum volume of Methanol .[2]

  • Add Silica Gel (approx.[1][2] 3x weight of crude).[1][2]

  • Add 2-3 drops of Triethylamine (TEA) or Ammonium Hydroxide to the slurry to neutralize the salt in situ.[1][2]

  • Evaporate to dryness (Rotavap) to create a free-flowing powder ("Dry Load").[1][2]

Step 2: Column Setup[3][1]
  • Stationary Phase: Standard Silica Gel (40-63 µm).[3][1][2]

  • Mobile Phase A: Dichloromethane (DCM).[1][2][4][5]

  • Mobile Phase B: 10% Methanol in DCM + 1% Ammonium Hydroxide (aq) .[1][2]

    • Note: Prepare "Solvent B" fresh.[1][2] The NH4OH is critical to keep the amine deprotonated and reduce streaking.

Step 3: Gradient Elution
Time (CV)% Solvent BDescription
0 - 20%Elute non-polar impurities
2 - 100% -> 50%Linear gradient to elute amine
10 - 1250%Wash
Step 4: Salt Reformation (The "Re-Salting" Loop)

The product eluting from the column is the Free Base (oil). To regain the Hydrochloride :

  • Pool fractions and evaporate solvents.[1][2]

  • Dissolve the residue in diethyl ether or minimal DCM.[1][2]

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise at 0°C.

  • The white precipitate is the purified 2-(4-Methoxyphenoxy)ethan-1-amine HCl.[3][1][2]

  • Filter and dry under vacuum.[1][2]

Method B: Reverse Phase C18 (The "Direct" Strategy)

Best for: High purity (>99.5%), removing polar impurities, and speed.

The Mechanism

Reverse phase (C18) relies on hydrophobic interaction.[1][2] The phenoxy ring provides sufficient retention.[1][2] We use an acidic modifier to keep the amine fully protonated (soluble) and improve peak shape by preventing secondary silanol interactions on the C18 base silica.[2]

Protocol Steps
Step 1: Sample Preparation[3][2]
  • Dissolve crude HCl salt directly in Water (or 10% ACN/Water if solubility is low).[1][2]

  • Filter through a 0.45 µm syringe filter to remove particulates.[1][2]

Step 2: Column Setup[3][1]
  • Stationary Phase: C18 (ODS) Flash Cartridge or Prep-HPLC Column.[3][1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 0.05% TFA).[1][2]

Step 3: Gradient Elution[3][2]
  • Detection: UV 214 nm (Amine bond) and 254 nm (Phenyl ring).[1][2]

  • Flow Rate: Dependent on column diameter (e.g., 15-20 mL/min for 12g flash).[3][1][2]

Time (min)% B (ACN)Phase
0 - 25%Injection/Hold
2 - 155% -> 60%Gradient Elution
15 - 1895%Wash Lipophilics
Step 4: Isolation[3][2]
  • Pool fractions containing the product.[1][2]

  • Lyophilize (Freeze Dry) directly.

    • Note: If TFA was used, the product is a TFA salt.[2] To convert to HCl: Dissolve in MeOH, add excess HCl (aq), evaporate (repeat 3x) to exchange counter-ions.[2]

Troubleshooting & Mechanistic Insights

The "Streaking" Phenomenon

Why does this amine streak on silica?

SilanolInteraction cluster_result Result Silica Silica Surface (Si-OH) Amine Target Amine (R-NH2) Silica->Amine H-Bonding (Streaking) Modifier Modifier (NH4OH / TEA) Modifier->Silica Blocks Sites (Shielding) Result Sharp Peak Shape Modifier->Result

Figure 2: Mechanism of amine modifiers blocking active silanol sites to prevent peak tailing.[3][1]

Common Issues Table
ObservationRoot CauseCorrective Action
Product stuck at baseline Mobile phase too acidic or non-polarIncrease NH4OH conc. or switch to Method B.
Broad/Tailing Peaks Silanol interactionPre-wash silica column with 1% TEA in DCM before run.
Recovery < 50% Formation of insoluble saltsEnsure solubility of the load; use "Liquid Load" for Method B.
Extra Peaks in NMR Triethylamine saltsUse NH4OH (volatile) instead of TEA, or dry product under high vacuum >24h.

References

  • Teledyne ISCO. (2012).[1][2][6] RediSep C-18 reversed phase column Purification of primary amines.[3][1][2][6] Chromatography Application Note AN54. Link

  • Biotage. (2023).[1][2][7] Strategies for Flash Purification of Ionizable Compounds. The Flash Blog.[1][2] Link

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 1797793, 2-(4-Methoxyphenoxy)ethylamine.[3][1][2]Link[1][2]

  • University of Rochester. (n.d.).[1][2] Solvent Systems for Flash Column Chromatography.[1][2][6][8] Department of Chemistry Technical Guides.[1][2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride synthesis

Product Code: 2-MPEA-HCl CAS (Free Base): 1822-58-8 | CAS (HCl): 64464-07-9[1] Introduction: Beyond the Datasheet Welcome to the Technical Support Center. You are likely using 2-(4-Methoxyphenoxy)ethan-1-amine hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2-MPEA-HCl
CAS (Free Base): 1822-58-8 | CAS (HCl): 64464-07-9[1]

Introduction: Beyond the Datasheet

Welcome to the Technical Support Center. You are likely using 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride as a linker in PROTAC development or as a primary building block for beta-adrenergic receptor antagonists (e.g., Carvedilol analogs).[1]

While the synthesis of phenoxyethylamines appears straightforward, the presence of the electron-rich p-methoxy group and the terminal primary amine creates a specific impurity profile that often evades standard HPLC detection methods. This guide deconstructs these impurities based on the two dominant synthetic routes: Gabriel Synthesis and Nitrile Reduction .

Module 1: Impurity Profiling & Origins

The following table summarizes the critical impurities you may encounter. Note that "Purity >98%" by HPLC often hides inorganic salts or non-UV-active dimers if not specifically checked.[1]

Impurity TypeCommon Name / Structure DescriptionOrigin RouteRoot Cause
Impurity A The "Dimer" Bis(2-(4-methoxyphenoxy)ethyl)amineNitrile ReductionCondensation of the forming primary amine with the intermediate imine during hydrogenation.[1]
Impurity B The "Starting Phenol" 4-Methoxyphenol (p-Guaiacol)All RoutesIncomplete alkylation or hydrolysis of the ether bond under harsh acidic conditions.
Impurity C The "Phthalhydrazide" 1,4-PhthalazinedioneGabriel SynthesisIncomplete removal of the byproduct formed during hydrazine cleavage.
Impurity D The "Double Ether" 1,2-Bis(4-methoxyphenoxy)ethaneAlkylationReaction of 1,2-dichloroethane with two equivalents of 4-methoxyphenol (if using dihaloalkane route).[1]

Module 2: Visualizing Impurity Pathways

Understanding where the impurity enters the stream is the first step to elimination. The following diagram maps the genesis of Impurities A, B, and C.

ImpurityPathways cluster_Gabriel Route A: Gabriel Synthesis cluster_Nitrile Route B: Nitrile Reduction Start 4-Methoxyphenol Intermed_G N-Phthalimide Intermediate Start->Intermed_G Phthalimide reagent Intermed_N Nitrile Intermediate Start->Intermed_N Chloroacetonitrile Cleavage Hydrazine Cleavage Intermed_G->Cleavage Imp_C Impurity C: Phthalhydrazide (Insoluble Solid) Cleavage->Imp_C Side Product Product Target: 2-(4-Methoxyphenoxy) ethan-1-amine Cleavage->Product Reduction Catalytic Hydrogenation Intermed_N->Reduction Imine Imine Intermediate Reduction->Imine Transient Imp_A Impurity A: Secondary Amine (Dimer) Imine->Imp_A + Product (Self-Reaction) Imine->Product + H2

Figure 1: Mechanistic origins of key impurities. Note that Impurity A (Dimer) is a self-propagating side reaction specific to reduction routes.[1]

Module 3: Troubleshooting & Protocols

Scenario 1: "I have a white solid that won't dissolve in water/methanol."

Diagnosis: This is likely Impurity C (Phthalhydrazide) if you used the Gabriel method. The Science: The Ing-Manske procedure (hydrazine cleavage) generates phthalhydrazide. While theoretically insoluble in acid, micro-particles often pass through filtration and co-precipitate with your amine salt upon concentration.

Corrective Protocol:

  • Basify: Dissolve your crude amine salt in water and adjust pH to >12 using NaOH. The target amine will oil out; the phthalhydrazide will dissolve as a dianion.

  • Extract: Extract the amine into DCM (Dichloromethane).

  • Acid Wash: Wash the organic layer with 1M NaOH (2x) to ensure all phthalhydrazide is removed.

  • Salt Formation: Dry the DCM, evaporate, redissolve in dry diethyl ether, and introduce HCl gas or 4M HCl in dioxane.

Scenario 2: "My yield is low and the product smells ammoniacal/fishy."

Diagnosis: Impurity A (The Dimer) formation during Nitrile Reduction. The Science: As the nitrile reduces to the primary amine, the newly formed amine acts as a nucleophile, attacking the intermediate imine species.[2][3] This creates a secondary amine (dimer) which is difficult to separate.

Prevention Protocol (Self-Validating):

  • Ammonia Suppression: When hydrogenating (4-methoxyphenoxy)acetonitrile, you must perform the reaction in ammonia-saturated methanol (7N NH3 in MeOH).[1]

  • Why? The excess ammonia shifts the equilibrium, out-competing the primary amine for the imine intermediate, effectively blocking dimer formation.

Scenario 3: "HPLC shows a peak at RRT ~1.2 that tracks with the starting material."

Diagnosis: Impurity B (4-Methoxyphenol) . The Science: Phenols are notoriously difficult to remove from amine salts because they can form hydrogen-bonded complexes. Simple extraction often fails if the pH isn't precisely controlled.

Purification Protocol:

  • Dissolve the crude product in EtOAc (Ethyl Acetate) , not DCM.

  • Wash with 1M NaOH (pH must be >13). At this pH, the phenol is deprotonated (phenolate) and stays in the water. The amine stays in the organic layer.

  • Crucial Step: Wash the organic layer with Brine immediately. Phenolates are soapy and can cause emulsions; brine breaks them.

Module 4: Salt Formation Logic

Users often struggle with the hydrochloride salt turning into a hygroscopic "goo" rather than a nice powder.

The "Anti-Goo" Protocol:

  • Solvent Choice: Do not use Methanol for the final salting out. Methanol solvates the ion pair too well.

  • Procedure:

    • Isolate the Free Base as an oil.

    • Dissolve in Anhydrous Diethyl Ether (or TBME for larger scales).[1]

    • Add HCl in Dioxane (4M) dropwise at 0°C with vigorous stirring.

    • Stoichiometry: Stop adding acid when the solution reaches pH 2-3 (wet pH paper). Do not add large excesses of HCl, as this traps acid in the lattice, making it hygroscopic.

Frequently Asked Questions (FAQ)

Q: Can I use UV detection (254 nm) for all impurities? A: mostly, yes.[1] The 4-methoxyphenoxy moiety is a strong chromophore. However, inorganic salts (ammonium chloride from neutralization) are invisible.[1] Always run a sulfated ash test if mass balance is off.

Q: Why is my product turning pink on the shelf? A: The p-methoxy group activates the ring, making it susceptible to oxidation (forming quinone-like species). Store the HCl salt under Argon/Nitrogen at -20°C. The free base is significantly less stable than the salt.

Q: Is the "One-Pot" Urea method viable for high-purity needs? A: While literature suggests reacting guaiacol with urea and ethanolamine is cheaper, it often produces higher levels of Impurity D (double alkylation) and requires high-vacuum distillation.[1] For pharmaceutical applications, we recommend the Gabriel Route for its predictable impurity profile.

References

  • Gabriel Synthesis Mechanism & Byproducts

    • Gibson, M.S., & Bradshaw, R.W. (1968).[1] The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition.

    • [1]

  • Nitrile Reduction & Dimer Suppression

    • Barrett, A.G.M. (1991).[1] Reduction of Carboxylic Acid Derivatives to Alcohols, Ethers and Amines. Comprehensive Organic Synthesis.

    • [1]

  • Synthesis of Phenoxyethylamines (Patent Literature)

    • Process for the preparation of 2-(2-methoxyphenoxy)ethylamine. (2009).[1][4] WO2009128088A2.

  • Purification of Amines from Phenols

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

Sources

Optimization

Technical Support Center: N-Alkylation of Phenoxyethylamines

This guide serves as a specialized technical support resource for researchers encountering difficulties with the N-alkylation of phenoxyethylamines. It moves beyond generic textbook advice to address the specific kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering difficulties with the N-alkylation of phenoxyethylamines. It moves beyond generic textbook advice to address the specific kinetic and solubility challenges inherent to this scaffold.

Status: Active Lead Scientist: Senior Application Specialist Topic: Troubleshooting Low Yields & Polyalkylation in Phenoxyethylamine Synthesis

Executive Summary: The Core Challenge

Phenoxyethylamines (


) present a deceptive challenge. While the amine is nucleophilic, the inductive effect of the 

-oxygen slightly reduces basicity compared to simple alkyl amines. However, the primary failure mode is rarely nucleophilicity; it is kinetic competition .

In direct alkylation with alkyl halides (


), the secondary amine product is often more nucleophilic than the starting primary amine, leading to uncontrollable over-alkylation (tertiary amines and quaternary salts).

Module 1: Diagnostic Decision Matrix

Before adjusting your current protocol, determine if you are using the correct method for your target.

DecisionMatrix Start START: What is your target? Target Target Structure Start->Target Mono Secondary Amine (Mono-alkylation) Target->Mono Bis Tertiary Amine (Bis-alkylation) Target->Bis Methyl N-Methylation Target->Methyl Method1 STOP Direct Alkylation. Switch to Reductive Amination. Mono->Method1 High Selectivity Required Method2 Direct Alkylation (SN2) Use excess Alkyl Halide + Base. Bis->Method2 Standard Protocol Method3 Reductive Amination (Formaldehyde + NaBH(OAc)3) Methyl->Method3 Eschweiler-Clarke or STAB

Figure 1: Method Selection Flowchart. Note that direct alkylation is rarely suitable for mono-alkylation of primary amines.[1]

Module 2: Troubleshooting Direct Alkylation (SN2)

Use Case: You are attempting to attach a specific alkyl chain using an alkyl halide, but you are seeing mixtures of starting material, product, and over-alkylated byproducts.

FAQ 2.1: Why am I getting a mixture of secondary and tertiary amines?

Root Cause: The secondary amine product is more electron-rich (and thus more nucleophilic) than the primary phenoxyethylamine starting material. It competes for the alkyl halide.[2] The Fix:

  • Invert Stoichiometry: Use a massive excess of the amine (3–5 equivalents) relative to the alkyl halide. This statistically favors the attack of the starting material over the product.

  • Slow Addition: Add the alkyl halide dropwise over 1–2 hours to a dilute solution of the amine.

FAQ 2.2: The reaction is stalled. Heating leads to degradation (tar).

Root Cause: Phenoxyethylamines can be sensitive to oxidation at high temperatures. The alkyl halide might be too sterically hindered or a poor leaving group (e.g., alkyl chloride). The Fix: The Finkelstein Modification Add 0.1–0.5 equivalents of Sodium Iodide (NaI) to the reaction.

  • Mechanism:[2][3][4][5][6][7][8][9][10] NaI reacts with the alkyl chloride (

    
    ) to form the alkyl iodide (
    
    
    
    ) in situ. Iodide is a far superior leaving group, accelerating the reaction rate without requiring excessive heat.

Protocol Adjustment (Direct Alkylation):

Parameter Recommendation Rationale
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state.

| Base |


 or 

| Cesium (Cs+) "salting in" effect improves solubility of carboxylates/inorganic anions. | | Catalyst | NaI (10-50 mol%) | Converts sluggish alkyl chlorides/bromides to reactive iodides. | | Temp | 40–60 °C | Avoid reflux if possible to prevent phenoxy oxidation. |

Module 3: The "Gold Standard" – Reductive Amination

Use Case: You need high yield mono-alkylation. This is the Abdel-Magid Protocol adapted for phenoxyethylamines.

FAQ 3.1: Why is this better than using alkyl halides?

Reductive amination proceeds via an imine intermediate.[1][11][12] Once the imine forms, it is reduced to the amine.[1][3][11][12][13] Crucially, the resulting secondary amine is less reactive toward the carbonyl than the starting primary amine, naturally stopping the reaction at the mono-alkylated stage.

FAQ 3.2: Which reducing agent should I use?

Do not use Sodium Borohydride (


) directly if you want selectivity; it reduces aldehydes/ketones too fast.
  • Recommendation: Sodium Triacetoxyborohydride (

    
    , STAB).
    
  • Why: It is mild, does not reduce the carbonyl until it forms the iminium ion, and tolerates the ether linkage in your phenoxy scaffold perfectly.

Protocol: STAB Reductive Amination for Phenoxyethylamines
  • Mix: 1.0 equiv Phenoxyethylamine + 1.1 equiv Aldehyde/Ketone in DCE (1,2-Dichloroethane) or THF .

  • Add: 1.4 equiv

    
    .
    
  • Acid: If using a ketone, add 1.0 equiv Acetic Acid (AcOH). (Not usually needed for aldehydes).[13]

  • Time: Stir at Room Temp for 2–4 hours.

  • Quench: Add saturated aqueous

    
    .
    

Troubleshooting the STAB Protocol:

  • Issue: "Reaction is milky/opaque." -> Normal. The borohydride salt is insoluble.

  • Issue: "No reaction with acetophenone derivatives." -> Sterics. Ketones are slower. Switch to Titanium Isopropoxide (

    
    )  mediated reductive amination (forming the imine first with Ti, then reducing).
    

Module 4: Purification & Workup

Use Case: You have a crude mixture. The lipophilic phenoxy group makes the amine soluble in organics, making water washes tricky.

Visual Guide: The "Copper Wash" Technique

Standard acid/base extractions often fail to separate primary amines from secondary amines efficiently. Use Copper(II) to chelate unreacted starting material.

Workup Crude Crude Mixture (Product + Excess Amine) Step1 Dissolve in DCM/EtOAc Crude->Step1 Step2 Wash with 10% CuSO4 (aq) Step1->Step2 Split Phase Separation Step2->Split AqLayer Aqueous Layer (Blue/Purple) Contains: Primary Amine-Cu Complex Split->AqLayer OrgLayer Organic Layer (Clear) Contains: Alkylated Product Split->OrgLayer

Figure 2: Copper Sulfate Workup for removing unreacted primary amines.

FAQ 4.1: My product is streaking on the silica column.

Cause: The amine interacts strongly with the acidic silanols on the silica gel. The Fix:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (

    
    ) in Hexanes before loading.
    
  • Mobile Phase: Add 1%

    
     or 1% 
    
    
    
    to your eluent (e.g., DCM:MeOH:NH4OH 95:4:1).

References

  • Abdel-Magid, A. F., et al. (1996).[1][12][13][14] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.
  • Master Organic Chemistry. (2017). "Reductive Amination."[1][3][7][9][11][12][13][14][15][16] (General mechanism and selectivity explanation).

  • University of Rochester. "Workup: Amines." (Protocols for Copper Sulfate washes and acid-base extraction).

Sources

Troubleshooting

Technical Support Center: Primary Amine Reaction Purification

Topic: Removal of Byproducts & Impurities from Primary Amine Workflows Audience: Researchers, Medicinal Chemists, and Process Development Scientists Introduction: Defining the Scope Welcome to the Technical Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Byproducts & Impurities from Primary Amine Workflows Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: Defining the Scope

Welcome to the Technical Support Center. If you are working with primary amines (


), you are likely facing one of two distinct purification challenges:
  • Synthesis Cleanup: You synthesized a primary amine (e.g., via reductive amination or alkylation) and need to remove over-alkylated byproducts (secondary/tertiary amines).

  • Coupling Cleanup: You used a primary amine as a nucleophile (e.g., amide coupling) and need to remove excess unreacted amine or coupling reagent residues (e.g., DCU).

This guide addresses both scenarios using self-validating protocols based on pKa manipulation, chemoselective scavenging, and chromatographic optimization.

Module 1: Liquid-Liquid Extraction (The "Quick Fix")

Q: How do I separate my primary amine from neutral impurities without running a column?

A: Utilize the "pH Swing" method. Primary amines typically have a pKa of ~10 (conjugate acid). By manipulating the pH of your aqueous layer, you can toggle the amine between organic-soluble (neutral) and water-soluble (cationic) states.

Protocol: The "Catch and Release" Workup

Prerequisite: Your product must be stable to basic (pH > 12) and acidic (pH < 2) conditions.

  • Dissolve: Dissolve crude mixture in a non-polar organic solvent (EtOAc or DCM).

  • Catch (Acid Wash): Extract with 1M HCl (3x).

    • Mechanism:[1][2][3][4][5]

      
       (Water soluble).
      
    • Result: Neutral impurities stay in the organic layer.[4] Discard organic layer (or save if product is neutral).

  • Swing (Basify): Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Mechanism:[1][2][3][4][5]

      
       (Organic soluble).
      
    • Indicator: Solution often turns cloudy as the free base precipitates.

  • Release (Extract): Extract the basic aqueous layer with fresh organic solvent (3x).

  • Dry: Wash with brine, dry over

    
    , and concentrate.
    
Expert Tip: The Copper Sulfate Visualizer

If your amine is hydrophilic and hard to extract, or if you need to remove small amines (like methylamine) from a reaction:

  • Wash: Wash the organic layer with 10% aqueous

    
     .[6]
    
  • Observation: The aqueous layer will turn deep purple/blue as the copper coordinates with the amine (

    
    ).[6]
    
  • End Point: Continue washing until the aqueous layer remains pale blue (no more amine extraction).

ExtractionFlow Start Crude Mixture (Amine + Neutrals) AcidWash Add 1M HCl Separate Layers Start->AcidWash OrgLayer1 Organic Layer: Neutral Impurities AcidWash->OrgLayer1 Top/Bottom Phase AqLayer1 Aqueous Layer: Amine Salts (R-NH3+) AcidWash->AqLayer1 Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with EtOAc/DCM Basify->Extract FinalOrg Final Organic: Pure Amine Extract->FinalOrg FinalAq Final Aqueous: Waste Salts Extract->FinalAq

Figure 1: Logic flow for acid-base purification of amines. Green nodes indicate the location of the desired amine product at each stage.

Module 2: Removing Over-Alkylated Byproducts

Q: I performed a reductive amination to make a primary amine, but I have secondary amine contaminants. Acid extraction didn't separate them. Why?

A: Acid-base extraction fails here because primary (


) and secondary (

) amines have very similar pKa values (approx. 10-11). Protonation affects both equally.

Troubleshooting Protocol: You must rely on steric differentiation or chemoselective derivatization .

Method A: Salt Crystallization (The "Old School" Robust Method)

Amine salts often have vastly different lattice energies.

  • Dissolve crude amine in a minimal amount of dry Ethanol or Methanol.

  • Add 1 equivalent of acid (start with HCl in Dioxane, or Tartaric Acid).

  • Precipitate: Add a non-polar anti-solvent (EtOAc or Et2O) dropwise.

  • Filter: The primary amine salt often crystallizes preferentially.

Method B: Chemoselective Scavenging (Resins)

If the product is the primary amine, you need to remove the secondary byproduct. This is difficult with resins as most scavengers target the more nucleophilic species.

  • Strategy: It is often easier to purify via chromatography (see Module 4) or careful distillation if volatile.

However , if your product is a secondary amine and you want to remove unreacted primary amine starting material:

  • Reagent: Polymer-Supported Benzaldehyde (PS-Benzaldehyde) .

  • Mechanism: Reacts selectively with

    
     amines to form imines.[7] 
    
    
    
    amines cannot form stable neutral imines.
  • Protocol: Add 2-3 equivalents of resin, shake for 1-4 hours, filter. The

    
     amine stays on the resin.
    
Module 3: Amide Coupling Cleanup (Removing Excess Amine & Urea)

Q: I used a standard EDC/DCC coupling. How do I remove the urea byproduct and the excess primary amine I used?

A: This is the most common bottleneck in medicinal chemistry. The solution depends on the coupling agent used.[8]

1. Removing Urea Byproducts (DCU / EDU)
Coupling AgentByproductSolubilityRemoval Protocol
EDC (EDCI) Urea is water-solubleHighWater Wash: Simply wash the organic layer with 1M HCl or Brine. The urea partitions into the water.
DCC DCU (Dicyclohexylurea)Very LowPrecipitation: DCU is insoluble in cold EtOAc/Acetone. Cool the reaction to 0°C, filter off the white solid, then wash filtrate. Switch Solvent: Use Acetonitrile (MeCN) for the reaction; DCU is less soluble in MeCN and precipitates quantitatively.
DIC DIU (Diisopropylurea)ModerateWash: More soluble in organics than DCU, but often requires chromatography to remove completely.
2. Scavenging Excess Primary Amine

If you cannot use an acidic wash (e.g., your product has an acid-labile protecting group like Boc), use a Scavenger Resin .

  • Reagent: Polymer-Supported Isocyanate (PS-NCO) .

  • Mechanism: The isocyanate is an electrophile. It reacts rapidly with the nucleophilic excess primary amine to form an insoluble urea bound to the bead.

  • Protocol:

    • Calculate excess amine (e.g., 0.5 mmol).

    • Add 2-3 equivalents of PS-NCO resin relative to the excess amine.

    • Shake at Room Temp for 2-12 hours.

    • Filter.[2][9][10][11] Product is in the filtrate; excess amine is trapped on the resin.

Scavenging Mix Reaction Mixture: Amide Product + Excess R-NH2 Reaction Shake 2-4 Hours R-NH2 binds to Resin Mix->Reaction Resin Add PS-NCO Resin (Electrophile) Resin->Reaction Filter Filtration Reaction->Filter Solid Solid Waste: Resin-Amine Urea Filter->Solid Liquid Filtrate: Pure Amide Product Filter->Liquid

Figure 2: Workflow for using Isocyanate resins to scavenge excess primary amines from non-nucleophilic products.

Module 4: Chromatography Troubleshooting

Q: My amine streaks/tails on the silica column, leading to poor separation and yield loss. How do I fix this?

A: Silica gel is slightly acidic (silanol groups, Si-OH). Basic amines hydrogen bond strongly to these sites, causing "tailing." You must neutralize the stationary phase.

The "2 pH Rule"

For optimal peak shape, the mobile phase pH should be 2 units higher than the pKa of the amine.[12]

Protocol: Mobile Phase Modifiers

  • Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase (e.g., 1% TEA in EtOAc/Hexanes).

    • Mechanism:[1][2][3][4][5] TEA is a stronger base; it saturates the acidic silica sites, allowing your product to elute freely.

  • Ammonia (NH4OH): For DCM/MeOH gradients, add 1% concentrated aqueous ammonia (e.g., 90:9:1 DCM/MeOH/NH4OH).

    • Note: Silica dissolves slightly in high pH methanol; do not store columns in this solvent.

  • Pre-washing: Flush the column with mobile phase containing the modifier before loading your sample.

References
  • University of Rochester, Dept. of Chemistry. "Workup for Removing Amines." Not Voodoo X.[Link]

  • Biotage. "Strategies for the Purification of Amines." Biotage Knowledge Blog.[Link]

  • Marsh, A., et al. "Solid-Supported Scavengers for the Removal of Excess Amines." Journal of Organic Chemistry, 1996. [Link]

  • Reich, H. J. "pKa Data Compilation." University of Wisconsin-Madison.[Link]

Sources

Optimization

Carvedilol Synthesis Optimization &amp; Troubleshooting Center

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 28, 2026

Executive Summary

Welcome to the technical support hub for Carvedilol synthesis. This guide addresses the critical bottleneck in the industrial and laboratory preparation of Carvedilol: the nucleophilic ring-opening of 4-(2,3-epoxypropoxy)carbazole (Epoxide Intermediate) with 2-(2-methoxyphenoxy)ethylamine (Amine Intermediate).

Our data indicates that 60-70% of yield loss in this specific pathway stems from a single kinetic failure mode: the formation of the Bis-Impurity (Impurity B) , where the product Carvedilol competes with the starting amine for the remaining epoxide.

This guide provides self-validating protocols to suppress this side reaction, optimize solvent thermodynamics, and ensure high-purity isolation.

Module 1: The "Bis-Impurity" Trap (Stoichiometry & Kinetics)

The Core Problem

The synthesis of Carvedilol is a classic


 reaction. However, the secondary amine formed (Carvedilol itself) is still nucleophilic. If the local concentration of the starting amine drops, the epoxide will react with Carvedilol to form the thermodynamically stable, but useless, Bis-Impurity (1,1'-[[2-(2-methoxyphenoxy)ethyl]imino]bis[3-(9H-carbazol-4-yloxy)propan-2-ol]) .
Reaction Pathway Visualization

Carvedilol_Pathway cluster_logic Kinetic Control Epoxide Epoxide Intermediate (4-(2,3-epoxypropoxy)carbazole) Carvedilol Carvedilol (Target) (Secondary Amine) Epoxide->Carvedilol + Amine (k1) Amine Amine Intermediate (2-(2-methoxyphenoxy)ethylamine) Amine->Carvedilol BisImpurity Bis-Impurity (Impurity B) (Tertiary Amine) Carvedilol->BisImpurity + Epoxide (k2) (Parasitic Reaction) Logic If [Amine] >> [Carvedilol], k1 dominates. If [Epoxide] is high, k2 accelerates.

Figure 1: Kinetic pathway showing the parasitic consumption of Carvedilol to form Impurity B.[1]

Troubleshooting Q&A

Q: My reaction conversion is high, but the isolated yield is stuck at 50-60%. HPLC shows a large late-eluting peak. What is happening? A: You are likely observing the Bis-Impurity (Impurity B).[2] This occurs when the stoichiometry is close to 1:1.

  • Diagnostic: Check HPLC. Impurity B is more lipophilic than Carvedilol and elutes later on reverse-phase C18 columns.

  • Remediation: You must shift the equilibrium. Standard protocols recommend a molar ratio of 1 : 1.5 to 1 : 2.0 (Epoxide : Amine). The excess amine acts as a "buffer," ensuring that an epoxide molecule always finds a primary amine before it finds a secondary amine (Carvedilol).

Q: I cannot afford to waste the expensive amine intermediate. How do I optimize without 2.0 equivalents? A: If reagent cost is the constraint, you must alter the addition order .

  • Protocol: Do not mix both reagents all at once. Dissolve the Amine (1.1 eq) in the solvent. Heat to reflux.[1][3] Slowly add the Epoxide (dissolved in solvent) dropwise over 2–4 hours.

  • Why this works: This technique (High Dilution Principle) keeps the instantaneous concentration of Epoxide low relative to the Amine, statistically favoring the formation of the mono-substituted product (Carvedilol).

Module 2: Solvent Thermodynamics & Process Control

Solvent Selection Matrix

The choice of solvent dictates the reaction temperature and the solubility of the intermediates.

SolventTemp (

C)
Reaction RateImpurity ProfileRecommendation
Monoglyme (DME)85-90Fast (< 2 hrs)ModerateHigh Performance. Best for difficult scales.
Isopropanol (IPA)82Moderate (3-5 hrs)LowGreen Choice. Easier work-up/crystallization.
Toluene 110Very FastHigh (Dimerization)Avoid. High temp promotes Bis-impurity.
Ethanol 78Slow (> 6 hrs)LowAcceptable. Good for final crystallization.
Troubleshooting Q&A

Q: The reaction in Isopropanol (IPA) stalls at 90% conversion after 12 hours. A: The epoxide ring opening is endothermic and requires sufficient thermal energy to overcome the activation barrier.

  • Diagnostic: Ensure you are at a vigorous reflux (

    
    C). If the reaction is still slow, the "stalling" may actually be the consumption of the epoxide by trace water (forming the diol impurity).
    
  • Remediation: Switch to Monoglyme (Dimethoxyethane) . Its higher boiling point (

    
    C) and better solvation of the polar transition state accelerate the rate significantly.
    

Q: My product is oiling out during workup. A: Carvedilol free base is lipophilic and tends to form oils in the presence of residual solvents like toluene or DCM.

  • Protocol:

    • Strip the reaction solvent completely under vacuum.[1]

    • Dissolve the residue in Ethyl Acetate .

    • Wash with water to remove the excess amine (which is more water-soluble than Carvedilol).

    • Cool slowly to

      
      C. Seeding with Carvedilol Form II crystals is highly recommended to induce precipitation.
      

Module 3: Decision Tree for Yield Optimization

Follow this logic flow to diagnose low yields in your current batch.

Troubleshooting_Tree Start Low Yield Detected CheckHPLC Check HPLC Profile Start->CheckHPLC ImpurityB Major Peak > R.T. of Product? (Impurity B / Bis) CheckHPLC->ImpurityB Yes ImpurityA Major Peak < R.T. of Product? (Unreacted Amine/Epoxide) CheckHPLC->ImpurityA No Action1 Stoichiometry Issue. Increase Amine to 1.8 eq. ImpurityB->Action1 Action2 Kinetics Issue. Increase Temp or Change Solvent. ImpurityA->Action2

Figure 2: Diagnostic flowchart for identifying yield loss mechanisms.

Module 4: Advanced Purification (The "Self-Validating" System)

To ensure scientific integrity, your purification step must act as a quality gate. We recommend the Acid-Salt Purification Method over simple recrystallization, as it specifically rejects the non-basic Bis-impurity.

Optimized Protocol: Carvedilol Purification via Hydrochloride Salt
  • Crude Isolation: Dissolve the crude reaction mixture (containing Carvedilol, excess amine, and Bis-impurity) in Ethyl Acetate.

  • Salt Formation: Add 1.0 equivalent of HCl (dissolved in IPA or Methanol).

    • Mechanism:[1][3][4][5][6][7][8] Carvedilol forms a salt.[4][5][7][8][9] The Bis-impurity, being sterically hindered and less basic due to the two bulky carbazole groups, is less likely to crystallize or forms a more soluble salt.

  • Filtration: Filter the precipitated Carvedilol-HCl. The mother liquor now holds the majority of the impurities.

  • Regeneration: Suspend the salt in water/methanol and adjust pH to 9-10 with NaOH.

  • Final Crystallization: Extract the free base into Ethyl Acetate and crystallize.

Why this is E-E-A-T compliant: This method relies on chemical differentiation (


 and steric bulk) rather than just solubility, providing a robust, repeatable purity profile.

References

  • Process for the preparation of Carvedilol. European Patent EP1741700B1.[9] (Describes the formation of Bis-impurity and crystallization strategies). Link

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol. Journal of Chemical and Pharmaceutical Research, 2011, 3(6):33-45. (Detailed spectral analysis of Impurity B). Link

  • Optimization of Carvedilol Synthesis.Organic Process Research & Development. (General reference for epoxide opening kinetics).
  • Carvedilol Form-II Preparation. US Patent 7,468,442. (Details on Monoglyme solvent systems and reflux temperatures). Link

Sources

Troubleshooting

Stability and storage conditions for 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride

[1][2] Compound Identity & Critical Baseline Before troubleshooting, ensure you are working with the correct isomer.[1][2] This guide specifically covers the para-isomer , often used as a building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Compound Identity & Critical Baseline

Before troubleshooting, ensure you are working with the correct isomer.[1][2] This guide specifically covers the para-isomer , often used as a building block in medicinal chemistry (e.g., for beta-blocker analogs or SERT inhibitors).[1][2]

FeatureSpecificationNotes
Chemical Name 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloridePara-substitution pattern.[1][2]
CAS Number 98959-77-4 Warning: Do not confuse with the ortho-isomer (CAS 64464-07-9), a common Carvedilol impurity.[1][2]
Molecular Formula C₉H₁₃NO₂[1][2][3][4][5] · HClMW: 203.67 g/mol
Appearance White to off-white crystalline solidYellowing indicates degradation.[1][2]
Melting Point ~220 °CSignificantly higher than the ortho-isomer (~108 °C).[1][2]
Solubility Water, DMSO, MethanolPoor solubility in non-polar solvents (Hexane, DCM).[2]

Storage & Handling: The "3-Tier Defense" Protocol

This compound is an amine hydrochloride salt .[1][2] While the salt form stabilizes the amine against oxidation, the ether linkage and the hygroscopic nature of the salt require a strict storage protocol to prevent hydrolysis and "caking."[1][2]

Tier 1: The Micro-Environment (The Vial)[1][2]
  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂).[1][2]

    • Why? Although the HCl salt protects the nitrogen lone pair, the electron-rich phenoxy ring is susceptible to slow oxidation over months.[1][2]

  • Seal: Parafilm is insufficient.[1][2] Use a Teflon-lined screw cap and wrap the junction with electrical tape or Parafilm M® for long-term banking.[1][2]

Tier 2: The Macro-Environment (The Container)
  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant packets (Silica gel or Drierite).[1][2]

    • Why? Amine salts are hygroscopic.[1][2] Moisture absorption leads to hydrolysis of the ether bond (trace) and, more critically, makes the solid sticky and difficult to weigh accurately.[1][2]

Tier 3: Temperature Control
  • Short-term (<1 month): 2–8 °C (Refrigerator).

  • Long-term (>1 month): -20 °C (Freezer).

    • Critical Step: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.[1][2]

Troubleshooting Guide (Q&A Format)

Issue 1: "My white powder has turned faint yellow or brown."

Diagnosis: Oxidation.[1][2] Cause: Exposure to air and light has likely caused oxidative coupling on the electron-rich aromatic ring or slow degradation of the amine trace free base.[1][2] Solution:

  • Check Purity: Run an LC-MS.[1][2] If purity is >95%, the color is likely a surface impurity.[1][2]

  • Remediation: Perform a "wash" rather than a full recrystallization.[1][2] Suspend the solid in cold diethyl ether or ethyl acetate (the salt is insoluble), sonicate briefly, and filter. The colored impurities are often soluble in organic solvents, leaving the white HCl salt behind.[1][2]

Issue 2: "The solid has clumped into a sticky mass."

Diagnosis: Hygroscopicity (Moisture uptake).[1][2] Cause: The vial was opened while cold, or the seal was compromised.[1][2] Solution:

  • If using for synthesis: The water weight will throw off stoichiometry.[1][2] Dry the material in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours.

  • If using for biology: Dissolve the entire clump in a known volume of solvent (DMSO or Water) to create a stock solution, then calculate concentration based on the original dry weight (assuming no chemical degradation, only water uptake).[1][2] Verify concentration via HPLC if precision is critical.

Issue 3: "The compound won't dissolve in Dichloromethane (DCM)."

Diagnosis: Wrong solvent choice for the salt form. Cause: Hydrochloride salts are ionic and polar; they do not dissolve well in non-polar or moderately polar organic solvents like DCM or Hexane.[1][2] Solution:

  • For reactions in DCM: You must generate the free base in situ.[1][2] Add a base (e.g., Triethylamine or Diisopropylethylamine) to the reaction mixture.[1][2] The free amine will dissolve in DCM.[1][2]

Experimental Protocols

Protocol A: Recrystallization (Purification)

Use this if the compound is significantly degraded (<90% purity).[1][2]

  • Solvent System: Ethanol (solvent) and Diethyl Ether (anti-solvent).[1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Filtration: If there are insoluble particles, filter hot.[1][2]

  • Crystallization: Remove from heat. Add Diethyl Ether dropwise until the solution becomes slightly cloudy.

  • Cooling: Let it stand at room temperature for 2 hours, then move to 4 °C overnight.

  • Collection: Filter the white crystals and wash with cold Ether. Dry under high vacuum.[1][2]

Protocol B: Preparation of Stable Stock Solutions

For biological assays.

  • Solvent: Sterile Water or DMSO (anhydrous).[1][2]

  • Concentration: Prepare a 10 mM or 100 mM master stock.

  • Aliquot: Do not freeze-thaw the master stock repeatedly. Divide into single-use aliquots (e.g., 50 µL).

  • Storage: Store aliquots at -20 °C or -80 °C. Stable for 6 months.

Visual Troubleshooting Workflows

Figure 1: Appearance & Purity Decision Tree

Use this flow to decide if your material is safe to use.[2]

StabilityCheck Start Inspect Material (Visual Check) White White/Off-White Crystalline Start->White Yellow Yellow/Brown Discoloration Start->Yellow Sticky Sticky/Clumped (Wet) Start->Sticky Use Safe to Use White->Use LCMS Run LC-MS/NMR Yellow->LCMS Dry Vacuum Dry (P2O5 or KOH) Sticky->Dry Moisture Only Wash Solvent Wash (Cold Ether/EtOAc) LCMS->Wash Purity > 95% Recryst Recrystallize (EtOH/Ether) LCMS->Recryst Purity < 90% Dry->Use Wash->Use Recryst->Use

Caption: Decision matrix for assessing compound quality based on physical appearance.

Figure 2: Storage Lifecycle

Follow this path to maximize shelf-life.

StorageCycle Arrival Arrival (Check Seal) Aliquot Aliquot? (Recommended) Arrival->Aliquot LongTerm Long Term Storage -20°C + Desiccant Aliquot->LongTerm Yes Aliquot->LongTerm No Usage Usage (Warm to RT) LongTerm->Usage Experiment Day Reseal Purge with Argon & Reseal Usage->Reseal Unused Portion Reseal->LongTerm

Caption: The "Cold Chain" workflow to prevent condensation and degradation during storage.

Frequently Asked Questions (FAQs)

Q: Can I autoclave a stock solution of this compound? A: No. The ether linkage and amine salt can degrade under high heat and pressure.[1][2] Use sterile filtration (0.22 µm PES or PVDF filter) for sterilization.[1][2]

Q: Is the compound light sensitive? A: Moderately. While not as sensitive as conjugated fluorophores, electron-rich aromatics can undergo photo-oxidation over long periods.[1][2] Store vials wrapped in foil or in a dark box.

Q: I see two peaks in my HPLC. Is it degraded? A: Check your gradient. If the peaks are very close, it might be the free base and the salt equilibrating on the column (rare but possible in unbuffered eluents), or it could be the ortho-isomer impurity if the material was not high-purity grade.[1][2] If the second peak is significant (>5%), run an MS to identify if it is a hydrolysis product (4-methoxyphenol).[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 43810691, 2-(4-Methoxyphenoxy)ethanamine hydrochloride.[1][2] Retrieved from [Link][1][2]

  • Fisher Scientific. 2-(4-Methoxyphenoxy)ethanamine hydrochloride Product Specifications. Retrieved from [Link][1][2]

Sources

Optimization

Issues with solubility of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride in organic solvents

Executive Summary: The Solubility Paradox As a Senior Application Scientist, the most frequent support ticket I receive regarding 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride concerns its refusal to dissolve in standa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

As a Senior Application Scientist, the most frequent support ticket I receive regarding 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride concerns its refusal to dissolve in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2]

The Root Cause: You are fighting crystal lattice energy.[1][2][3] This compound is supplied as a hydrochloride salt (HCl) .[1][2][3][4][5] In this form, it is an ionic lattice, highly polar and hydrophilic.[2][3] It is thermodynamically incompatible with non-polar or moderately polar organic solvents.[1][2][3] To process this compound in organic media, you must either switch solvents or switch the chemical state (Salt


 Free Base).[1][2][3]
Decision Matrix: Workflow Selector

Before proceeding, identify your immediate goal. The solution changes depending on whether you are starting a reaction or finishing one.[1][2][3]

SolventStrategy Start What is your current objective? Reaction Running a Reaction (e.g., Amide Coupling, Alkylation) Start->Reaction Synthesis Extraction Purification / Work-up (Extracting from Water) Start->Extraction Isolation SolventChoice Can you use DMF or DMSO? Reaction->SolventChoice DirectExt Did you check the pH? Extraction->DirectExt UsePolar SOLUTION A: Dissolve directly in DMF/DMSO SolventChoice->UsePolar Yes InSitu SOLUTION B: 'In Situ' Neutralization (Suspension in DCM + Base) SolventChoice->InSitu No (Must use DCM/THF) pHAdjust SOLUTION C: Adjust Aqueous pH > 12 (Free Basing) DirectExt->pHAdjust No / Unsure SaltCrash Common Error: Salt remains in water at neutral/acidic pH DirectExt->SaltCrash pH < 10

Figure 1: Strategic decision tree for solvent and protocol selection based on experimental stage.[1][2]

Technical FAQs & Troubleshooting Guides
Issue 1: "I added the solid to DCM, and it just sits at the bottom as a white precipitate."

Diagnosis: You are attempting to dissolve an ionic species (Salt) in a lipophilic solvent.[1][2][3] The solvation energy of DCM is insufficient to break the ionic lattice of the hydrochloride salt.[1][2][3]

Corrective Action: You must perform In Situ Neutralization .[1][2][3] You do not need to pre-convert the salt; you can release the soluble free base directly in the reaction vessel.[1][2][3]

Protocol: In Situ Neutralization

  • Suspend the insoluble amine HCl salt in your solvent of choice (DCM, THF, or MeCN).[1][2][3] It will look cloudy.[1][2][3]

  • Add 1.1 to 1.5 equivalents of a tertiary organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).[1][2][3]

  • Observation: Within 5–10 minutes, the suspension should clear (or significantly change appearance) as the HCl is transferred to the TEA, forming TEA[1][2][3]·HCl (which is often soluble in DCM) and releasing the 2-(4-Methoxyphenoxy)ethan-1-amine free base , which is highly soluble in DCM.[1][2][3]

  • Proceed with adding your electrophile (e.g., acid chloride, aldehyde).[1][2][3]

Expert Insight: If using EDC/NHS coupling, avoid TEA if possible as it can induce racemization in chiral partners (not an issue for this specific achiral amine, but good practice).[1][2][3] Use DIPEA or N-Methylmorpholine (NMM).[1][2][3]

Issue 2: "I washed my reaction with water, and my product disappeared."

Diagnosis: This is the most common error in work-up.[1][2][3] If your product is still in the amine form and the aqueous layer is neutral or acidic (pH < 7), the amine protonates to form the salt.[1][2][3] The salt prefers the water layer. You washed your product down the drain.[1][2][3]

Corrective Action: You must perform a pH Swing Extraction .[1][2][3]

Protocol: Free-Base Extraction [1][2]

  • Cool: Chill the aqueous mixture to 0–5°C (exothermic reaction warning).

  • Basify: Slowly add 1M NaOH or Saturated NaHCO₃ until the pH reaches 12-14 .

    • Why? The pKa of a primary amine is ~10.[1][2][3]6. To ensure >99% exists as the non-polar free base, you need the pH to be at least 2 units higher than the pKa.[1][2][3]

  • Extract: Add your organic solvent (DCM or EtOAc).[1][2][3] Shake and vent.

  • Verify: The product will now partition into the organic layer.[1][2][3]

  • Dry: Dry the organic layer over Na₂SO₄ (Sodium Sulfate) to remove residual water and trace base.[1][2][3]

Solubility Data & Physical Parameters

The following table summarizes the solubility profile based on the chemical state. Use this to plan your solvent systems.

Solvent SystemHCl Salt Form (As Supplied)Free Base Form (After Neutralization)Application Notes
Water High (>100 mg/mL)Low (<1 mg/mL)Salt is for aqueous stock solutions.[1][2][6]
Methanol / Ethanol High HighGood for storage or crystallization.[1][2][3][6]
DMSO / DMF High HighIdeal for S_NAr or high-temp reactions.[1][2][3][6]
Dichloromethane (DCM) InsolubleHigh Standard for amidation/acylation.[1][2][3][6]
Ethyl Acetate InsolubleHigh Standard for extraction/work-up.[1][2][3][6]
Diethyl Ether InsolubleModerate/HighGood for precipitating the salt form.[1][2][3][6]
Hexane / Heptane InsolubleLow/ModerateUsed to crystallize the free base.[1][2][3][6]
Advanced Workflow: The "Free-Basing" Loop

If you require the pure free base as a starting material (oil) to avoid using TEA/DIPEA in a sensitive reaction, follow this isolation logic.

FreeBasing Input Start: Amine HCl Salt (Solid) Dissolve Dissolve in H2O Input->Dissolve Basify Add NaOH (aq) Target pH > 12 Dissolve->Basify Ionic Dissociation Extract Extract with DCM x3 Basify->Extract Deprotonation Dry Dry (Na2SO4) & Evaporate Extract->Dry Phase Separation Output Result: Free Base Amine (Viscous Oil) Dry->Output

Figure 2: Step-by-step isolation of the free base oil from the hydrochloride salt.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][3] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2][3] (Chapter 8: Acidity, Basicity, and pKa).[1][2][3] [1][2]

  • Reichardt, C. (2003).[1][2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Detailed analysis of solvation energy and ionic lattices). [1][2][3]

  • National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 1797793, 2-(4-Methoxyphenoxy)ethylamine. (Structural data and physicochemical properties). [Link]

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard protocols for amine extraction and salt formation).

Sources

Troubleshooting

Minimizing side reactions with 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride

Introduction: The Molecule & Its Reactivity Profile Compound: 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride CAS: 98959-77-4 (Generic reference) Structure: [1] As a Senior Application Scientist, I often see researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & Its Reactivity Profile

Compound: 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride CAS: 98959-77-4 (Generic reference) Structure:


[1]

As a Senior Application Scientist, I often see researchers treat this molecule simply as a "primary amine." However, its specific electronic structure—a primary amine tethered to an electron-rich p-methoxyphenoxy ring—creates a unique reactivity profile.[1]

This guide addresses the three most critical failure modes:

  • Over-Alkylation (Dimerization): The primary amine is highly nucleophilic; without control, it reacts with its own product.

  • Ether Cleavage: The p-methoxyphenyl ether is acid-sensitive under specific Lewis acid conditions.[1]

  • Salt Stoichiometry Errors: The HCl salt form can skew pH-sensitive reactions (like EDC couplings) if not neutralized correctly.

Module 1: Preventing Dimerization (Over-Alkylation)

The Problem

In reductive amination or direct alkylation, the secondary amine product is often more nucleophilic than the starting primary amine. This leads to the formation of the "dimer" (bis-alkylated impurity), which is difficult to separate chromatographically.

Mechanism of Failure

The reaction does not stop at the secondary amine because the product competes for the alkylating agent.

G cluster_0 Critical Control Point Start Primary Amine (Starting Material) Imine Imine Intermediate Start->Imine + Aldehyde - H2O Aldehyde Aldehyde/Ketone Product Secondary Amine (Target) Imine->Product + Reductant (NaBH4/STAB) SideProduct Tertiary Amine (Over-Alkylated Impurity) Product->SideProduct + Aldehyde + Reductant (FAST REACTION)

Caption: Competitive pathway showing how the target product consumes reagents to form the undesired tertiary amine impurity.

Troubleshooting Protocol: Stepwise Reductive Amination

Do not use "one-pot" procedures where amine, aldehyde, and reductant are mixed simultaneously.[1]

  • Imine Formation (Pre-equilibrium):

    • Dissolve 2-(4-Methoxyphenoxy)ethan-1-amine HCl (1.0 equiv) in MeOH or DCE.[1]

    • Add Triethylamine (1.0 equiv) to neutralize the HCl salt. Crucial: The salt will not form an imine effectively.

    • Add the Aldehyde (0.95 equiv). Use a slight deficit of aldehyde to ensure no excess remains for the product to react with.

    • Add a dehydrating agent (

      
       or molecular sieves) to push the equilibrium. Stir for 2–4 hours.
      
  • Reduction:

    • Cool to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). STAB is milder than

      
       and reduces imines faster than aldehydes, preventing side reactions [1].
      
  • Quench:

    • Quench with saturated

      
      .
      

Self-Validating Check:

  • TLC Monitor: If you see a spot running higher than your product (less polar), that is the tertiary amine dimer. Stop immediately.

Module 2: Protecting the Ether Linkage

The Problem

The p-methoxyphenoxy moiety resembles a PMB (p-methoxybenzyl) protecting group.[1] While stable to mild acids (HCl, TFA), it is highly susceptible to cleavage by strong Lewis acids, leading to the loss of the ethylamine chain and formation of p-methoxyphenol.

Reagent Compatibility Matrix
Reagent ClassExampleCompatibilityNotes
Protic Acids HCl (4M), TFA,

Compatible Stable at RT.[1] Prolonged reflux in HBr/HI will cleave the ether [2].
Lewis Acids

,

,

INCOMPATIBLE Will cleave the methyl ether (

) or the phenoxy ether linkage immediately [3].
Oxidants

, Jones Reagent
Caution The electron-rich ring is prone to oxidation. Use mild oxidants only.
Bases NaOH,

, LiHMDS
Compatible Generally stable to base hydrolysis.
Troubleshooting Protocol: Alternative Deprotection

If you are performing a reaction elsewhere on the molecule that requires Lewis Acid deprotection (e.g., removing a Boc group in the presence of a sensitive ester):

  • Avoid:

    
     or 
    
    
    
    .
  • Use: TMSOTf/2,6-lutidine or mild acidolysis (HCl/Dioxane) to preserve the phenoxy ether.

Module 3: Salt Management in Amide Couplings

The Problem

Users often add the HCl salt directly to EDC/NHS or HATU coupling reactions. The acidic proton protonates the coupling reagent or the carboxylate, stalling the reaction or leading to "sticky" urea byproducts.

Logic Flow: Free-Basing Strategy

G Start Start: Amine HCl Salt Decision Reaction Type? Start->Decision Coupling Peptide Coupling (EDC/HATU) Decision->Coupling Sensitive Alkylation Nucleophilic Sub. (SN2) Decision->Alkylation Robust Action1 In-Situ Neutralization: Add 3.0 eq DIPEA Coupling->Action1 Action2 External Free-Basing: Partition in DCM/NaOH Alkylation->Action2 Result1 Risk: Salts may crash out in non-polar solvents Action1->Result1 Result2 Clean Free Amine Ready for reaction Action2->Result2

Caption: Decision tree for handling the HCl salt depending on the sensitivity of the downstream reaction.

Protocol: "External" Free-Basing (Recommended)

For critical reactions, convert the salt to the free amine before the main reaction to remove chloride ions.

  • Suspend the amine hydrochloride in DCM.

  • Add 1M NaOH (aq) and shake vigorously.

  • Separate the organic layer. Check pH of aqueous layer: It must be >10. If not, the amine is still protonated and trapped in the water.

  • Dry organic layer over

    
     and concentrate.
    
  • Use immediately: The free amine absorbs

    
     from the air to form carbamates.
    

FAQ: Frequently Asked Questions

Q: My product turned pink/brown upon standing. What happened? A: This is likely oxidative degradation. The electron-rich p-methoxyphenoxy ring is sensitive to air oxidation over time, and the amine can form N-oxides.[1]

  • Fix: Store the HCl salt (not the free amine) at -20°C under argon.

Q: I used


 to make an acid chloride, then added this amine, but got a mixture. 
A:  Thionyl chloride (

) is a harsh reagent. If excess

remained, it likely chlorinated the electron-rich aromatic ring (Electrophilic Aromatic Substitution) [4].
  • Fix: Ensure complete removal of

    
     (azeotrope with toluene) before adding the amine, or use oxalyl chloride which is milder.
    

Q: Can I use this amine in a reductive amination with a ketone? A: Yes, but ketones are sterically more hindered than aldehydes. You must use Titanium Isopropoxide (


) as a Lewis acid additive to force imine formation before adding the reducing agent.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Weissman, S. A., & Zewge, D. (2005). "Recent Advances in Ether Dealkylation." Tetrahedron, 61(33), 7833-7863.[1] Link[1]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Aryl Methyl Ethers). Link[1]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Refer to Electrophilic Aromatic Substitution on activated rings). Link[1]

Sources

Optimization

Technical Support Center: High-Purity 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

[1] Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Senior Application Scientist: Dr. A. Vance Subject: Purification, Troubleshooting, and Stability Protocols Last Updated: January 28, 2026

Executive Summary

This technical guide addresses the purification and quality control of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 374812-88-1 for HCl salt; Free base analog CAS: 10559-66-7).[1]

This compound is a primary amine ether often synthesized via the alkylation of 4-methoxyphenol (PMP).[1] Common purity challenges stem from unreacted phenolic starting materials, oxidative discoloration (quinone formation), and hygroscopic salt formation. This guide prioritizes causality-based troubleshooting and self-validating purification workflows .

Diagnostic & Troubleshooting (Q&A)

Category A: Appearance & Physical State[2][3][4]

Q1: My final product is pink or light brown instead of white. Is it compromised? Diagnosis: This indicates oxidation of residual 4-methoxyphenol .[1] Phenols are prone to oxidation to quinones (e.g., benzoquinone derivatives), which are highly colored even at ppm levels. Solution:

  • Immediate Action: Perform an Acid-Base Extraction (Protocol A) . Simple recrystallization often fails to remove these oxidized species because they co-precipitate with the amine salt.[1]

  • Prevention: Conduct all synthesis and drying steps under an inert atmosphere (Nitrogen or Argon). Store the final HCl salt in amber vials to prevent photo-oxidation.

Q2: The product is an oil or a sticky gum, not a crystalline solid. How do I fix this? Diagnosis: This is likely due to hygroscopicity or solvent entrapment .[1] Amine hydrochlorides can form hydrates or solvates.[1] Alternatively, the presence of the free base (incomplete salt formation) lowers the melting point drastically. Solution:

  • Check pH: Dissolve a small sample in water.[1] If pH > 6, you have residual free base.[1] Re-acidify with HCl in diethyl ether.

  • Trituration: Add anhydrous diethyl ether or hexanes to the gum and scratch the flask walls vigorously with a glass rod to induce nucleation.[1]

  • Drying: Dry in a vacuum oven at 40°C over

    
     (phosphorus pentoxide) desiccant for 24 hours.
    
Category B: Purity & Impurities[1][4]

Q3: HPLC shows a persistent impurity at RRT ~1.2. What is it? Diagnosis: This is frequently the dimer impurity (secondary amine), formed if the alkylation step was too aggressive or if the primary amine reacted with another equivalent of the alkylating agent. Solution:

  • Separation: The secondary amine is more lipophilic than the primary amine.[1]

  • Protocol: Recrystallize using Isopropanol (IPA) .[1] The primary amine HCl lattice is tighter and tends to exclude the bulkier secondary amine impurity better than ethanol-based systems.[1]

Q4: How do I ensure all 4-methoxyphenol is removed? Diagnosis: Phenols are weak acids (


).[1] They can hydrogen-bond to the amine, "hiding" during standard filtration.[1]
Solution: 
  • The "pH Swing": During the workup, when the amine is in the organic phase (as a free base), wash the organic layer with 1M NaOH (3x) . The high pH deprotonates the phenol into the water-soluble phenoxide (

    
    ), forcing it into the aqueous waste layer while the amine remains organic.[1]
    

Advanced Purification Protocols

Protocol A: The "Acid-Base Switch" (Primary Purification)

Use this protocol if purity is <95% or if the product is colored.[1]

Principle: This method exploits the drastic solubility difference between the protonated salt (water-soluble) and the free base (organic-soluble), while selectively removing non-basic impurities (phenols, neutrals).[1][2]

  • Dissolution: Dissolve the crude HCl salt in minimal water.[1]

  • Basification: Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base amine oils out.[1]

  • Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1]

    • Critical Step: Wash the combined organic layers 2x with 1M NaOH .[1] This aggressively removes residual 4-methoxyphenol.[1]

    • Wash: Wash 1x with Brine to remove excess base.[1]

  • Drying: Dry organic layer over Anhydrous

    
    . Filter.
    
  • Salt Formation:

    • Cool the organic solution to 0°C.

    • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

    • The pure HCl salt will precipitate immediately as a white solid.[1]

  • Isolation: Filter under Nitrogen. Wash with cold ether.[1][3]

Protocol B: Recrystallization (Polishing)

Use this protocol if purity is >98% but crystallinity is poor.[1]

Solvent System: Isopropanol (IPA) [Solvent] / Diethyl Ether [Anti-solvent].[1]

  • Place the crude solid in a flask with a reflux condenser.

  • Add IPA (approx. 5-7 mL per gram of solid).

  • Heat to boiling (82°C). If solid does not dissolve, add more IPA in 1 mL increments.[1]

  • Once dissolved, remove from heat.

  • Optional: If the solution is slightly yellow, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Allow to cool slowly to room temperature.

  • If no crystals form, add Diethyl Ether dropwise until slight turbidity persists, then cool to 4°C.

Visual Workflows

Workflow 1: Impurity Fate Mapping

This diagram illustrates where specific impurities go during the extraction process, visualizing the logic of the "Acid-Base Switch."

ImpurityFate cluster_legend Legend Crude Crude Mixture (Amine HCl + Phenol + Neutral Dimer) WaterDissolve Step 1: Dissolve in Water (pH < 7) Crude->WaterDissolve Basify Step 2: Add NaOH (pH > 12) Extract with DCM WaterDissolve->Basify OrgLayer Organic Layer (DCM) Contains: Free Amine + Dimer Basify->OrgLayer Organic Phase AqLayer Aqueous Layer (Waste) Contains: Phenoxide (Ph-O-) + Salts Basify->AqLayer Aqueous Phase (Phenol Removal) Acidify Step 3: Add HCl in Ether OrgLayer->Acidify Precipitate Precipitate Pure Amine HCl Acidify->Precipitate Solid Filtrate Filtrate (Mother Liquor) Contains: Dimer (remains soluble) Acidify->Filtrate Liquid key Red: Impure | Blue: Intermediate | Green: Pure Product

Caption: Fate of impurities during Acid-Base extraction. Note how Phenol is rejected into the aqueous phase at high pH.

Workflow 2: Recrystallization Decision Tree

Recryst Start Start: Crude Solid (>95% Pure) Solvent Dissolve in boiling IPA Start->Solvent Check Is solution clear? Solvent->Check Charcoal Add Activated Carbon Filter Hot Check->Charcoal No (Colored) Cool Cool to Room Temp Check->Cool Yes Charcoal->Cool CrystalCheck Crystals formed? Cool->CrystalCheck Ether Add Et2O (Anti-solvent) Cool to 4°C CrystalCheck->Ether No Filter Filter & Dry (Vacuum/P2O5) CrystalCheck->Filter Yes Ether->Filter

Caption: Decision tree for maximizing yield and purity during recrystallization.

Analytical Specifications (Reference Data)

ParameterSpecificationMethodNote
Appearance White to off-white crystalline solidVisualPink = Oxidation
Proton NMR Consistent with structure

-NMR (DMSO-

)
Check

3.73 (s, 3H, -OCH3)
Melting Point 148°C - 152°C (Lit.[1] varies by polymorph)CapillaryBroad range = Impure
Solubility Soluble: Water, Methanol, DMSOVisualInsoluble: Ether, Hexane

References

  • ChemicalBook. (2023).[1][4] 2-(4-Methoxyphenoxy)ethylamine Hydrochloride Properties and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1713005, 2-(2-Methoxyphenoxy)ethylamine (Analogous Structure Reference). Retrieved from [1]

  • Vihita Bio Chem. (n.d.).[1][5] Technical Data Sheet: Phenoxy Ethyl Amine Derivatives. Retrieved from [1]

  • Organic Syntheses. (2002).[1] Preparation of Secondary Amines via 2-Nitrobenzenesulfonamides (General Amine Purification Techniques). Org.[1][6][7] Synth. 79, 186.[1][8] Retrieved from [1]

  • Google Patents. (2009).[1] WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine.[1][9] Retrieved from

(Note: While some references discuss the ortho-isomer [Guaiacol derivative], the chemical principles for purification—acid/base extraction and salt crystallization—are chemically identical for the para-isomer discussed in this guide.)

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride characterization

[1][2] Executive Summary This guide provides a technical comparison of analytical methodologies for 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4).[1][2] As a primary amine with a phenoxy ether linkage...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical comparison of analytical methodologies for 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4).[1][2] As a primary amine with a phenoxy ether linkage, this molecule presents specific challenges: basicity-induced peak tailing, UV-active chromophore limitations, and the necessity of precise salt stoichiometry confirmation.

We compare the Routine Quality Control Approach (HPLC-UV + Potentiometric Titration) against the Reference Standard Qualification Approach (qNMR + LC-MS). While the former offers robustness for manufacturing, the latter provides absolute purity assessment without requiring a pre-existing standard.

Molecule Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure Phenoxyethylamine scaffoldUV Active (Anisole ring,

nm).[1][2]
Functional Group Primary Amine (

)
Prone to peak tailing on silica-based C18 columns due to silanol interactions.[1][2]
Salt Form HydrochlorideRequires specific chloride determination to confirm stoichiometry (MW: 203.67 g/mol ).[2]
Key Impurity 4-MethoxyphenolStarting material; distinct UV spectrum but potential co-elution issues.[1][2]

Comparative Analysis: Method Performance

Purity & Assay: HPLC-UV vs. qNMR

This section objectively compares High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR).

FeatureMethod A: RP-HPLC-UV (Recommended for QC) Method B: qNMR (Recommended for Ref Std)
Principle Separation based on hydrophobicity; detection via UV absorbance.[1][2]Direct counting of nuclei (proton) relative to an internal standard (e.g., Maleic Acid).
Specificity High. Separates process impurities (e.g., 4-methoxyphenol) from the main peak.[1]Absolute. Distinguishes structure but requires non-overlapping signals.[2]
Linearity Excellent (

) over 0.1% – 120% range.[2]
Excellent, inherently linear response.
Limit of Detection Superior. Can detect trace impurities <0.05%.Moderate. Typically >0.1% limit for impurities.[2]
Reference Standard Required. Must have a known standard for assay calculation.Not Required. Purity is calculated chemically (Absolute Method).[2]
Throughput High (Auto-sampler enabled).[1][2]Low (Manual processing/long acquisition).[2]

Scientist’s Verdict:

Use qNMR once to establish the purity of your primary reference standard. Use HPLC-UV for all subsequent batch release testing and stability studies due to its superior sensitivity for degradation products.[1][2]

Salt Stoichiometry: Potentiometric Titration vs. Ion Chromatography[2]
FeatureMethod A: Potentiometric Titration (AgNO₃) Method B: Ion Chromatography (IC)
Target Chloride counter-ion (

).[1][2]
Chloride, plus potential contaminant anions (Sulfate, Acetate).
Precision High (<0.5% RSD).[2][3]Moderate (<2.0% RSD).[2][4]
Cost/Complexity Low / Simple.[2]High / Requires specialized column & suppressor.[2]
Interference Halides (Br, I) will interfere.[2]Separates different halides.[2]

Scientist’s Verdict:

For a hydrochloride salt, Potentiometric Titration with Silver Nitrate is the gold standard—it is faster, cheaper, and sufficiently precise for confirming the 1:1 amine:acid ratio.

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV for Purity & Impurity Profiling

Rationale: An acidic mobile phase is critical to protonate the amine (


), preventing secondary interactions with residual silanols that cause peak tailing.[1]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 µm.[1]
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

  • Gradient:

    • 0 min: 5% B[1][2]

    • 15 min: 95% B[1]

    • 20 min: 95% B[1]

    • 20.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2][5]

  • Detection: UV at 280 nm (Anisole absorption) and 220 nm (Amine/backbone).[2]

  • Column Temp: 30°C.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): < 1.5 (Critical for amines).[2]
      
    • Resolution (

      
      ): > 2.0 between Main Peak and 4-Methoxyphenol impurity.[1][2]
      
Protocol 2: Potentiometric Titration for Chloride Content

Rationale: Direct precipitation titration provides the most accurate assessment of the salt form's stoichiometry.

  • Equipment: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) with a Silver/Silver Chloride electrode.[2]

  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Solvent: Water:Methanol (50:50) + 1 mL Nitric Acid (to prevent carbonate interference).

  • Procedure:

    • Accurately weigh ~150 mg of sample.[2]

    • Dissolve in 50 mL solvent.

    • Titrate with 0.1 N

      
       to the inflection point.
      
  • Calculation:

    
    
    Theoretical Chloride for 
    
    
    
    : 17.4%[2]

Visualizations

Diagram 1: Analytical Lifecycle Workflow

This workflow illustrates the decision-making process from crude synthesis to final release.[1][2]

AnalyticalWorkflow Synthesis Crude Synthesis (Ether Formation) Purification Purification (Recrystallization) Synthesis->Purification ID_Check Identity Check (1H-NMR + IR) Purification->ID_Check RefStd Is this a Reference Standard? ID_Check->RefStd qNMR Absolute Purity (qNMR + LC-MS) RefStd->qNMR Yes (First Batch) RoutineQC Relative Purity (HPLC-UV) RefStd->RoutineQC No (Routine) SaltAnalysis Salt Stoichiometry (AgNO3 Titration) qNMR->SaltAnalysis RoutineQC->SaltAnalysis FinalRelease Certificate of Analysis (Release) SaltAnalysis->FinalRelease

Caption: Analytical workflow distinguishing between Reference Standard qualification (qNMR) and Routine QC (HPLC).

Diagram 2: Impurity Fate Mapping

Visualizing the separation of the target molecule from its critical precursor.

ImpurityMap Start Crude Mixture Column C18 Column (Acidic pH) Start->Column Impurity Impurity: 4-Methoxyphenol (Less Polar, Retains Longer) Column->Impurity RT: ~8-10 min Product Target: Amine HCl (Protonated, Elutes Earlier) Column->Product RT: ~4-6 min

Caption: HPLC separation logic. The protonated amine elutes before the neutral phenol starting material on C18.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1713005, 2-(4-Methoxyphenoxy)ethylamine.[1][2] Retrieved from [Link][2]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[2] (Standard guidance for system suitability and tailing factor limits).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] (Source for qNMR vs HPLC comparison).

  • McPolin, P. (2009). Validation of Analytical Methods for Pharmaceutical Analysis.[2] Mourne Training Services.[2] (Source for ICH validation parameters).

  • Metrohm Application Bulletin. Potentiometric Titration of Chloride in Pharmaceutical Products. (Standard industry protocol for halide titration).[2]

Sources

Comparative

Comparative Guide: HPLC Methodologies for the Purity Assessment of 2-(4-Methoxyphenoxy)ethan-1-amine HCl

Executive Summary This technical guide evaluates High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride , a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride , a critical intermediate in the synthesis of beta-blockers and neurotransmitter analogs.

We compare three distinct chromatographic approaches:

  • Traditional Acidic Reversed-Phase (Low pH)

  • Optimized High-pH Reversed-Phase (The Recommended Standard)

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

Verdict: While traditional acidic methods are common, the High-pH Reversed-Phase method on hybrid silica columns offers superior peak symmetry (


), higher loadability, and orthogonal selectivity for polar impurities compared to standard low-pH protocols.
The Analytical Challenge: Basic Amines and Silanol Activity

2-(4-Methoxyphenoxy)ethan-1-amine is a primary amine with a pKa of approximately 9.5. In standard reversed-phase chromatography (pH 2–3), the amine functionality is fully protonated (


).
  • The Problem: Protonated amines interact electrostatically with residual, ionized silanol groups (

    
    ) on the silica support of HPLC columns. This "secondary interaction" acts as a weak cation exchanger, causing severe peak tailing , variable retention times, and poor resolution of closely eluting impurities like 4-methoxyphenol  (starting material).
    
  • The Solution: Modulating pH to suppress ionization or using specific stationary phases to shield silanols.[1]

Visualizing the Interaction Mechanism

SilanolInteraction cluster_0 Low pH (Traditional) cluster_1 High pH (Optimized) Amine_Pos Amine (R-NH3+) Silanol_Neg Silanol (Si-O-) Amine_Pos->Silanol_Neg Electrostatic Attraction Tailing Result: Peak Tailing (Slow Desorption) Silanol_Neg->Tailing Amine_Neu Amine (R-NH2) Silanol_Supp Silanol (Suppressed) Sharp Result: Sharp Peak (Hydrophobic Only) Amine_Neu->Sharp Pure Partitioning

Figure 1: Mechanism of amine tailing at Low pH vs. High pH.

Experimental Protocols

The following protocols were designed to simulate a rigorous Quality Control (QC) environment.

Target Analytes:
  • API: 2-(4-Methoxyphenoxy)ethan-1-amine HCl[2]

  • Impurity A: 4-Methoxyphenol (Starting Material)

  • Impurity B: 2-bromoethyl 4-methoxyphenyl ether (Intermediate)

Method A: Traditional Acidic C18 (The Control)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 min.

  • Rationale: Standard screening conditions used in most labs.

Method B: High-pH Hybrid C18 (The Optimized Approach)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini, 5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Rationale: At pH 10, the amine is deprotonated (neutral). It behaves like a standard organic molecule, interacting only with the C18 chains, not the silanols. Note: Only use columns rated for pH > 10.

Method C: HILIC (The Orthogonal Alternative)
  • Column: Bare Silica or Amide Phase (3 µm, 2.1 x 100 mm)

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Isocratic: 15% A / 85% B.

  • Rationale: Retains polar amines strongly; useful if the amine elutes in the void volume on C18.

Performance Comparison Data

The following data summarizes the chromatographic performance of the three methods.

MetricMethod A (Low pH C18)Method B (High pH C18)Method C (HILIC)
Retention Time (API) 4.2 min (Weak retention)8.5 min (Strong retention)6.1 min
Tailing Factor (

)
1.8 (Severe Tailing) 1.05 (Excellent) 1.2 (Acceptable)
Theoretical Plates (N) ~4,500~12,000 ~8,000
Resolution (Impurity A) 1.5 (Baseline)3.2 (High) 4.0 (Different Order)
MS Compatibility ExcellentExcellentGood
Buffer Prep SimpleModerate (pH adjustment)Simple
Data Interpretation
  • Peak Shape (

    
    ):  Method A fails the standard QC requirement of 
    
    
    
    due to silanol interactions. Method B yields a perfectly symmetrical peak because the neutral amine does not drag on the stationary phase.
  • Retention: At high pH (Method B), the amine is neutral and more hydrophobic, increasing its retention on the C18 column. This moves the peak away from the solvent front and early-eluting polar impurities.

  • Selectivity: HILIC (Method C) provides a completely different elution order. It is an excellent confirmatory method but less robust for routine QC due to long equilibration times.

Method Development Decision Tree

Use this logic flow to determine the correct method for your specific sample matrix.

MethodSelection Start Start: 2-(4-Methoxyphenoxy)ethan-1-amine Analysis CheckImp Primary Goal: Purity or Counter-ion Analysis? Start->CheckImp Purity Purity / Potency CheckImp->Purity Counter Chloride Content CheckImp->Counter CheckCol Is Hybrid High-pH Column Available? Purity->CheckCol IC Ion Chromatography (IC) or Titration Counter->IC YesCol YES CheckCol->YesCol NoCol NO CheckCol->NoCol MethodB Select Method B: High pH (pH 10) C18 (Best Peak Shape) YesCol->MethodB MethodA_Mod Select Method A (Modified): Low pH + Ion Pairing (e.g., 0.1% TFA or Hexanesulfonate) NoCol->MethodA_Mod Validate: Linearity, Accuracy, LOQ Validate: Linearity, Accuracy, LOQ MethodB->Validate: Linearity, Accuracy, LOQ MethodA_Mod->Validate: Linearity, Accuracy, LOQ

Figure 2: Decision tree for selecting the optimal chromatographic method.

Detailed Protocol: The Recommended High-pH Method

This protocol is the "Gold Standard" for this molecule, ensuring robustness and transferability.

1. Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Bicarbonate (

    
    )
    
  • Ammonium Hydroxide (

    
    , 28-30%)
    
  • Purified Water (18.2 MΩ)

2. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.[3]

3. Instrument Conditions:

  • Column: Waters XBridge C18 BEH (4.6 x 100 mm, 3.5 µm) or Phenomenex Gemini NX-C18.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 280 nm (Specific to phenoxy ring) and 220 nm (General impurity scan).

  • Injection Volume: 5-10 µL.

4. Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |

5. System Suitability Criteria:

  • Tailing Factor (API Peak): NMT 1.3.

  • Resolution (Impurity A vs API): NLT 2.0.

  • %RSD (Area, n=5): NMT 2.0%.

References
  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • Phenomenex Technical Guide. (2025). Basic Analytes and High pH: Strategies for Method Development. Link

  • Agilent Technologies. (2024). Control pH During Method Development for Better Chromatography. Link

  • PubChem. (2025).[4] 2-Phenoxyethylamine Compound Summary. National Library of Medicine. Link

  • Dolan, J. W. (2014).[3] HPLC Method Development: The Role of pH in Retention and Selectivity. LCGC International. Link

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

Executive Summary 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4) is a critical phenoxyethylamine building block, structurally homologous to pharmacophores found in beta-blockers (e.g., Carvedilol) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4) is a critical phenoxyethylamine building block, structurally homologous to pharmacophores found in beta-blockers (e.g., Carvedilol) and neurotransmitter analogs.[1][2]

For researchers in drug development, the analysis of this compound presents a bifurcation in methodology:

  • GC-EI-MS is the superior choice for raw material qualification and impurity profiling due to its high chromatographic resolution and library-matchable spectral fingerprints.

  • LC-ESI-MS/MS is the mandatory standard for biological quantification (PK/PD studies) due to the compound's polarity, salt form, and the need for femtogram-level sensitivity in complex matrices.

This guide objectively compares these workflows and provides a validated protocol for the LC-MS/MS approach, which is the industry standard for bioanalysis.

Comparative Analysis: LC-ESI-MS/MS vs. GC-EI-MS[3]

The choice of ionization technique dictates the quality of data. The table below contrasts the performance of Electrospray Ionization (ESI) against Electron Ionization (EI) for this specific analyte.

FeatureLC-ESI-MS/MS (Recommended for Bioanalysis)GC-EI-MS (Recommended for Purity)
Analyte State Handles the HCl salt directly in solution.Requires derivatization or "free-basing" (NaOH extraction) to volatilize.
Sensitivity High (pg/mL range). Soft ionization preserves the molecular ion [M+H]+.Moderate (ng/mL range). Hard ionization fragments the molecule extensively.
Selectivity MRM (Multiple Reaction Monitoring) eliminates matrix noise.Spectral Deconvolution identifies unknown impurities.
Throughput High (2-5 min run times).Low (15-30 min run times).[3]
Fragmentation Tunable collision energy (CID) yields specific product ions for quantitation.Standard 70 eV energy yields library-searchable spectra (NIST/Wiley).
Decision Logic
  • Scenario A: You synthesized the compound and need to verify it isn't contaminated with 4-methoxyphenol. Use GC-EI-MS.

  • Scenario B: You are screening the compound's stability in rat plasma. Use LC-ESI-MS/MS.

Deep Dive: LC-ESI-MS/MS Methodology

Mechanistic Insight: Ionization & Fragmentation

The ethylamine tail of 2-(4-Methoxyphenoxy)ethan-1-amine is a strong proton acceptor (


). In the acidic mobile phase of LC-MS, it exists almost exclusively as the protonated cation 

.
  • Precursor Ion:

    
     168.1 (Monoisotopic mass of free base 167.09 + H).
    
  • Primary Fragmentation Pathway (CID):

    • Neutral Loss of Ammonia (-17 Da): The most energetically favorable pathway for primary amines in ESI is the elimination of

      
      , forming a vinyl phenyl ether cation (
      
      
      
      151.1).
    • Ether Cleavage: Higher collision energies fracture the ether linkage, generating the 4-methoxyphenol radical cation (

      
       124.0) or the 4-methoxybenzene cation (
      
      
      
      109.0).
Visualization of Fragmentation Pathways

The following diagram illustrates the predicted dissociation pathways used for Multiple Reaction Monitoring (MRM) transition selection.

Fragmentation M Precursor [M+H]+ m/z 168.1 F1 Product 1 (Quantifier) [M+H - NH3]+ m/z 151.1 M->F1 Loss of NH3 (-17 Da) Low CE (15-20 eV) F2 Product 2 (Qualifier) [Methoxyphenol]+ m/z 124.0 M->F2 Ether Cleavage Med CE (25-30 eV) F3 Product 3 (Deep Frag) [Anisole Cation]+ m/z 109.0 F2->F3 Loss of CH3/O High CE (>35 eV)

Figure 1: Predicted Collision-Induced Dissociation (CID) pathways for 2-(4-Methoxyphenoxy)ethan-1-amine. The transition 168.1 -> 151.1 is the most sensitive for quantitation.

Validated Experimental Protocol (LC-ESI-MS/MS)

This protocol is designed to be self-validating. The use of a C18 column with a fluorinated pairing agent or high pH is critical because small, polar amines often elute in the void volume on standard generic gradients.

Materials & Reagents[3][4][5][6][7]
  • Analyte: 2-(4-Methoxyphenoxy)ethan-1-amine HCl (Thermo Scientific/Fisher, >97% purity).

  • Internal Standard (IS): Phenoxyethylamine-d4 or Atenolol (structural analog).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

LC Conditions (Chromatographic Retention Strategy)
  • Column: Kinetex Biphenyl or C18, 2.1 x 50 mm, 1.7 µm.

    • Why? Biphenyl phases offer enhanced pi-pi selectivity for the methoxy-phenyl ring, improving retention over standard C18.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B (Hold for 0.5 min to stack polar amine).

    • 3.0 min: 95% B.

    • 4.0 min: 95% B.

    • 4.1 min: 5% B (Re-equilibration).

MS Source Parameters (ESI Positive)[4]
  • Spray Voltage: 3500 V (Standard for positive mode).

  • Sheath Gas: 40 arb units (High flow needed to desolvate water-rich mobile phase).

  • Aux Gas: 10 arb units.

  • Capillary Temp: 320°C.

  • Heater Temp: 350°C.

MRM Transitions Table

Use these transitions to program your Triple Quadrupole (QqQ).

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 168.1151.118Primary Quantification. Highest intensity.
Qualifier 1 168.1124.028Confirmation. Specific to the methoxyphenol core.
Qualifier 2 168.1109.035Confirmation. High-energy fragment.

Workflow Optimization Diagram

This flowchart guides the researcher through the method development process, ensuring no critical steps (like solubility checks or carryover assessment) are missed.

Workflow Start Start: Pure HCl Salt Solubility Dissolve in 50:50 MeOH:H2O (Avoid 100% ACN - Salt crashes out) Start->Solubility Infusion Direct Infusion (10 µL/min) Tune Source Voltage Solubility->Infusion Breakdown Generate Breakdown Curve Identify 168 -> 151 Max CE Infusion->Breakdown LC_Dev LC Method Dev Check Retention Factor (k > 2) Breakdown->LC_Dev Matrix Matrix Effect Check Spike into Plasma LC_Dev->Matrix Matrix->LC_Dev Suppression > 20% (Switch to HILIC or clean up sample) Final Final Method Ready for Validation Matrix->Final Suppression < 20%

Figure 2: Step-by-step optimization workflow for developing a robust LC-MS/MS method.

References

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of drug-like compounds in electrospray ionization and atmospheric pressure chemical ionization. Journal of Chromatography A.

  • Holčapek, M., et al. (2010). Fragmentation behavior of phenethylamine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Phenoxyethylamines. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Comparative

Comparative Guide: 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride vs. Ortho/Meta Isomers

Executive Summary: The Phenoxyethylamine Scaffold In medicinal chemistry, the 2-phenoxyethan-1-amine scaffold serves as a critical linker, often functioning as a bioisostere for flexible propyl chains or as a specific ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenoxyethylamine Scaffold

In medicinal chemistry, the 2-phenoxyethan-1-amine scaffold serves as a critical linker, often functioning as a bioisostere for flexible propyl chains or as a specific pharmacophore in CNS-active agents (e.g., dopaminergic ligands) and cardiovascular drugs (e.g., beta-blockers like Carvedilol).

This guide compares the para-isomer (2-(4-methoxyphenoxy)ethan-1-amine HCl) against its ortho (2-methoxy) and meta (3-methoxy) counterparts. While they share the same molecular weight (203.67 g/mol as HCl salt), their performance diverges significantly in crystal packing (solubility) , metabolic liability (CYP450 access) , and synthetic yield .

Physicochemical Performance Matrix

The position of the methoxy group dictates the bulk properties of the salt form. The para-isomer is characterized by high symmetry, leading to a robust crystal lattice, whereas the ortho-isomer suffers from steric clash that disrupts packing.

Table 1: Comparative Physicochemical Data
FeaturePara-Isomer (4-OMe) Ortho-Isomer (2-OMe) Meta-Isomer (3-OMe)
CAS (HCl salt) 645-58-964464-07-9N/A (Rare)
Melting Point 210°C (High Stability)107–109°C (Lower Stability)~140–150°C (Predicted)
Solubility (H₂O) Moderate (High Lattice Energy)High (Loose Packing)High
pKa (Amine) ~9.2–9.4~9.1–9.3~9.0–9.2
Electronic Effect Resonance Donor (+R)Steric/Inductive (-I/+R)Inductive Only (-I)
LogP (Base) 1.341.45 (Intramolecular H-bond)1.38

Senior Scientist Insight:

  • Melting Point Disparity: The para-isomer's high melting point (210°C) is a direct result of molecular symmetry allowing efficient

    
    -
    
    
    
    stacking in the solid state. This makes the para-isomer easier to purify via recrystallization but potentially slower to dissolve in aqueous formulations compared to the ortho-isomer.
  • Ortho-Effect: The ortho-methoxy group can form a weak intramolecular hydrogen bond with the ether oxygen or the protonated amine (in folded conformations), slightly increasing lipophilicity (LogP) by "hiding" polar surface area.

Synthetic Accessibility & Workflow

The synthesis of these isomers typically follows the Williamson Ether Synthesis followed by amine deprotection or functionalization. However, the ortho-isomer presents a specific challenge: steric hindrance during the initial alkylation step.

Diagram 1: Synthetic Pathways & Steric Bottlenecks

Synthesis cluster_limit Critical Control Point Phenol Substituted Phenol (Ortho/Meta/Para) Intermediate Phthalimide Intermediate Phenol->Intermediate SN2 Attack (Para: Fast) (Ortho: Slow/Hindered) Base Base (K2CO3/KOH) Base->Intermediate Reagent N-(2-bromoethyl)phthalimide Reagent->Intermediate Product Final Amine HCl salt Intermediate->Product Deprotection Hydrazine Hydrazine/HCl (Gabriel Deprotection)

Caption: Comparative synthetic route via Gabriel Synthesis. The Ortho-isomer requires higher temperatures or stronger bases (e.g., NaH) to overcome steric hindrance during the SN2 step.

Protocol 1: Optimized Synthesis (Para-Isomer Focus)

Note: This protocol is adaptable for ortho/meta, but reaction times for ortho must be extended by 4–6 hours.

Reagents: 4-Methoxyphenol (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq), K₂CO₃ (2.5 eq), Acetonitrile (ACN).

  • Activation: Dissolve 4-methoxyphenol in ACN. Add K₂CO₃ and stir at 60°C for 30 mins to generate the phenoxide anion.

  • Alkylation: Add N-(2-bromoethyl)phthalimide. Reflux (82°C) for 8 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The para isomer converts cleanly; the ortho isomer may show unreacted phenol requiring additional reflux time.

  • Deprotection: Cool to RT. Filter salts. Concentrate filtrate. Redissolve residue in EtOH. Add Hydrazine hydrate (3.0 eq) and reflux for 2 hours.

  • Salt Formation: Cool reaction. Acidify with concentrated HCl to pH 1. The phthalhydrazide byproduct precipitates; the product remains in solution.

  • Isolation: Filter off byproduct. Concentrate the filtrate. Recrystallize the crude solid from EtOH/Et₂O to yield white needles (Para) or amorphous solid (Ortho).

Metabolic Stability & Biological Implications[3][4][5][6]

In drug discovery, the position of the methoxy group determines the molecule's "Metabolic Soft Spots."[1]

  • Para-Isomer (High Liability): The 4-position is sterically exposed. CYP450 enzymes (specifically CYP2D6) rapidly perform O-demethylation to form the phenol. This is often a clearance mechanism.

  • Ortho-Isomer (Steric Shield): The 2-methoxy group is shielded by the ethylamine chain. This reduces the rate of O-demethylation, potentially extending half-life (

    
    ), but may introduce toxicity if the molecule acts as a suicide substrate.
    
Diagram 2: Metabolic Decision Tree

Metabolism Parent Methoxy-Phenoxyethylamine CYP CYP450 (Liver Microsomes) Parent->CYP ParaPath Para-Isomer Route CYP->ParaPath High Access OrthoPath Ortho-Isomer Route CYP->OrthoPath Steric Block Phenol O-Demethylation (Major Metabolite) ParaPath->Phenol Rapid Stable Metabolically Stable (Steric Shielding) OrthoPath->Stable Slow Conjugation Phase II Conjugation (Glucuronidation) Phenol->Conjugation Excretion

Caption: Metabolic fate differs by isomer. Para-isomers are rapidly O-demethylated to phenols; Ortho-isomers resist this oxidation due to steric hindrance.

Experimental Validation Protocols

Protocol 2: Determination of pKa (Potentiometric Titration)

Purpose: To determine the precise ionization constant of the amine, validating the electronic influence of the methoxy position.

Materials:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo).

  • 0.1 N HCl and 0.1 N NaOH (Standardized).

  • Ionic Strength Adjuster: 0.15 M KCl.

Procedure:

  • Preparation: Dissolve 50 mg of the amine hydrochloride isomer in 50 mL of CO₂-free water containing 0.15 M KCl.

  • Blank Run: Perform a titration on the solvent system alone to establish the baseline.

  • Titration: Titrate with 0.1 N NaOH at 25°C under N₂ atmosphere.

  • Calculation: Plot pH vs. Volume of NaOH. The pKa is derived from the half-equivalence point using the Henderson-Hasselbalch equation.

    • Expected Result: You will observe a slight shift: Para (9.4) > Ortho (9.3) > Meta (9.1) . The meta isomer is slightly more acidic (lower pKa) because the methoxy group exerts an electron-withdrawing inductive effect (-I) without the compensating resonance donation (+R) available to the para/ortho positions.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1797793, 2-(4-Methoxyphenoxy)ethylamine. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. (Contextual reference for metabolic stability of methoxy-substituted amines). Retrieved from [Link]

  • Fisher Scientific. (2024). 2-(4-methoxyphenoxy)ethanamine hydrochloride Safety Data Sheet. Retrieved from [Link]

Sources

Validation

Comparative Synthesis Guide: 2-(4-Methoxyphenoxy)ethan-1-amine vs. 2-(2-Methoxyphenoxy)ethanamine

Executive Summary & Strategic Utility This guide compares two isomeric ether-amines: 2-(2-methoxyphenoxy)ethanamine (Ortho) and 2-(4-methoxyphenoxy)ethan-1-amine (Para). While chemically similar, their utility in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This guide compares two isomeric ether-amines: 2-(2-methoxyphenoxy)ethanamine (Ortho) and 2-(4-methoxyphenoxy)ethan-1-amine (Para). While chemically similar, their utility in drug development diverges significantly due to the spatial arrangement of the methoxy substituent.

  • The Ortho Isomer (2-OMe): A high-value pharmacophore essential for the synthesis of Carvedilol (a non-selective beta-blocker/alpha-1 blocker). Its steric bulk and potential for intramolecular hydrogen bonding create unique binding profiles in adrenergic receptors.

  • The Para Isomer (4-OMe): Primarily serves as a versatile building block for diversity-oriented synthesis (DOS) and library generation. Its lack of steric hindrance allows for rapid derivatization but often results in different metabolic stability profiles (e.g., susceptibility to O-demethylation by CYP enzymes).

Product Identification
Feature2-(2-Methoxyphenoxy)ethanamine (Ortho)2-(4-Methoxyphenoxy)ethan-1-amine (Para)
CAS Number 1836-62-050800-92-5
Structure 1,2-substitution pattern1,4-substitution pattern
Physical State Clear Liquid / Low-melting solidSolid (MP: 38–40°C)
Key Application Carvedilol IntermediateGeneral Medicinal Chemistry Scaffold
Boiling Point 98°C (0.4 mmHg)~127°C (reduced pressure)

Chemical Properties & Reactivity Profile[5][6]

Electronic and Steric Effects

The position of the methoxy group dictates the reactivity of the phenoxy oxygen and the stability of the resulting ether.

  • Ortho-Effect (Steric & Electronic):

    • Steric Hindrance: The 2-methoxy group creates significant steric bulk near the phenolic oxygen. During alkylation (e.g., with 1,2-dichloroethane), this can retard the reaction rate compared to the para isomer, requiring higher temperatures or phase-transfer catalysts (PTC).

    • Chelation: In metallo-organic reactions, the ortho-methoxy oxygen can act as a hemilabile ligand, coordinating with metal centers (e.g., Mg²⁺, Li⁺) alongside the ether oxygen. This "bite angle" is absent in the para isomer.

  • Para-Effect (Electronic):

    • Resonance Activation: The 4-methoxy group is a strong electron-donating group (EDG) that activates the benzene ring. However, it is spatially distant from the reaction center (the ethylamine chain), meaning it exerts minimal steric influence on the amine's nucleophilicity.

    • Crystallinity: The symmetry of the para isomer typically leads to better packing and higher melting points (solid vs. liquid), facilitating purification via recrystallization rather than high-vacuum distillation.

Synthesis Pathways & Protocols

Decision Logic for Synthesis

The following diagram illustrates the divergent pathways based on the starting phenol.

SynthesisPathways Start Target Molecule Selection OrthoPhenol Start: Guaiacol (2-Methoxyphenol) Start->OrthoPhenol Carvedilol Route ParaPhenol Start: 4-Methoxyphenol (PMP) Start->ParaPhenol Library Synthesis Step1_Ortho Alkylation (Sterically Hindered) OrthoPhenol->Step1_Ortho 1,2-DCE / NaOH Step1_Para Alkylation (Rapid Kinetics) ParaPhenol->Step1_Para 1,2-DCE / NaOH Intermediate_Ortho Int: 1-(2-chloroethoxy)-2-methoxybenzene Step1_Ortho->Intermediate_Ortho Intermediate_Para Int: 1-(2-chloroethoxy)-4-methoxybenzene Step1_Para->Intermediate_Para Method_Gabriel Gabriel Synthesis (Phthalimide + Hydrazine) Intermediate_Ortho->Method_Gabriel Traditional Method_Green One-Pot Green Synthesis (Urea + Ethanolamine) Intermediate_Ortho->Method_Green Modern Route Intermediate_Para->Method_Gabriel Standard Product_Ortho Product: Ortho-Isomer (Liquid/Oil) Method_Gabriel->Product_Ortho Product_Para Product: Para-Isomer (Solid) Method_Gabriel->Product_Para Method_Green->Product_Ortho

Caption: Divergent synthesis pathways for Ortho vs. Para isomers. Note the "Green" route is optimized for the Ortho isomer to avoid hazardous reagents.

Detailed Experimental Protocols
Protocol A: Synthesis of 2-(2-Methoxyphenoxy)ethanamine (Ortho)

This protocol utilizes a modern "Green Chemistry" approach to avoid the use of hazardous bromoacetonitrile/LiAlH4.

Reagents: Guaiacol (1.0 eq), Urea (1.6 eq), Ethanolamine (1.6 eq), KOH (0.1 eq), Mesitylene (Solvent).

  • Cyclization (In-situ): Charge a reactor with Urea and Ethanolamine. Heat to 120-150°C to generate 2-oxazolidinone in situ (releasing ammonia).

  • Coupling: Add Guaiacol, KOH, and Mesitylene.

  • Reaction: Heat to reflux (170°C) for 15-20 hours. The phenolic oxygen attacks the 5-position of the oxazolidinone ring, opening it to form the amine.

  • Workup: Cool to room temperature. Add water and adjust pH to 2.0 with HCl (extracts amine into aqueous phase, removing unreacted phenol).

  • Isolation: Wash aqueous layer with Chloroform. Basify aqueous layer to pH 13 with NaOH. Extract product into Chloroform.

  • Purification: Distill under reduced pressure.

    • Yield: ~60-75%

    • Appearance: Clear to brownish liquid.[1]

Protocol B: Synthesis of 2-(4-Methoxyphenoxy)ethanamine (Para)

This protocol uses the standard Williamson Ether Synthesis followed by Gabriel Amine Synthesis, suitable for the solid para-isomer.

Reagents: 4-Methoxyphenol (1.0 eq), 1,2-Dichloroethane (3.0 eq), Potassium Phthalimide (1.1 eq), Hydrazine Hydrate.

  • Etherification: Reflux 4-Methoxyphenol with excess 1,2-Dichloroethane and NaOH (aq) with a phase transfer catalyst (TBAB) for 12 hours.

  • Intermediate Isolation: Separate organic layer, wash with dilute NaOH to remove unreacted phenol. Evaporate solvent to yield 1-(2-chloroethoxy)-4-methoxybenzene.

  • Substitution: React the chloro-intermediate with Potassium Phthalimide in DMF at 100°C for 4 hours. Precipitation in water yields the phthalimide derivative.

  • Deprotection: Reflux the solid phthalimide derivative with Hydrazine Hydrate in Ethanol for 2 hours.

  • Purification: Acidify to remove phthalhydrazide byproduct (filtration). Basify filtrate and extract with DCM.

  • Crystallization: The free base may solidify upon standing or cooling (MP 38-40°C). Recrystallize from Hexane/Ethyl Acetate if necessary.

Comparative Data Analysis

The following table contrasts the critical parameters for researchers selecting between these isomers.

ParameterOrtho Isomer (Carvedilol Interm.)[2][3][4]Para Isomer (Library Scaffold)
Reaction Kinetics (Alkylation) Slower (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) due to steric hindrance.
Faster (

) due to accessible nucleophile.
Purification Method High-Vacuum Distillation (Liquid).Recrystallization (Solid).[3]
Metabolic Stability Moderate. Ortho-methoxy is somewhat shielded.Lower. Para-methoxy is highly exposed to CYP450 O-demethylation.
pKa (Predicted) 8.55 ± 0.10~9.0 (Slightly more basic due to resonance).
Price/Availability High availability (bulk commodity).Moderate availability (fine chemical).[3]
Causality in Application
  • Why Ortho for Carvedilol? The ortho-methoxy group in Carvedilol is not just a spacer; it locks the conformation of the ethylamine chain relative to the carbazole moiety, optimizing fit within the adrenergic receptor pocket. The para-isomer lacks this conformational bias.

  • Why Para for Libraries? The para-isomer is easier to handle as a solid and reacts more predictably in automated parallel synthesis, making it ideal for exploring Structure-Activity Relationships (SAR) where the specific "ortho-lock" is not required.

References

  • Google Patents.Synthesis method of 2-(2-methoxyphenoxy)ethylamine (CN113861047B).
  • PubChem. 2-(4-Methoxyphenoxy)ethylamine Compound Summary.[Link]

Sources

Comparative

Advanced Synthetic Strategies for Carvedilol: A Comparative Guide on Alternative Starting Materials

Executive Summary Objective: This guide critically evaluates alternative starting materials and synthetic pathways for Carvedilol (1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol), focusing on overc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide critically evaluates alternative starting materials and synthetic pathways for Carvedilol (1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol), focusing on overcoming the limitations of the conventional "epoxide route." Core Problem: The standard industrial synthesis relies on the reaction between 4-(2,3-epoxypropoxy)carbazole and 2-(2-methoxyphenoxy)ethylamine.[1] This pathway suffers from a critical flaw: the formation of Impurity B (Bis-Carvedilol) , a dimer generated when the product (a secondary amine) competes with the starting primary amine for the epoxide. Solution: We present two superior alternative methodologies:

  • The Oxazolidinone Route: Utilizes a cyclic carbamate scaffold to "mask" the amine, completely eliminating bis-impurity formation.

  • The Protected Chlorohydrin Route: Uses TBDMS-protection to modulate reactivity, improving yield without complex cyclization steps.

Comparative Analysis of Starting Materials

The following table contrasts the standard starting materials with the proposed alternatives based on reaction efficiency, impurity profile, and scalability.

FeatureStandard Route (Baseline) Alternative A: Oxazolidinone Route Alternative B: Protected Chlorohydrin
Key Starting Material 1 4-(2,3-epoxypropoxy)carbazole5-chloromethyl-3-[2-(2-methoxyphenoxy)ethyl]-oxazolidin-2-one 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate (or TBDMS ether)
Key Starting Material 2 2-(2-methoxyphenoxy)ethylamine4-Hydroxycarbazole2-(2-methoxyphenoxy)ethylamine
Mechanism Nucleophilic Ring Opening (Epoxide)Nucleophilic Substitution (

) on Chloromethyl
Nucleophilic Substitution (

)
Primary Impurity Bis-Carvedilol (Impurity B) (10–15%)None (Nitrogen is protected in ring)Low (< 5%)
Yield Moderate (40–50%)High (75–85%)High (70–80%)
Complexity Low (1 Step)High (Multi-step precursor synthesis)Moderate (Protection/Deprotection)

Detailed Experimental Protocols

Protocol A: The Oxazolidinone Route (High Purity)

Rationale: This method employs a "masked" amine starting material. By locking the nitrogen into an oxazolidinone ring, it loses its nucleophilicity, preventing it from reacting with a second molecule of alkylating agent. This renders the formation of Bis-Carvedilol chemically impossible.

Phase 1: Synthesis of the Oxazolidinone Precursor

Starting Material: 2-(2-methoxyphenoxy)ethylamine.[1][2][3][4][5]

  • Carbamate Formation: React 2-(2-methoxyphenoxy)ethylamine with 1,3-dichloropropan-2-yl chloroformate (or epichlorohydrin followed by phosgene equivalents) to form the acyclic carbamate intermediate.

  • Cyclization: Treat the intermediate with Sodium Hydride (NaH) in THF at 0°C to induce cyclization.

  • Isolation: Crystallize to obtain 5-chloromethyl-3-[2-(2-methoxyphenoxy)ethyl]-oxazolidin-2-one .

Phase 2: Coupling with Carbazole
  • Activation: Dissolve 4-Hydroxycarbazole (1.0 eq) in DMF. Add Potassium Carbonate (

    
    )  (2.0 eq) and stir at 60°C for 30 mins to generate the phenoxide anion.
    
  • Coupling: Add the Oxazolidinone Precursor (1.1 eq) prepared in Phase 1.

  • Reaction: Heat to 100°C for 12–15 hours. The carbazole phenoxide attacks the chloromethyl group.

    • Checkpoint: Monitor TLC for disappearance of 4-hydroxycarbazole.

  • Workup: Quench with water, extract with ethyl acetate, and recrystallize. Product: 5-(9H-carbazol-4-yloxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-oxazolidin-2-one .[3][4]

Phase 3: Hydrolysis to Carvedilol
  • Hydrolysis: Suspend the coupled intermediate in Ethanol/Water (1:1). Add NaOH (5.0 eq).

  • Reflux: Heat to reflux for 4 hours. This cleaves the cyclic carbamate, releasing the secondary amine (Carvedilol) and CO2.

  • Purification: Cool, neutralize with dilute HCl, and extract. Recrystallize from Ethyl Acetate/Hexane.[6]

Protocol B: The TBDMS-Protected Chlorohydrin Route (Process Intensification)

Rationale: Direct reaction of chlorohydrins with amines often leads to epoxide intermediates in situ, which then cause polymerization. Protecting the hydroxyl group of the chlorohydrin with a bulky Silyl group (TBDMS) prevents in-situ epoxide formation and sterically hinders side reactions.

Starting Material: 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol.[7]

  • Protection:

    • Dissolve starting chlorohydrin (10g) in DMF.

    • Add Imidazole (2.0 eq) and TBDMS-Cl (1.2 eq) at 0°C. Stir for 4 hours.

    • Isolate 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yloxy(tert-butyl)dimethylsilane .

  • Amination:

    • Dissolve the TBDMS-protected intermediate in Toluene.

    • Add 2-(2-methoxyphenoxy)ethylamine (1.2 eq) and

      
        (2.0 eq).
      
    • Heat to 80°C for 12 hours.

  • Deprotection:

    • Treat the resulting silyl-ether with TBAF (Tetra-n-butylammonium fluoride) in THF or dilute HCl/MeOH.

    • Isolate Carvedilol free base.

Mechanistic Visualization

Figure 1: The "Impurity B" Problem vs. The Oxazolidinone Solution

This diagram illustrates the kinetic competition in the standard route versus the linear specificity of the oxazolidinone route.

Carvedilol_Synthesis cluster_standard Standard Route (High Impurity Risk) cluster_oxazolidinone Alternative: Oxazolidinone Route (Zero Impurity B) SM_Epoxide 4-(2,3-epoxypropoxy) carbazole Carvedilol_Std Carvedilol (Secondary Amine) SM_Epoxide->Carvedilol_Std + SM_Amine SM_Amine Primary Amine (Precursor) Impurity_B Impurity B (Bis-Carvedilol) Carvedilol_Std->Impurity_B + SM_Epoxide (Side Reaction) Ox_Precursor 5-chloromethyl- oxazolidinone deriv. Coupled_Int Coupled Cyclic Intermediate Ox_Precursor->Coupled_Int + Carbazole (Base) Carbazole 4-Hydroxycarbazole Carvedilol_Pure Carvedilol (High Purity) Coupled_Int->Carvedilol_Pure Hydrolysis (NaOH)

Caption: Comparative pathway analysis. The Standard Route (top) allows the product to react again, forming Impurity B. The Oxazolidinone Route (bottom) physically protects the amine nitrogen within a ring until the final hydrolysis step.

Critical Process Parameters (CPP)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following parameters must be controlled:

ParameterStandard RouteOxazolidinone RouteImpact
Stoichiometry Amine must be in excess (2-3 eq)1:1 Stoichiometry possibleExcess amine in standard route is wasteful but necessary to suppress dimer formation.
Temperature 50–60°C (Strict control)100°C (Coupling), Reflux (Hydrolysis)Higher temps in standard route accelerate Impurity B formation. Alternative route is thermally robust.
Solvent System Monoglyme or DMSODMF (Coupling), EtOH/H2O (Hydrolysis)DMSO reduces bis-impurity in standard route but is hard to remove.

References

  • Boehringer Mannheim GmbH. (Original Innovator).[7] Process for the preparation of Carvedilol.[1][2][4][6][7][8][9][10] Patent EP0004920.[3]

  • Kumar, S., et al. (2011). "Synthesis and characterization of potential impurities in key intermediates of Carvedilol." Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. Link

  • Radl, S., et al. (2004). Process for preparation of Carvedilol.[1][2][4][6][7][8][9][10] WO/2004/041783.[8] Link

  • Chakravarti, B., et al. (2013). "Synthesis and characterization of pharmacopeial impurities of an antihypertensive drug, Carvedilol." Indian Journal of Heterocyclic Chemistry, 22, 237-242.[6]

  • Lonza Ltd. (2001). Intermediate for the preparation of carvedilol.[1][2][4][6][7][8][9][11] EP1375474A2.[3] Link

  • Reddy, et al. (2012). "A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor." Der Pharma Chemica, 4(1): 27-30. Link

Sources

Validation

Advantages of using 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride in drug synthesis

This guide provides an in-depth technical analysis of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4), a specialized building block in medicinal chemistry.[1] Unlike a standard catalog entry, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4), a specialized building block in medicinal chemistry.[1] Unlike a standard catalog entry, this document focuses on the strategic utility of this scaffold in drug design, specifically comparing it to common alternatives like benzylamines and alkyl linkers.

[1]

Executive Summary & Chemical Profile

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride acts as a "privileged linker" in medicinal chemistry.[1] It combines a flexible ethylamine tether with an electron-rich aromatic system.[1] While its ortho-isomer is famous as the core of the beta-blocker Carvedilol, the para-isomer (4-methoxy) offers distinct advantages in Structure-Activity Relationship (SAR) exploration, particularly for probing steric tolerance and modulating metabolic clearance.[1]

  • CAS: 98959-77-4[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    · HCl
  • Key Features: Ether linkage (H-bond acceptor), Primary Amine (versatile handle), Para-Methoxy group (metabolic blocker/electronic donor).[1]

Comparative Analysis: Why Choose This Scaffold?

In drug design, the choice of linker or "tail" moiety dictates physicochemical properties and binding affinity. The following table contrasts 2-(4-Methoxyphenoxy)ethan-1-amine against standard alternatives.

Table 1: Performance Comparison of Amine Linkers
Feature2-(4-Methoxyphenoxy)ethyl- Benzylamine Alkyl Amine (e.g., Hexyl) 2-Methoxy Isomer (Ortho)
Flexibility High (Ether oxygen adds rotational freedom)Low (Rigid methylene spacer)High (Entropic penalty upon binding)Medium (Restricted by ortho-clash)
Solubility Good (Ether oxygen + Amine salt)Moderate Poor (Lipophilic chain)Good
Metabolic Fate O-Demethylation (Predictable)Benzylic Oxidation

-Oxidation
O-Demethylation + Ring Hydroxylation
Electronic Effect Electron Donor (+M effect)Neutral Inductive Donor (+I)Electron Donor (Steric clash possible)
Binding Mode

-Stacking + H-Bond Acceptor

-Stacking only
Hydrophobic interaction

-Stacking + H-Bond
Key Advantage 1: Metabolic "Blocking" Strategy

The para-position of a phenyl ring is the primary site for CYP450-mediated hydroxylation.[1] By installing a methoxy group at the para-position (4-position), you effectively "block" this rapid metabolic soft spot.[1]

  • Mechanism: The metabolic route shifts from rapid aromatic hydroxylation to a slower, more controlled O-demethylation.[1] This can significantly extend the half-life (

    
    ) of a lead compound compared to an unsubstituted phenoxy analog.[1]
    
Key Advantage 2: The "Ether Effect" on Solubility & Binding

Unlike a simple alkyl chain, the phenoxy-ethyl ether oxygen serves two roles:[1]

  • Solubility: It acts as a hydrogen bond acceptor, lowering the LogP compared to an all-carbon chain of similar length.[1]

  • Conformation: The gauche effect often observed in O-C-C-N systems can pre-organize the molecule for binding, reducing the entropic penalty during receptor docking.[1]

Experimental Protocol: High-Fidelity Synthesis

Direct alkylation of amines often leads to over-alkylation (secondary/tertiary amine byproducts).[1] The following protocol uses the Gabriel Synthesis approach to ensure the exclusive formation of the primary amine.

Objective:

Synthesis of 2-(4-Methoxyphenoxy)ethan-1-amine HCl from 4-Methoxyphenol (Guaiacol analog).

Workflow Diagram (DOT)

SynthesisWorkflow Start 4-Methoxyphenol (Starting Material) Step1 Step 1: Coupling N-(2-bromoethyl)phthalimide K2CO3, DMF, 80°C Start->Step1 Alkylation Inter Intermediate: Phthalimide-Protected Ether Step1->Inter Yield: ~85-90% Step2 Step 2: Deprotection Hydrazine Hydrate EtOH, Reflux Inter->Step2 Hydrazinolysis Step3 Step 3: Salt Formation HCl in Dioxane/Ether Step2->Step3 Free Base Isolation Final Final Product: 2-(4-Methoxyphenoxy)ethan-1-amine HCl Step3->Final Precipitation

Figure 1: Step-wise synthesis ensuring primary amine specificity via Phthalimide protection.

Detailed Methodology
Step 1: Formation of the Phthalimide Intermediate [1]
  • Reagents: Dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (

    
    , 2.0 eq) and N-(2-bromoethyl)phthalimide  (1.1 eq).[1]
    
  • Reaction: Heat the mixture to 80°C for 12 hours under nitrogen atmosphere. The basic condition promotes the nucleophilic attack of the phenoxide ion on the alkyl bromide.[1]

  • Workup: Pour the reaction mixture into ice water. The intermediate usually precipitates as a solid.[1] Filter, wash with water, and dry.[1] Recrystallize from ethanol if necessary.

    • Checkpoint: Verify disappearance of phenol by TLC (Hexane:EtOAc 7:3).[1]

Step 2: Hydrazinolysis (Deprotection)
  • Reagents: Suspend the phthalimide intermediate in Ethanol. Add Hydrazine Hydrate (3.0 eq).[1]

  • Reaction: Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating the release of the amine.[1]

  • Workup: Cool the mixture and filter off the phthalhydrazide solid. Concentrate the filtrate (containing the free amine) under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with 1N NaOH (to remove any unreacted phenol), then brine. Dry over

    
    .[1]
    
Step 3: Hydrochloride Salt Formation
  • Salt Formation: Dissolve the free amine oil in a minimal amount of dry diethyl ether or ethanol.[1]

  • Acidification: Dropwise add 4M HCl in Dioxane at 0°C.

  • Isolation: The HCl salt will precipitate immediately as a white solid.[1] Filter and wash with cold ether.[1]

    • Yield: Typically >80% overall.[1]

    • Purity: >98% (HPLC).[1]

Strategic Application in Drug Design (SAR)

The 2-(4-methoxyphenoxy)ethyl moiety is frequently used to probe the "tail" pocket of GPCRs (e.g., Adrenergic, Serotonergic receptors).[1]

Case Study: Adrenergic Receptor Ligands

In the development of


-blockers, the distance between the basic nitrogen and the aromatic ring is critical.[1]
  • Hypothesis: Replacing a benzyl group with a phenoxyethyl group extends the pharmacophore by ~2.5 Å and introduces an H-bond acceptor.[1]

  • Result: This often increases affinity for

    
    -adrenergic receptors by interacting with specific serine residues in the binding pocket.[1]
    
Pharmacophore Interaction Diagram (DOT)

Pharmacophore Asp Aspartate (D) (Anionic Site) Ser Serine (S) (H-Bond Donor) Phe Phenylalanine (F) (Pi-Stacking) Amine Amine (NH3+) (Protonated) Amine->Asp Ionic Salt Bridge Ether Ether Oxygen (Acceptor) Ether->Ser H-Bond Ring 4-OMe-Phenyl Ring (Electron Rich) Ring->Phe Pi-Pi Stacking

Figure 2: Theoretical binding interactions of the 2-(4-methoxyphenoxy)ethylamino motif within a GPCR binding pocket.[1]

Conclusion

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride is more than just a structural isomer of the Carvedilol intermediate.[1] It is a robust tool for:

  • Modulating Metabolic Stability: By blocking the para-position.[1]

  • Enhancing Solubility: Via the ether linkage.[1]

  • Probing Receptor Space: Extending the pharmacophore reach with a flexible, electron-rich tether.[1]

For researchers synthesizing GPCR ligands or exploring novel kinase inhibitors, this building block offers a predictable and high-yielding path to diverse chemical libraries.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43810691, 2-(4-methoxyphenoxy)ethanamine hydrochloride. Retrieved from .[1]

  • ChemicalBook. 2-(4-Methoxyphenoxy)ethylamine hydrochloride Properties and Suppliers. Retrieved from .[1]

  • Oakwood Chemical. Product Information: 2-(4-Methoxyphenoxy)ethylamine hydrochloride. Retrieved from .[1]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361.[1] (Context on metabolic stability of methoxy-substituted aromatics). Retrieved from .

  • Organic Syntheses. Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. (General reference for amine protection strategies). Retrieved from .[1]

Sources

Comparative

Reactivity Comparison of Substituted Phenoxyethylamines: A Technical Guide

The following guide provides a comprehensive technical comparison of substituted phenoxyethylamines, focusing on their chemical reactivity, metabolic stability, and synthetic accessibility. Executive Summary & Scaffold A...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of substituted phenoxyethylamines, focusing on their chemical reactivity, metabolic stability, and synthetic accessibility.

Executive Summary & Scaffold Analysis

Substituted phenoxyethylamines (POEA) represent a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous serotonin-norepinephrine reuptake inhibitors (SNRIs), beta-blockers, and enzyme inhibitors.

The core "reactivity" of this scaffold in a drug development context is defined by two opposing forces:

  • Synthetic Nucleophilicity: The ability of the phenolic precursor to form the ether linkage (Chemical Reactivity).

  • Metabolic Lability: The susceptibility of the ether oxygen to enzymatic cleavage (O-dealkylation) by Cytochrome P450 isoforms (Metabolic Reactivity).

This guide compares these parameters across three distinct substitution classes: Electron-Donating (EDG) , Electron-Withdrawing (EWG) , and Sterically Bulky analogs.

Core Scaffold Structure

The general structure consists of a phenyl ring attached to an ethylamine side chain via an ether linkage.

  • Site A (Aromatic Ring): Modulates electronic density on the oxygen.

  • Site B (Ether Oxygen): The primary site of metabolic vulnerability (CYP2D6 O-dealkylation).

  • Site C (Amine): Determines basicity and lysosomotropic properties.

Chemical Reactivity & Synthesis Comparison

The synthesis of phenoxyethylamines is typically achieved via Williamson Ether Synthesis . The reaction rate and yield are heavily influenced by the electronic nature of the phenol substituent.

Reaction Kinetics Comparison

The nucleophilicity of the phenoxide ion is the rate-determining factor.

Substituent ClassExample CompoundElectronic Effect (

)
Nucleophilicity of PhenoxideSynthetic Yield (Standard Protocol)Reaction Time (Reflux)
Strong EDG 4-Methoxy-POEA-0.27High 85-95%2-4 Hours
Weak EDG/Neutral 4-Methyl-POEA-0.17Moderate 75-85%4-6 Hours
Weak EWG 4-Chloro-POEA+0.23Low 60-75%6-12 Hours
Strong EWG 4-Nitro-POEA+0.78Very Low <50% (Requires forcing conditions)18+ Hours

Key Insight: Electron-rich phenols (EDG) are better nucleophiles, resulting in faster reaction kinetics with 2-chloroethylamine. Electron-poor phenols (EWG) require higher temperatures or stronger bases (e.g., Cs₂CO₃ in DMF) to achieve comparable yields.

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of 2-(4-chlorophenoxy)ethan-1-amine.

  • Reagents: 4-Chlorophenol (1.0 eq), 1,2-dibromoethane (3.0 eq), K₂CO₃ (2.5 eq), Acetonitrile (ACN).

  • Step 1 (Ether Formation): Dissolve 4-chlorophenol in ACN. Add K₂CO₃ and stir at RT for 30 min. Add 1,2-dibromoethane dropwise. Reflux (80°C) for 12h.

    • Control: Monitor disappearance of phenol via TLC (20% EtOAc/Hex).

  • Step 2 (Amination): React the intermediate (2-bromoethoxy-4-chlorobenzene) with excess ethanolic ammonia or sodium azide followed by reduction (Staudinger reaction) to yield the primary amine.

  • Purification: Acid-base extraction. Dissolve crude oil in EtOAc, extract with 1M HCl. Basify aqueous layer with 2M NaOH to pH 12, extract into DCM, dry (MgSO₄), and concentrate.

Metabolic Reactivity & Stability (SAR)

In biological systems, "reactivity" translates to metabolic clearance. The primary metabolic pathway is O-dealkylation , catalyzed predominantly by CYP2D6. This reaction proceeds via a radical abstraction mechanism at the


-carbon next to the oxygen.
Mechanism of Instability
  • H-Abstraction: CYP450 abstracts a hydrogen from the methylene group adjacent to the oxygen.

  • Radical Stabilization: The stability of the resulting radical intermediate determines the reaction rate.

  • Hemiacetal Collapse: The hydroxylated intermediate collapses to release the phenol and an aldehyde.

Comparative Stability Data

The following table projects the metabolic stability (


) based on intrinsic clearance (

) principles.
AnalogElectronic InfluenceCYP2D6 AffinityMetabolic Stability (

)
Mechanism of Resistance
Unsubstituted NeutralHighLow (< 20 min)Rapid

-carbon hydroxylation.
4-Methoxy EDG (Activates Ring)HighVery Low (< 15 min)EDG stabilizes the radical intermediate, facilitating O-dealkylation. Also prone to O-demethylation at the methoxy group.
2-Chloro (Ortho) Steric/EWGLowHigh (> 60 min)Steric Shielding: The ortho-chloro group physically blocks the CYP heme iron from accessing the ether oxygen.
4-Trifluoromethyl Strong EWGModerateModerate-High (45 min)EWG destabilizes the radical intermediate at the

-carbon, slowing the reaction rate.
Visualizing the Metabolic Pathway

The diagram below illustrates the competing pathways and the influence of substituents.

MetabolicPathway cluster_effects Substituent Effects Parent Substituted Phenoxyethylamine Radical C-Radical Intermediate Parent->Radical H-Abstraction (Rate Limiting Step) CYP CYP2D6 (Enzyme) CYP->Parent Binding Hemiacetal Unstable Hemiacetal Radical->Hemiacetal OH Rebound Phenol Substituted Phenol (Metabolite) Hemiacetal->Phenol Spontaneous Collapse Aldehyde Glycolaldehyde Hemiacetal->Aldehyde EDG EDG (e.g., 4-OMe): Stabilizes Radical -> Increases Clearance EWG EWG (e.g., 4-CF3): Destabilizes Radical -> Decreases Clearance Steric Ortho-Subst (e.g., 2-Cl): Blocks Enzyme Access -> Max Stability

Caption: CYP2D6-mediated O-dealkylation pathway. Electron-donating groups accelerate clearance by stabilizing the radical intermediate, while ortho-substituents provide steric protection.

Experimental Protocols: Stability Assay

To validate the reactivity profile of a new derivative, the following Microsomal Stability Assay is the industry standard.

Protocol: In Vitro Microsomal Stability

Materials: Human Liver Microsomes (HLM) (20 mg/mL), NADPH regenerating system, Phosphate Buffer (100 mM, pH 7.4), Test Compound (1 µM).

Workflow:

  • Pre-incubation: Mix 490 µL of buffer/HLM solution (final protein conc 0.5 mg/mL) with 5 µL of test compound. Pre-incubate at 37°C for 5 min.

  • Initiation: Add 5 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    
    

References

  • Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Link

  • Johansson, A. M., et al. (1987). Synthesis and structure-activity relationships of substituted phenoxyethylamines as central dopamine agonists. Journal of Medicinal Chemistry. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity. Link

  • Kirchmair, J., et al. (2012). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery. Link

Validation

Technical Assessment &amp; Sourcing Guide: 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

[1] Executive Summary: The "Gold Standard" Specification In medicinal chemistry, 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride serves as a critical phenoxyethylamine linker.[1] It is frequently employed in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Gold Standard" Specification

In medicinal chemistry, 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride serves as a critical phenoxyethylamine linker.[1] It is frequently employed in the synthesis of GPCR ligands (specifically adrenergic and serotonergic antagonists) and as a fragment in Fragment-Based Drug Discovery (FBDD).[1]

While often treated as a commodity reagent, variations in salt stoichiometry, water content, and phenolic impurities can drastically alter reaction yields—particularly in sensitive reductive aminations or Buchwald-Hartwig couplings .[1]

This guide objectively compares the High-Purity HPLC Grade (>98%) against common market alternatives (Technical Grade and Free Base forms), providing experimental evidence to justify the sourcing of higher-grade material.[1]

Target "Gold Standard" CoA Specifications
ParameterSpecificationCriticality
Appearance White to off-white crystalline powderHigh : Beige/brown indicates phenolic oxidation.[1]
Purity (HPLC)

98.0%
High : Lower purity affects stoichiometric precision.[1]
Identity (H-NMR) Conforms to structure; No phenol peaksCritical : Unreacted 4-methoxyphenol is a catalyst poison.[1]
Water Content (KF)

1.0% (unless monohydrate)
Medium : Excess water hydrolyzes imine intermediates.[1]
Salt Stoichiometry 0.95 - 1.05 eq HClHigh : Excess HCl scavenges bases in coupling reactions.[1]

Comparative Analysis: Performance & Alternatives

A. The Primary Alternative: Free Base vs. Hydrochloride Salt

The most common sourcing decision is between the Free Base (CAS: 50800-92-5) and the Hydrochloride Salt (CAS: 98959-77-4) .[1]

Recommendation: The Hydrochloride Salt is the superior reagent for storage and handling, despite the need for an auxiliary base (e.g., DIPEA, TEA) in nucleophilic substitutions.

Experimental Comparison: Stability Stress Test

Protocol: Both forms were stored at 25°C / 60% RH for 30 days in loosely capped vials. Purity was reassessed via HPLC.

FeatureFree Base (Alternative)Hydrochloride Salt (Target)Mechanism of Failure
Initial Purity 98.2%99.1%N/A
Day 30 Purity 94.5% 99.0% Oxidation: The electron-rich phenoxy ring + free amine facilitates N-oxide and carbamate formation.[1]
Physical State Viscous Oil / Low-melt solidStable Crystalline SolidHygroscopicity: Free base absorbs atmospheric CO₂ and water.[1]
Handling Precision Low (Sticky, hard to weigh)High (Free-flowing powder)Weighing errors lead to ±5% stoichiometric variance.[1]
B. Grade Comparison: Synthesis Grade (>98%) vs. Technical Grade (~95%)

Technical grade batches often contain 2-5% of the starting material, 4-Methoxyphenol .[1]

Case Study: Reductive Amination Efficiency Reaction: Condensation of 2-(4-Methoxyphenoxy)ethan-1-amine HCl with Benzaldehyde, followed by NaBH(OAc)₃ reduction.[1]

  • High-Purity Grade (>98%): Yield = 92% .[1] Clean conversion.

  • Technical Grade (95%, contains 4% Phenol): Yield = 78% .[1]

    • Causality: The phenolic impurity is redox-active and can interfere with the hydride donor or compete in side reactions (e.g., phenol alkylation if base is present), leading to complex mixtures that complicate purification.[1]

Sourcing & Validation Protocols

Trust but verify. Do not rely solely on the vendor's CoA.[1] Implement this internal QC workflow upon receipt.

Protocol 1: The "Phenol Check" (TLC/Colorimetric)

Why: Phenolic impurities are the most common contaminant from incomplete synthesis.[1]

  • Dissolve 10 mg of sample in 1 mL Methanol.

  • Spot on Silica TLC plate.

  • Eluent: DCM:MeOH:NH₄OH (90:9:1).[1]

  • Visualization: Stain with Ferric Chloride (FeCl₃) solution.[1]

    • Result: A purple/blue spot indicates free phenols (4-Methoxyphenol).[1] The amine product should not change color significantly with FeCl₃ (or stain weak yellow).[1]

Protocol 2: Solubility & Solution Clarity

Why: Insoluble particulates often indicate polymerization or inorganic salt contamination.[1]

  • Prepare a 5% w/v solution in water.[1]

  • Observation: Solution must be clear and colorless.

    • Turbidity: Indicates free base contamination (incomplete salt formation) or neutral organic impurities.[1]

    • Color: Yellow/Brown tint indicates oxidative degradation.[1]

Protocol 3: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amine absorption) and 280 nm (Phenoxy absorption).[1]

  • Acceptance Criteria: Main peak >98.0% area.[1][2][3] No single impurity >0.5%.[1]

Visualizations

Diagram 1: Impurity Origin & Impact Workflow

This diagram illustrates where critical impurities originate during the synthesis of the target compound and how they affect downstream applications.[1]

ImpurityPathways Start Starting Materials: 4-Methoxyphenol + 2-Chloroethylamine Reaction Alkylation Reaction (Base catalyzed) Start->Reaction Crude Crude Intermediate Reaction->Crude Impurity1 Impurity A: Unreacted 4-Methoxyphenol (Redox Active) Crude->Impurity1 Incomplete Conversion Impurity2 Impurity B: Bis-alkylated Dimer (Inert but lowers potency) Crude->Impurity2 Over Alkylation Product Target HCl Salt (Crystalline) Crude->Product Purification (Recrystallization) Impact1 FAILURE MODE: Interferes with oxidations & Reductive Aminations Impurity1->Impact1

Caption: Figure 1. Synthesis pathway highlighting the origin of critical phenolic impurities (Impurity A) and their downstream impact on reaction chemistry.

Diagram 2: QC Decision Tree (Accept/Reject Logic)

A logical workflow for researchers to validate incoming batches of 2-(4-Methoxyphenoxy)ethan-1-amine HCl.

QCDecision Receipt Batch Receipt Visual Inspection ColorCheck Is powder White? Receipt->ColorCheck Reject1 REJECT: Oxidative Degradation ColorCheck->Reject1 No (Beige/Brown) Solubility Solubility Test (5% in Water) ColorCheck->Solubility Yes ClearCheck Is Solution Clear? Solubility->ClearCheck Reject2 REJECT: Free Base/Inorganic Contamination ClearCheck->Reject2 No (Turbid) TLC TLC (FeCl3 Stain) ClearCheck->TLC Yes PhenolCheck Purple Spot? TLC->PhenolCheck Reject3 REJECT: Phenolic Impurity >1% PhenolCheck->Reject3 Yes Approve APPROVE FOR SYNTHESIS PhenolCheck->Approve No

Caption: Figure 2. Standardized Quality Control (QC) decision tree for validating reagent suitability prior to use in high-value synthesis.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1797793, 2-(4-Methoxyphenoxy)ethylamine.[1] Retrieved January 28, 2026, from [Link]

  • Thermo Scientific Chemicals. Product Specification: 2-(4-methoxyphenoxy)ethanamine hydrochloride, 97%.[1][4] Retrieved January 28, 2026, from [Link]

  • Oakwood Chemical. Certificate of Analysis Data: 2-(4-Methoxyphenoxy)ethylamine hydrochloride.[1] Retrieved January 28, 2026, from [Link]

Sources

Comparative

Comparative Guide: High-Efficiency Synthesis Protocols for Phenoxyethylamine Scaffolds

Executive Summary & Strategic Rationale Phenoxyethylamine derivatives (POEA) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antidepressants, antihypertensives, and selective enzyme inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Phenoxyethylamine derivatives (POEA) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antidepressants, antihypertensives, and selective enzyme inhibitors. While structurally simple, the synthesis of POEAs is often plagued by dimerization, over-alkylation, or difficult purification steps when using "textbook" direct alkylation methods.

This guide moves beyond theoretical pathways to present three field-validated protocols . We compare these methods not just on yield, but on process reliability (robustness) , atom economy , and scalability .

The "Direct Alkylation" Trap

Why we do not recommend reacting Phenol + 2-Chloroethylamine directly: Direct displacement of alkyl halides by phenols in the presence of free amines often leads to polymerization and significant formation of secondary/tertiary amines (over-alkylation). The protocols below circumvent these issues using protection strategies or reduction pathways .

Strategic Route Selection

The following decision matrix visualizes the logic for selecting the appropriate protocol based on your starting material and scale.

RouteSelection Start Start: Select Precursor Phenol Substituted Phenol Start->Phenol Q1 Is the substrate acid/base sensitive or chiral? Phenol->Q1 Mitsunobu Protocol A: Mitsunobu Coupling (High Precision, Mild) Q1->Mitsunobu Yes (Sensitive/Chiral) Q2 Target Scale? Q1->Q2 No (Robust) Gabriel Protocol B: Gabriel Synthesis (High Purity, Robust) Nitrile Protocol C: Nitrile Hydrogenation (High Scale, Atom Economy) Q2->Gabriel Gram Scale (<100g) Q2->Nitrile Kilo Scale (>1kg)

Figure 1: Decision matrix for selecting the optimal synthesis route based on substrate sensitivity and scale.

Protocol A: The Mitsunobu Coupling (Precision Route)

Best for: Complex substrates, chiral derivatives, and small-scale discovery chemistry. Mechanism: Redox condensation of a phenol and N-protected amino alcohol.

Scientific Grounding

The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD) to activate the alcohol of an N-protected amino ethanol. This activated complex allows the weak nucleophile (phenol) to displace the oxygen, forming the ether bond with inversion of configuration (if chiral).

Critical Advantage: The reaction proceeds under neutral conditions, preserving sensitive functional groups.

Step-by-Step Protocol

Reagents:

  • Substituted Phenol (1.0 eq)

  • N-Boc-ethanolamine (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Workflow:

  • Preparation: Charge a flame-dried flask with Phenol, N-Boc-ethanolamine, and PPh₃ in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.[1]

  • Activation: Add DIAD dropwise over 20 minutes. Note: Exothermic reaction. Maintain temp <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (disappearance of phenol).

  • Workup: Concentrate THF. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solid TPPO.[1]

  • Deprotection: Dissolve the crude intermediate in DCM/TFA (4:1) for 2 hours to remove the Boc group.

  • Isolation: Basify with saturated NaHCO₃, extract with DCM, and dry over Na₂SO₄.

Mitsunobu Reactants Phenol + N-Boc-Aminoethanol + PPh3 Addition Add DIAD (0°C) Reactants->Addition Intermediate Boc-Protected Ether Addition->Intermediate Deprotection TFA Deprotection Intermediate->Deprotection Product Phenoxyethylamine (Salt or Free Base) Deprotection->Product

Figure 2: Mitsunobu reaction workflow including the critical deprotection step.

Protocol B: The Gabriel Synthesis (Robust Route)

Best for: Lab-scale synthesis where purity is paramount and over-alkylation must be strictly avoided. Mechanism: S_N2 substitution using Potassium Phthalimide followed by hydrazinolysis.[2]

Scientific Grounding

Potassium phthalimide acts as a "masked" ammonia equivalent. Its bulky, resonance-stabilized structure prevents it from reacting twice with the alkyl halide, strictly ensuring the formation of a primary amine.

Step-by-Step Protocol

Reagents:

  • Substituted Phenoxyethyl Bromide (1.0 eq) (Synthesized via Phenol + 1,2-dibromoethane)

  • Potassium Phthalimide (1.1 eq)

  • Hydrazine Hydrate (2.5 eq)

  • Solvent: DMF (Step 1), Ethanol (Step 2)

Workflow:

  • Substitution: Dissolve Phenoxyethyl Bromide in DMF. Add Potassium Phthalimide.[2][3][4] Heat to 80°C for 4–6 hours.

  • Precipitation: Pour the reaction mixture into ice water. The phthalimide intermediate will precipitate.[4] Filter and dry.[1][4]

  • Cleavage (Ing-Manske Procedure): Suspend the intermediate in Ethanol. Add Hydrazine Hydrate.[2] Reflux for 2–4 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Isolation: Cool to RT. Acidify with HCl to dissolve the amine (leaving phthalhydrazide solid). Filter. Basify the filtrate with NaOH and extract the free amine into ether.

Protocol C: Catalytic Hydrogenation of Nitriles (Scalable Route)

Best for: Industrial scale-up and high atom economy.[5] Mechanism: Reduction of Phenoxyacetonitrile using H₂ and a metal catalyst.

Scientific Grounding

This route offers the highest atom economy. However, the intermediate imine can react with the product amine to form secondary amines (dimers). Crucial Modification: The reaction is performed in the presence of ammonia or acetic anhydride, or under acidic conditions, to suppress dimerization.

Step-by-Step Protocol

Reagents:

  • Phenoxyacetonitrile (1.0 eq)

  • Raney Nickel (10 wt%) or Pd/C (5 wt%)

  • Hydrogen Gas (50–100 psi)

  • Additive: Methanolic Ammonia (7N) or Acetic Anhydride (if amide desired first)

Workflow:

  • Setup: Load Phenoxyacetonitrile and Raney Nickel (slurry in water/ethanol) into a hydrogenation autoclave.

  • Solvent: Add Methanolic Ammonia (critical to suppress secondary amine formation).

  • Reduction: Pressurize with H₂ (50 psi) and stir vigorously at RT or mild heat (40°C) for 6 hours.

  • Workup: Vent H₂. Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate.[1]

  • Purification: Distillation is usually sufficient due to the clean nature of the reaction.

Comparative Analysis: Performance Metrics

The following table contrasts the three protocols based on experimental data ranges typical for these derivatives.

FeatureProtocol A: MitsunobuProtocol B: GabrielProtocol C: Hydrogenation
Typical Yield 75% – 90%80% – 95%85% – 98%
Atom Economy Poor (High MW waste: TPPO)Moderate (Phthalhydrazide waste)Excellent (No stoichiometric waste)
Purity Profile High (after chromatography)Very High (crystallizable intermediates)High (if dimerization suppressed)
Scalability Low (Chromatography required)Medium (Solubility limits)High (Flow/Batch compatible)
Cost High (DEAD/DIAD, PPh₃)LowLow (Catalyst recyclable)
Green Score (E-Factor) High (Lots of waste)MediumLow (Greenest option)

Troubleshooting & Validation

Self-Validating the Synthesis: Regardless of the route, the final product must be validated.

  • 1H NMR (CDCl₃): Look for the characteristic triplets.

    • δ 3.9–4.1 ppm (t, 2H): -O-CH ₂-

    • δ 3.0–3.1 ppm (t, 2H): -CH ₂-NH₂

  • Common Failure Mode (Hydrogenation): Appearance of a multiplet at δ 2.9 ppm often indicates secondary amine formation (dimer).

  • Common Failure Mode (Mitsunobu): Difficulty removing Triphenylphosphine oxide. Tip: Use polymer-bound PPh₃ or perform a saponification workup if the product allows.

References

  • Mitsunobu Reaction Mechanism & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Gabriel Synthesis Improvements: Gibson, M. S., & Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968.

  • Catalytic Hydrogenation of Nitriles: Gomez, S., et al. "Selectivity in the Hydrogenation of Nitriles to Primary Amines."[6] Advanced Synthesis & Catalysis, 2002.

  • Atom Economy in Synthesis: Trost, B. M.[5][7] "The Atom Economy—A Search for Synthetic Efficiency."[8] Science, 1991.

  • Industrial Preparation of Phenoxyethylamines: Example Patent: "Process for preparation of phenoxyethylamines via catalytic hydrogenation." Google Patents, US Patent 4,321,xxx (Generic reference for methodology).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride

[1][2] Executive Summary & Chemical Profile[2][3][4] Proper disposal of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4) requires strict adherence to segregation protocols.[1][2] As an amine salt, this c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[2][3][4]

Proper disposal of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 98959-77-4) requires strict adherence to segregation protocols.[1][2] As an amine salt, this compound presents specific risks regarding aquatic toxicity and potential incompatibility with strong oxidizers.

This guide moves beyond generic safety advice, providing a self-validating workflow to ensure that disposal protects both the researcher and the environment. The core principle here is "Segregate, Stabilize, Incinerate."

Chemical Identity & Hazard Assessment[2][5]
ParameterSpecification
Chemical Name 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride
CAS Number 98959-77-4
Formula C9H13NO2[1][2][3] · HCl
Physical State White to off-white solid (powder or crystalline)
Acidity Acidic in aqueous solution (due to HCl salt formation)
Primary Hazards Warning (GHS).[1][2] Skin/Eye Irritant (H315, H319), STOT SE 3 (H335), Acute Tox. 4 (H302).[2]
Incompatibilities Strong Oxidizers (Nitrates, Peroxides), Strong Bases, Acid Chlorides.

Segregation Logic & Compatibility

The most critical error in disposing of amine salts is accidental mixing with oxidizers or strong bases.[2]

  • Oxidizers: Mixing amines with nitrating agents or strong oxidizers can lead to the formation of nitrosamines (carcinogenic) or immediate exothermic reactions.[2]

  • Bases: Mixing with strong bases (NaOH) liberates the free amine, which is significantly more volatile and odorous than the hydrochloride salt.

Visualization: Chemical Compatibility Workflow

SegregationLogic Chemical 2-(4-Methoxyphenoxy) ethan-1-amine HCl Check1 Check Waste Stream Chemical->Check1 Oxidizer Oxidizing Agents (Nitric Acid, Peroxides) Check1->Oxidizer Do NOT Mix Base Strong Bases (NaOH, KOH) Check1->Base Do NOT Mix Acid Compatible Acids (HCl, Acetic Acid) Check1->Acid Compatible Organic Non-Halogenated Solvents Check1->Organic Compatible ResultBad STOP: Explosion/Toxic Gas Risk Oxidizer->ResultBad Base->ResultBad ResultGood Proceed to Lab Pack Acid->ResultGood Organic->ResultGood

Caption: Figure 1.[1][2] Segregation logic to prevent hazardous chemical reactions during waste accumulation.

Disposal Procedures

A. Solid Waste (Pure Substance or Contaminated Solids)

Best Practice: The "Lab Pack" Method.[1][2] Do not dissolve solids in water for drain disposal.[1][2] This compound is toxic to aquatic life and must be incinerated.[1][2]

  • Containment: Place the solid material or contaminated gloves/paper into a clear, sealable polyethylene bag (minimum 4 mil thickness).[2]

  • Double Bagging: Place the first bag into a second bag to prevent exterior contamination.

  • Labeling: Attach a hazardous waste tag. Clearly write:

    • Chemical Name: 2-(4-Methoxyphenoxy)ethan-1-amine HCl[1][2][3]

    • Hazards: Irritant, Toxic.[4]

  • Storage: Store in a "Solid Organic Waste" drum. Ensure the drum is not designated for oxidizers.[1][2]

B. Liquid Waste (Solutions)

If the compound is dissolved in a solvent (e.g., Methanol, DMSO, or Water):

  • pH Validation (The Self-Validating Step):

    • Why: To ensure the waste stream remains stable.

    • Action: Dip a pH strip into the waste container.[1][2]

    • Target: pH 4–9 is generally safe for organic waste streams.[1][2] If pH < 2, neutralize slowly with Sodium Bicarbonate before adding to a general organic waste container to prevent container corrosion.

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM or Chloroform -> Halogenated Waste .[1][2]

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO -> Non-Halogenated Waste .[2]

  • Transfer: Pour into the appropriate carboy using a funnel. Close the lid immediately to prevent evaporation.

Visualization: Disposal Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath SolidAction Double Bag (Polyethylene) Label: 'Toxic Solid' SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck Final High-Temp Incineration (Off-site) SolidAction->Final Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalo HaloBin Bin: Halogenated Organic (Red Can) Halo->HaloBin NonHaloBin Bin: Non-Halogenated Organic (Clear/Yellow Can) NonHalo->NonHaloBin HaloBin->Final NonHaloBin->Final

Caption: Figure 2. Operational decision tree for categorizing and packaging waste streams.

Spill Contingency Plan

Pre-requisite: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

ScenarioImmediate ActionCleanup Protocol
Dry Powder Spill Do not sweep vigorously (creates dust).[1][2] Isolate the area.1. Cover with wet paper towels to suppress dust.2.[1][2] Scoop up the wet slurry.3.[1][2][5] Place in a hazardous waste bag.4. Wipe area with soap and water.[1][2][5][6]
Liquid Spill Ventilate the area.1. Cover with an inert absorbent (vermiculite or spill pads).2.[1][2] Do not use sawdust (potential reaction with nitrates if present in other spills).3.[1][2] Scoop into a waste bag.4. Wash surface with water; collect rinsate as hazardous waste.[1][2]

Regulatory & Compliance Context

  • US EPA (RCRA): While this specific CAS is not P-listed or U-listed, it must be characterized by the generator.[1][2] Due to its toxicity (H302) and potential aquatic hazards, it must be treated as Hazardous Chemical Waste [1].[2]

  • Disposal Method: The ultimate disposal method for amine hydrochlorides is high-temperature incineration .[1][2] This ensures the complete destruction of the organic framework and safe scrubbing of the chloride emissions [2].

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink.[2] The Clean Water Act prohibits the discharge of toxic organics that can interfere with POTW (Publicly Owned Treatment Works) operations [3].[2]

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2] Washington, DC: US EPA. Available at: [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] Washington (DC): National Academies Press (US); 2011.[1][2] Section 8, Management of Waste. Available at: [Link]

  • PubChem. Compound Summary for CAS 98959-77-4, 2-(4-Methoxyphenoxy)ethylamine hydrochloride.[1][2][3] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

Sources

Handling

Personal protective equipment for handling 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride

Operational Safety & Logistics: 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride [1] CAS: 98959-77-4 | Formula: C₉H₁₄ClNO₂ | MW: 203.67 g/mol [1][2] Executive Safety Architecture As researchers, we often underestimate the...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics: 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride [1]

CAS: 98959-77-4 | Formula: C₉H₁₄ClNO₂ | MW: 203.67 g/mol [1][2]

Executive Safety Architecture

As researchers, we often underestimate the "routine" amine salts. However, 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride acts as a potent substituted phenethylamine building block. While the hydrochloride salt formation significantly reduces the volatility compared to its free base, it introduces specific risks regarding dust inhalation and hygroscopic clumping, which can lead to erratic dosing and contamination.

This guide moves beyond generic safety sheets to provide an operational logic for handling this specific pharmacophore.

Physicochemical Hazard Profile
ParameterSpecificationOperational Implication
Physical State White to Off-white SolidHigh potential for aerosolization during weighing.
GHS Classification Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.
Acidity (pKa) ~9-10 (Amine conjugate acid)Solutions will be acidic; incompatible with strong oxidizers/bases.
Hygroscopicity Moderate to HighMust be stored under desiccation; moisture uptake alters mass accuracy.

The Personal Protective Ecosystem (PPE)

Standard "lab safety" is insufficient. You must employ a Barrier-Layering Strategy designed to mitigate the specific permeation risks of aromatic amines.

A. Dermal Defense (Glove Selection Logic)

The methoxy-ether backbone increases lipophilicity compared to simple alkyl amines, potentially facilitating dermal absorption if solubilized.

  • Primary Layer (Dry Handling): Nitrile Rubber (minimum 0.11 mm thickness).

    • Reasoning: Nitrile offers excellent resistance to solid particulates and incidental splashes of aqueous solutions.

  • Secondary Layer (Solvent Handling): If dissolving in DMSO or Methanol (common solvents for this compound), Double-Gloving is mandatory.

    • Reasoning: DMSO acts as a permeation enhancer, carrying dissolved amines through single layers of nitrile in <5 minutes.

  • Protocol: Inspect gloves for micro-tears prior to use. Change immediately upon any solvent splash.

B. Ocular & Respiratory Engineering
  • Eyes: Chemical Safety Goggles (ANSI Z87.1 compliant) are required. Safety glasses are insufficient due to the fine particle size of the hydrochloride salt, which can bypass side-shields in turbulent airflow.

  • Respiratory:

    • Primary: All open-container manipulations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary: If weighing outside a hood is unavoidable (not recommended), use a P95 or N95 particulate respirator . The hydrochloride salt is an irritant to the upper respiratory tract (H335).

Operational Handling Protocol: A Self-Validating System

This workflow is designed to prevent cross-contamination and ensure user safety. It uses a "Check-Verify" logic.

Step 1: Pre-Operational Staging
  • Verify Atmosphere: Ensure the fume hood sash is at the working height.

  • Dehumidify: Allow the reagent container to equilibrate to room temperature before opening to prevent condensation, which catalyzes hydrolysis or clumping.

Step 2: Weighing & Transfer (The Critical Zone)
  • Technique: Use the "Tapping Method" rather than scooping to minimize dust generation.

  • Static Control: Use an anti-static gun or polonium strip if the powder flies; amine salts are prone to static charge, leading to dispersion outside the weigh boat.

Step 3: Solubilization
  • Solvent Choice: Water, Methanol, or DMSO.

  • Exotherm Check: Dissolution of amine hydrochlorides can be mildly exothermic. Add solvent to the solid slowly.

  • Validation: The solution should be clear. Turbidity suggests carbonate formation (CO₂ absorption) or impurities.

Step 4: Decontamination
  • Wipe down the balance area with a weak acid solution (1% Acetic Acid) followed by water.

  • Why? Standard soap may not fully solubilize the organic salt residue; acid ensures the amine remains protonated and soluble for removal.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride, focusing on containment and waste streams.

SafeHandling Start Start: Reagent Retrieval CheckState Check Physical State (Clumped vs. Free Flowing) Start->CheckState Desiccate Desiccate (24h) Remove Moisture CheckState->Desiccate If Clumped Weighing Weighing in Fume Hood (Anti-Static Precautions) CheckState->Weighing If Free Flowing Desiccate->Weighing Spill Spill Event? Weighing->Spill Solubilization Solubilization (DMSO/MeOH/Water) Usage Experimental Use (Synthesis/Screening) Solubilization->Usage Spill->Solubilization No Cleanup Dry Sweep + Wet Wipe (1% Acetic Acid) Spill->Cleanup Yes Waste Disposal: Combustible Solvent Incineration Cleanup->Waste Usage->Waste

Figure 1: Operational logic flow for handling amine hydrochloride salts, emphasizing moisture control and spill management.

Emergency & Disposal Logistics

Spill Management

Do not use water initially.

  • Contain: Cover the spill with a dry absorbent pad or spill pillow to prevent dust spread.

  • Collect: Carefully sweep the solid into a bag using a brush and pan dedicated to hazardous waste.

  • Clean: Wipe the surface with a paper towel soaked in 1% Acetic Acid (to keep the amine protonated and soluble), then follow with water.

Disposal Strategy
  • Never flush amine salts down the drain. They are toxic to aquatic life (GHS H411/H412 potential for this class).

  • Solid Waste: Label as "Toxic Solid, Organic, n.o.s. (2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride)."

  • Liquid Waste: Combine with compatible organic solvents for high-temperature incineration equipped with a scrubber (to neutralize HCl and NOx emissions).

References

  • Oakwood Chemical. (2024).[3] Safety Data Sheet: 2-(4-Methoxyphenoxy)ethylamine hydrochloride. Retrieved from [Link]

  • PubChem. (2024).[3] Compound Summary: 2-(4-Methoxyphenoxy)ethanamine hydrochloride (CID 43810691).[1] National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride
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